molecular formula C18H24O3 B15543766 Estriol-d3

Estriol-d3

Numéro de catalogue: B15543766
Poids moléculaire: 291.4 g/mol
Clé InChI: PROQIPRRNZUXQM-RMIGZINOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Estriol-d3 is a useful research compound. Its molecular formula is C18H24O3 and its molecular weight is 291.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C18H24O3

Poids moléculaire

291.4 g/mol

Nom IUPAC

(8S,13S,17S)-2,4,17-trideuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol

InChI

InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13?,14-,15?,16?,17+,18-/m0/s1/i3D,8D,17D

Clé InChI

PROQIPRRNZUXQM-RMIGZINOSA-N

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthesis of Estriol-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and relevant biological context of Estriol-d3. This deuterated analog of estriol serves as a crucial internal standard for its quantitative analysis by mass spectrometry in various biological matrices.

Chemical and Physical Properties

This compound, the deuterium-labeled form of estriol, shares very similar physical and chemical properties with its non-labeled counterpart, with the primary difference being its increased molecular weight due to the presence of three deuterium atoms.[1] It is commonly used as an internal standard in clinical mass spectrometry for monitoring estriol levels.[2] The properties of both this compound and Estriol are summarized below for comparison.

PropertyThis compoundEstriolReferences
IUPAC Name (8R,13S,17R)-2,4,17-trideuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol(8R,9S,13S,14S,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol[3]
Synonyms (16α,17β)-Estra-1,3,5[4]-triene-3,16,17-triol-d3Oestriol, E3, 16α-Hydroxyestradiol[5][6]
Molecular Formula C₁₈H₂₁D₃O₃C₁₈H₂₄O₃[3][5]
Molecular Weight 291.40 g/mol 288.38 g/mol [3][5]
CAS Number 79037-36-850-27-1[1][3]
Appearance White crystalline powderOdorless white crystals[3]
Melting Point Not specified, but expected to be very similar to Estriol280-282 °C[3]
Boiling Point Not specified, but expected to be very similar to Estriol~469 °C (estimated)[3]
Solubility Soluble in DMSO and ethanol; sparingly soluble in aqueous buffersSoluble in ethanol, DMSO, and dimethylformamide (DMF). Sparingly soluble in aqueous buffers.[7]

Synthesis of this compound

The synthesis of this compound can be approached by first synthesizing the non-labeled estriol molecule and then introducing deuterium atoms, or by using deuterated reagents in the final steps of the synthesis. A common route for the synthesis of estriol starts from estrone.[8][9] The introduction of deuterium can be achieved through various methods, including acid-catalyzed H/D exchange on the aromatic ring.[10]

Overall Synthesis Scheme

The following scheme outlines a plausible multi-step synthesis of this compound starting from estrone.

Estriol_d3_Synthesis Estrone Estrone Intermediate1 Estraene Diacetate Compound Estrone->Intermediate1 Isopropenyl acetate, p-toluenesulfonic acid Intermediate2 16-Bromo-acetic-acid Estrone Intermediate1->Intermediate2 N-Bromosuccinimide (NBS), Acetone Intermediate3 17,17-Dimethoxy-estradiol Intermediate2->Intermediate3 NaOH, Methanol Intermediate4 16α-Hydroxyestrone Intermediate3->Intermediate4 HCl (hydrolysis) Estriol Estriol Intermediate4->Estriol Reduction (e.g., NaBH₄) Estriol_d3 This compound Estriol->Estriol_d3 Deuteration (e.g., D₂SO₄/D₂O)

Caption: A plausible synthetic workflow for this compound starting from Estrone.

Detailed Experimental Protocols

The following protocols are based on established chemical transformations for the synthesis of estriol and general methods for deuterium labeling of steroids.[9][11]

Step 1: Synthesis of 16α-Hydroxyestrone from Estrone [9]

  • Protection of Estrone: Estrone is first reacted with isopropenyl acetate in the presence of an acid catalyst like p-toluenesulfonic acid to form an estraene diacetate compound. This step protects the hydroxyl and ketone groups.

  • Bromination: The resulting diacetate compound is then reacted with N-bromosuccinimide (NBS) in acetone at low temperatures (e.g., -15°C) to introduce a bromine atom at the 16-position, yielding 16-bromo-acetic-acid estrone.

  • Formation of a Ketal and Hydroxylation: The 16-bromo intermediate is treated with sodium hydroxide in methanol. This reaction leads to the formation of a 17,17-dimethoxy ketal and is followed by the substitution of the bromine atom with a hydroxyl group.

  • Hydrolysis: The 17,17-dimethoxy-estradiol is then hydrolyzed with an acid, such as hydrochloric acid, to remove the ketal and yield 16α-hydroxyestrone.[12]

Step 2: Reduction of 16α-Hydroxyestrone to Estriol [8]

  • Reduction: 16α-hydroxyestrone is dissolved in a suitable solvent mixture (e.g., methanol and dioxane).

  • A reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, is added portion-wise while maintaining a controlled temperature.

  • The reaction is stirred for several hours at room temperature.

  • Upon completion, the reaction is worked up by acidification, followed by filtration and washing of the precipitated solid.

  • The crude product can be purified by recrystallization from a suitable solvent like acetone to yield pure estriol.

Step 3: Deuteration of Estriol to this compound

  • Acid-Catalyzed H/D Exchange: To introduce deuterium atoms at positions 2 and 4 of the aromatic A-ring, estriol can be subjected to an acid-catalyzed hydrogen-deuterium exchange. This can be achieved by treating estriol with a deuterated acid, such as deuterated sulfuric acid (D₂SO₄) in deuterated water (D₂O) or another suitable deuterated solvent.[10] The reaction conditions (temperature and time) would need to be optimized to achieve the desired level of deuteration without causing side reactions.

  • Deuterium Labeling at C16: For labeling at the C16 position, a different strategy might be employed earlier in the synthesis, for example, by using a deuterated reducing agent in the reduction of a 16-keto precursor. However, commercial this compound is often labeled on the aromatic ring.[5]

  • Purification: After the deuteration reaction, the product is isolated and purified using standard techniques like chromatography to yield this compound.

Spectral Data

While specific experimental spectra for this compound are not widely published, the expected data can be inferred from the known spectra of estriol.

Spectral DataExpected Observations for this compound
Mass Spectrometry (MS) The molecular ion peak in the mass spectrum of this compound would be observed at an m/z value of 3 units higher than that of unlabeled estriol due to the presence of three deuterium atoms.[4][13]
¹H NMR Spectroscopy In the ¹H NMR spectrum of this compound (specifically 2,4,17-trideuterio-estriol), the signals corresponding to the protons at positions 2, 4, and 17 would be absent or significantly reduced in intensity compared to the spectrum of unlabeled estriol.
¹³C NMR Spectroscopy The ¹³C NMR spectrum of this compound would be very similar to that of estriol. However, the signals for the carbon atoms directly bonded to deuterium (C-2, C-4, and C-17) may show a slight upfield shift and may appear as multiplets due to C-D coupling.[14]

Biological Context and Signaling Pathways

Estriol is one of the three major endogenous estrogens, the others being estradiol and estrone.[6] It is considered a weak estrogen and is produced in significant amounts during pregnancy.[6]

Mechanism of Action

Estriol exerts its biological effects by binding to estrogen receptors (ERs), primarily ERα and ERβ, which are nuclear hormone receptors.[7] The binding of estriol to these receptors initiates a cascade of events leading to the regulation of gene expression.

Estrogen_Signaling cluster_cell Target Cell Estriol Estriol ER Estrogen Receptor (ERα / ERβ) Estriol->ER Binds to ERE Estrogen Response Element (in DNA) ER->ERE Binds to Gene_Transcription Gene Transcription ERE->Gene_Transcription Regulates Biological_Response Biological Response (e.g., cell proliferation, differentiation) Gene_Transcription->Biological_Response Leads to

Caption: Simplified signaling pathway of Estriol via estrogen receptors.

Role of this compound

It is important to note that this compound is primarily synthesized for use as an internal standard in analytical chemistry, particularly in isotope dilution mass spectrometry.[2][15] Its deuteration allows for its differentiation from the naturally occurring, non-labeled estriol in biological samples, enabling accurate quantification. The biological activity and signaling pathways of this compound are presumed to be identical to those of unlabeled estriol, but it is not used for therapeutic or in vivo functional studies.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Estriol-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Estriol-d3, a deuterated analog of the natural estrogen, estriol. This document is intended to serve as a vital resource for professionals in research and development who utilize stable isotope-labeled compounds in their work.

This compound is primarily employed as an internal standard in analytical chemistry, particularly in quantitative mass spectrometry-based assays for the determination of estriol levels in biological matrices.[1][2] Its utility stems from its chemical near-identity to the endogenous analyte, with the key distinction of a higher mass due to deuterium enrichment. This allows for precise and accurate quantification, correcting for variations during sample preparation and analysis.

Core Physical and Chemical Data

The fundamental properties of this compound are summarized in the table below, providing a consolidated reference for laboratory use.

PropertyDataReferences
IUPAC Name (8R,9S,13S,14S,16R,17R)-2,4,17-trideuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol[3][4][5][6]
Synonyms Estriol D3 (2,4,17-D3), (16α,17β)-Estra-1,3,5[7]-triene-3,16,17-triol-d3, Acifemine-d3[8][9][10]
CAS Number 79037-36-8[3][4][5][6][8][9][10]
Unlabeled CAS Number 50-27-1[3][5]
Molecular Formula C₁₈H₂₁D₃O₃[8][9][10][11]
Molecular Weight 291.40 g/mol [3][4][6][8][10][11]
Exact Mass 291.19137486 Da[4]
Appearance White to off-white solid[6][7]
Melting Point 280 - 286 °C[6]
Solubility DMSO: 250 mg/mL (857.93 mM) Water: < 0.1 mg/mL (insoluble)[1]
Storage Conditions Powder: -20°C for 3 years, 4°C for 2 years In Solvent: -80°C for 6 months, -20°C for 1 month[6][12]
Purity >95% (as determined by HPLC)[3]
log Pow (Octanol/Water) 2.45

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not always published by manufacturers. However, the following represents standard methodologies for determining the key properties outlined above.

1. Melting Point Determination (Capillary Method)

  • Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

  • Methodology: A small amount of finely powdered this compound is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus. The temperature is increased at a slow, controlled rate. The temperatures at which the substance begins to melt and at which it becomes completely liquid are recorded as the melting point range.

2. Solubility Assessment

  • Objective: To determine the solubility of this compound in various solvents.

  • Methodology: A known volume of the solvent (e.g., DMSO, water) is maintained at a constant temperature. Small, pre-weighed portions of this compound are added incrementally with constant agitation (e.g., stirring or sonication). The process is continued until a saturated solution is achieved, and solid material is observed to persist. The total mass of dissolved solute is used to calculate the solubility, often expressed in mg/mL or molarity. For sparingly soluble compounds in aqueous media, techniques like HPLC or mass spectrometry may be used to quantify the concentration in the supernatant after equilibration.

3. Purity Analysis by High-Performance Liquid Chromatography (HPLC)

  • Objective: To separate and quantify the main component from any impurities.

  • Methodology: A standard solution of this compound is prepared in a suitable solvent. This solution is injected into an HPLC system equipped with a reverse-phase column (e.g., C18). A mobile phase gradient (e.g., a mixture of acetonitrile and water) is used to elute the compounds. Detection is typically performed using a UV detector. The purity is calculated by dividing the peak area of this compound by the total area of all observed peaks.

4. Structural Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)

  • Objective: To confirm the molecular weight and the specific locations of deuterium labeling.

  • Methodology:

    • MS: High-resolution mass spectrometry is used to determine the exact mass of the molecule, confirming its elemental and isotopic composition.

    • NMR: ¹H and ¹³C NMR spectra are acquired. The absence or significant reduction of signals at specific chemical shifts corresponding to the 2, 4, and 17 positions of the estriol structure, along with the overall spectral pattern, confirms the successful and specific deuteration.

Mandatory Visualizations

Workflow for Quantitative Analysis using this compound

The primary application of this compound is as an internal standard in quantitative analytical methods. The following diagram illustrates a typical workflow for the analysis of estriol in a biological sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

experimental_workflow cluster_prep cluster_analysis cluster_data sample Biological Matrix (e.g., Serum, Plasma) spike Spiking with this compound (Internal Standard) sample->spike extraction Analyte Extraction (e.g., SPE, LLE) spike->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution lc LC Separation (Chromatography) reconstitution->lc ms MS/MS Detection (Ionization & Fragmentation) lc->ms integration Peak Area Integration ms->integration ratio Ratio Calculation (Estriol / this compound) integration->ratio quant Quantification via Calibration Curve ratio->quant

Caption: A typical experimental workflow for the quantification of estriol using this compound.

Biological Context: Simplified Estrogen Signaling

While this compound's primary role is analytical, its non-deuterated counterpart, estriol, is a biologically active estrogen. Estriol exerts its effects by binding to estrogen receptors (ERs), which are ligand-activated transcription factors. The simplified diagram below illustrates the general mechanism of nuclear estrogen receptor signaling.

signaling_pathway ligand Estriol receptor Estrogen Receptor (ERα / ERβ) ligand->receptor dimer Receptor Dimerization receptor->dimer Conformational Change & HSP90 Dissociation hsp HSP90 hsp->receptor nucleus Nuclear Translocation dimer->nucleus ere Binding to ERE (Estrogen Response Element) nucleus->ere transcription Modulation of Gene Transcription ere->transcription

Caption: A simplified diagram of the nuclear estrogen receptor signaling pathway.

References

A Technical Guide to the Synthesis of Deuterated Estriol for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for deuterated estriol, a critical tool in metabolism, pharmacokinetic, and mechanistic studies. Due to the limited availability of a direct, published protocol for the synthesis of deuterated estriol, this guide outlines a robust multi-step synthesis adapted from established methods for the preparation of estriol and the deuteration of related steroid precursors. The methodologies presented herein are intended to provide a foundational framework for researchers to produce high-purity deuterated estriol for in-vitro and in-vivo applications.

Introduction

Estriol (E3) is one of the three major endogenous estrogens in humans. The use of stable isotope-labeled internal standards, such as deuterated estriol, is indispensable for accurate quantification in mass spectrometry-based bioanalytical methods.[1][2] Deuteration can also strategically modify the metabolic profile of a drug, potentially enhancing its pharmacokinetic properties.[3] This guide details a feasible synthetic route to deuterated estriol, focusing on a five-step process commencing from estrone.

Proposed Synthetic Pathway

The proposed synthesis for deuterated estriol initiates with commercially available estrone and proceeds through a series of transformations to introduce the 16α-hydroxyl group, followed by a final reduction step using a deuterium source to install the deuterium atom(s) at the C17 position. This pathway is an adaptation of a known method for the synthesis of unlabeled estriol.[4]

Experimental Workflow

The overall workflow for the synthesis of deuterated estriol is depicted below.

Synthesis_Workflow Estrone Estrone Diacetate Estraene Diacetate Compound Estrone->Diacetate Isopropenyl acetate, p-TsOH Bromo 16-Bromo-acetic acid estrone Diacetate->Bromo N-Bromosuccinimide Dimethoxy 17,17-Dimethoxy Estradiol Bromo->Dimethoxy NaOH, CH3OH Hydroxyestrone 16α-Hydroxy estrone Dimethoxy->Hydroxyestrone HCl (aq) d_Estriol Deuterated Estriol Hydroxyestrone->d_Estriol NaBD4, Solvent

Caption: Proposed five-step synthesis of deuterated estriol from estrone.

Detailed Experimental Protocols

The following protocols are adapted from the synthesis of unlabeled estriol and common deuteration techniques for steroids.[4][5] Researchers should optimize these conditions for their specific laboratory settings.

Step 1: Synthesis of Estraene Diacetate Compound
  • Reaction Setup: To a solution of estrone (1.0 eq) in isopropenyl acetate (10.0 eq), add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the excess isopropenyl acetate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 16-Bromo-acetic acid estrone
  • Reaction Setup: Dissolve the estraene diacetate compound (1.0 eq) in a suitable solvent such as acetone. Cool the solution to -15 °C.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.1 eq) and acetic acid (0.2 eq) to the cooled solution.

  • Reaction Conditions: Maintain the reaction at -10 to -20 °C and stir for several hours, monitoring by TLC.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 3: Synthesis of 17,17-Dimethoxy Estradiol
  • Reaction Setup: Dissolve the 16-bromo-acetic acid estrone (1.0 eq) in methanol.

  • Reagent Addition: Add sodium hydroxide (NaOH) (excess) portion-wise to the solution.

  • Reaction Conditions: Heat the mixture to reflux for several hours until the reaction is complete as indicated by TLC.

  • Work-up and Purification: Cool the reaction mixture and neutralize with a suitable acid. Remove the solvent under reduced pressure. Extract the product with an organic solvent, wash with water, and dry over anhydrous sodium sulfate. The crude product can be purified by column chromatography.

Step 4: Synthesis of 16α-Hydroxy estrone
  • Reaction Setup: Dissolve the 17,17-dimethoxy estradiol (1.0 eq) in a suitable solvent mixture (e.g., acetone/water).

  • Reagent Addition: Add a catalytic amount of hydrochloric acid (HCl).

  • Reaction Conditions: Stir the reaction at room temperature, monitoring the hydrolysis by TLC.

  • Work-up and Purification: Neutralize the reaction with a mild base (e.g., sodium bicarbonate solution). Remove the organic solvent under reduced pressure and extract the aqueous layer with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product can be purified by column chromatography.

Step 5: Synthesis of Deuterated Estriol
  • Reaction Setup: Dissolve 16α-hydroxy estrone (1.0 eq) in a deuterated solvent such as methanol-d4 or a mixture of THF and D₂O.

  • Reagent Addition: Cool the solution to 0 °C and add sodium borodeuteride (NaBD₄) (1.1 eq) portion-wise.

  • Reaction Conditions: Stir the reaction at 0 °C to room temperature until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Quench the reaction by the slow addition of deuterated water (D₂O) or a deuterated acid (e.g., DCl in D₂O). Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final deuterated estriol can be purified by column chromatography or preparative HPLC to achieve high purity.

Data Presentation

The following tables summarize the expected materials and potential outcomes of the synthesis.

Table 1: Reagents and Materials

StepKey Reagents and Solvents
1Estrone, Isopropenyl acetate, p-Toluenesulfonic acid, Silica gel
2Estraene Diacetate, N-Bromosuccinimide, Acetic acid, Acetone
316-Bromo-acetic acid estrone, Sodium hydroxide, Methanol
417,17-Dimethoxy Estradiol, Hydrochloric acid, Acetone, Water
516α-Hydroxy estrone, Sodium borodeuteride (NaBD₄), Methanol-d₄, D₂O

Table 2: Expected Yields and Purity

StepProductExpected Yield (%)Expected Deuterium Incorporation (%)
1Estraene Diacetate Compound>90N/A
216-Bromo-acetic acid estrone70-80N/A
317,17-Dimethoxy Estradiol60-70N/A
416α-Hydroxy estrone>80N/A
5Deuterated Estriol70-90>98

Note: Yields are estimates based on similar reactions and will require optimization.

Table 3: Characterization Data for Deuterated Estriol (d-Estriol)

AnalysisExpected Results
¹H NMR Disappearance or significant reduction of the signal corresponding to the C17-H proton. Other proton signals should remain consistent with the estriol structure.
Mass Spec (ESI-MS) Molecular ion peak corresponding to the mass of estriol plus the number of incorporated deuterium atoms (e.g., [M+D-H]⁻ or [M+D]⁺).
Purity (HPLC) >98%

Estriol Signaling Pathway

Deuterated estriol is a valuable tool for studying the mechanism of action of estriol. Estriol exerts its biological effects primarily through binding to estrogen receptors (ERs), ERα and ERβ. The following diagram illustrates the classical nuclear-initiated signaling pathway.

Estriol_Signaling cluster_cell Target Cell cluster_nucleus Estriol Estriol ER Estrogen Receptor (ERα/ERβ) Estriol->ER Binding Dimer ER Dimerization ER->Dimer Conformational Change & HSP90 Dissociation HSP HSP90 HSP->ER Nucleus Nucleus Dimer->Nucleus Translocation ERE Estrogen Response Element (ERE) Nucleus->ERE Binding Transcription Gene Transcription ERE->Transcription Proteins Protein Synthesis Transcription->Proteins Translation Response Cellular Response Proteins->Response

Caption: Classical nuclear signaling pathway of estriol.

Conclusion

This technical guide provides a detailed, albeit proposed, framework for the synthesis of deuterated estriol for research purposes. By adapting established synthetic methodologies for estriol and leveraging common deuteration techniques, researchers can produce high-purity, isotopically labeled estriol. The availability of such a compound will facilitate more precise and reliable quantitative bioanalysis and enable deeper investigations into the pharmacology and metabolism of this important endogenous estrogen. It is recommended that each step of the synthesis be carefully optimized and the final product thoroughly characterized to ensure its suitability for its intended research applications.

References

The Unseen Anchor: A Technical Guide to Deuterated Estriol as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative analysis, particularly in complex biological matrices, the accuracy of measurements is paramount. The challenges of sample loss during preparation, variations in instrument response, and matrix-induced signal suppression or enhancement necessitate a reliable method of normalization. This is where the internal standard becomes an indispensable tool. Among the gold standards for internal standards, deuterated compounds, such as deuterated estriol, offer a near-perfect solution for the quantification of their endogenous counterparts. This technical guide delves into the mechanism of action of deuterated estriol as an internal standard, providing a comprehensive overview of its application, supported by experimental protocols and quantitative data.

The Core Mechanism: Why Deuterated Estriol Excels as an Internal Standard

The efficacy of deuterated estriol as an internal standard is rooted in its fundamental physicochemical properties, which are nearly identical to those of natural estriol. The substitution of one or more hydrogen atoms with its heavier, stable isotope, deuterium, results in a molecule that behaves almost identically to the analyte of interest throughout the analytical process, with the critical exception of its mass-to-charge ratio (m/z).

Key Attributes of Deuterated Estriol as an Internal Standard:

  • Co-elution with Analyte: In chromatographic systems like Liquid Chromatography (LC) and Gas Chromatography (GC), deuterated estriol exhibits virtually the same retention time as endogenous estriol. This co-elution is crucial because it ensures that both the analyte and the internal standard are subjected to the same matrix effects at the same point in time, allowing for accurate correction.[1]

  • Identical Extraction Recovery: During sample preparation, which can involve steps like liquid-liquid extraction or solid-phase extraction, deuterated estriol and estriol will have the same partitioning behavior and recovery rates.[1] Any loss of the analyte during this process will be mirrored by a proportional loss of the internal standard.

  • Similar Ionization Efficiency: In the ion source of a mass spectrometer, the deuterated and non-deuterated forms of estriol ionize with the same efficiency.[1] This is because the isotopic substitution has a negligible effect on the molecule's ability to gain or lose a charge.

  • Distinct Mass-to-Charge Ratio: The increased mass due to the presence of deuterium atoms allows the mass spectrometer to differentiate between the analyte and the internal standard. This mass difference is the cornerstone of its utility, enabling separate quantification of the two species.

This combination of near-identical chemical and physical behavior with a distinct mass allows deuterated estriol to act as a reliable anchor, correcting for variations at every stage of the analytical workflow. The ratio of the analyte signal to the internal standard signal provides a normalized value that is directly proportional to the analyte's concentration, independent of many experimental fluctuations.

Quantitative Data Summary

The use of deuterated estriol as an internal standard has been validated in numerous studies for the quantification of estriol in various biological matrices. The following tables summarize typical validation parameters from liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods.

Table 1: Typical Validation Parameters for Estriol Quantification using Deuterated Estriol Internal Standard in LC-MS/MS Methods

ParameterTypical PerformanceReference(s)
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.16 - 2.0 pg/mL
Inter-day Precision (%CV)< 10%[2]
Intra-day Precision (%CV)< 9%
Accuracy (%Bias)Within ±15%[3]
Recovery88% - 108%[4]

Table 2: Typical Validation Parameters for Estriol Quantification using Deuterated Estriol Internal Standard in GC-MS Methods

ParameterTypical PerformanceReference(s)
Linearity (r²)> 0.99[5]
Lower Limit of Quantification (LLOQ)10 - 13 pg/mL[3][5]
Inter-day Precision (%CV)< 7%[5]
Intra-day Precision (%CV)< 5%[5]
Accuracy (%Bias)Within ±14%[3]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of analytical methods using deuterated estriol as an internal standard. Below are representative protocols for both LC-MS/MS and GC-MS analysis.

LC-MS/MS Method for Estriol in Human Serum

This protocol provides a general workflow for the quantification of estriol in serum using a deuterated internal standard.

1. Materials and Reagents:

  • Estriol certified reference standard

  • Deuterated estriol (e.g., Estriol-d2 or Estriol-d4) certified reference standard

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid or ammonium hydroxide

  • Hexane and ethyl acetate (for extraction)

  • Human serum (for calibration curve and quality controls)

2. Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of serum sample, calibrator, or quality control, add 50 µL of the deuterated estriol internal standard working solution (concentration will depend on the expected analyte levels and instrument sensitivity).

  • Vortex mix for 10 seconds.

  • Add 1 mL of a hexane:ethyl acetate (90:10, v/v) mixture.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 50:50 methanol:water).

  • Vortex mix and transfer to an autosampler vial for injection.

3. LC-MS/MS Instrument Parameters:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water or 0.2 mM ammonium fluoride.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient Elution: A typical gradient would start at a lower percentage of organic phase, ramp up to a high percentage to elute the analyte, and then return to initial conditions for equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 10 - 20 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Estriol: Precursor ion (Q1) m/z 287.2 -> Product ion (Q3) m/z 145.1

    • Deuterated Estriol (e.g., d2): Precursor ion (Q1) m/z 289.2 -> Product ion (Q3) m/z 147.1

GC-MS Method for Estriol in Urine

This protocol outlines a typical procedure for estriol analysis in urine by GC-MS, which requires a derivatization step to improve volatility and thermal stability.

1. Materials and Reagents:

  • Estriol certified reference standard

  • Deuterated estriol (e.g., [2,4-2H2]estriol) certified reference standard

  • Hydrochloric acid or beta-glucuronidase/sulfatase for hydrolysis

  • Diethyl ether for extraction

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[5]

  • GC-grade solvents (e.g., pyridine, hexane)

2. Sample Preparation:

  • To 1 mL of urine, add a known amount of deuterated estriol internal standard.

  • Hydrolysis (to measure total estriol): Add 0.1 mL of concentrated HCl and heat at 100°C for 20 minutes to hydrolyze conjugated estriol. Alternatively, for enzymatic hydrolysis, incubate with β-glucuronidase/sulfatase.[6]

  • Cool the sample and adjust the pH to ~5.0 with NaOH.

  • Extraction: Add 5 mL of diethyl ether and vortex for 1 minute. Centrifuge and collect the ether layer. Repeat the extraction.

  • Combine the ether extracts and wash with a sodium bicarbonate solution and then with water.

  • Evaporate the ether to dryness under nitrogen.

  • Derivatization: Add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS to the dry residue.

  • Cap the vial tightly and heat at 60-70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

  • Cool to room temperature before injection.

3. GC-MS Instrument Parameters:

  • GC System: A gas chromatograph with a capillary column.

  • Column: A non-polar or semi-polar column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 - 280°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 180°C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280-300°C).

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Selected Ion Monitoring (SIM) or MRM:

    • Estriol-tri-TMS: m/z 504 (molecular ion).[5]

    • [2,4-2H2]estriol-tri-TMS: m/z 506 (molecular ion).

Visualizations

The following diagrams illustrate the logical relationships and workflows discussed in this guide.

Core_Mechanism cluster_Process Analytical Process cluster_Outcome Result Estriol Endogenous Estriol Extraction Sample Extraction Estriol->Extraction Analyte Deut_Estriol Deuterated Estriol Deut_Estriol->Extraction Internal Standard Chromatography Chromatography Extraction->Chromatography Ionization Ionization Chromatography->Ionization Detection MS Detection Ionization->Detection Correction Correction for Variability Detection->Correction Quantification Accurate Quantification Correction->Quantification note1 Identical Behavior note2 Distinct Mass (m/z)

Caption: Logical relationship of deuterated estriol as an internal standard.

LCMSMS_Workflow start Start: Serum Sample spike Spike with Deuterated Estriol IS start->spike extract Liquid-Liquid Extraction spike->extract evap Evaporate to Dryness extract->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation (Co-elution) inject->separate detect MS/MS Detection (Separate MRMs) separate->detect quantify Calculate Analyte/IS Ratio for Quantification detect->quantify end End: Concentration Result quantify->end

Caption: Experimental workflow for LC-MS/MS analysis of estriol.

Potential Challenges and Considerations

While deuterated internal standards are robust, researchers should be aware of potential pitfalls:

  • Isotopic Exchange: Deuterium atoms, particularly those on hydroxyl or enolizable positions, can sometimes exchange with protons from the solvent or matrix, a phenomenon known as "back-exchange."[1][7] This can lead to a decrease in the internal standard signal and an artificial increase in the analyte signal. Using standards with deuterium labels on stable carbon positions minimizes this risk.

  • Interference from Natural Isotopes: The analyte itself has a natural isotopic distribution (e.g., due to the presence of ¹³C). At high analyte concentrations, the M+2 peak of the analyte may interfere with the signal of a d2-labeled internal standard.[8] Using an internal standard with a higher degree of deuteration (e.g., d4 or d5) can mitigate this issue by shifting its mass further from the analyte's isotopic cluster.

  • Purity of the Standard: It is crucial to use a high-purity deuterated standard that is free from contamination with the unlabeled analyte. The presence of the unlabeled analyte as an impurity will lead to an overestimation of the endogenous concentration.

Conclusion

Deuterated estriol serves as an exemplary internal standard for the accurate and precise quantification of endogenous estriol. Its mechanism of action relies on the principle of isotopic dilution, where it behaves nearly identically to the analyte throughout the analytical process, correcting for experimental variability while being distinguishable by mass spectrometry. By understanding the core principles, employing validated experimental protocols, and being mindful of potential challenges, researchers can leverage the power of deuterated estriol to achieve high-quality, reliable data in their scientific endeavors.

References

The Biological Activities of Estriol-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estriol-d3 (E3-d3) is the deuterated isotopologue of Estriol (E3), a naturally occurring human estrogen. While Estriol itself has been the subject of extensive research, particularly concerning its role in pregnancy and its potential therapeutic applications in menopausal hormone therapy and autoimmune diseases, there is a significant lack of publicly available data on the specific biological activities of this compound. Its primary and well-documented application is as an internal standard for the accurate quantification of Estriol in biological matrices using mass spectrometry. This technical guide provides a comprehensive overview of the known biological activities of the parent compound, Estriol, and discusses the theoretical implications of deuteration on its biological profile based on the kinetic isotope effect. Detailed experimental protocols for assays relevant to characterizing estrogenic compounds are also provided, alongside visualizations of the key signaling pathways through which Estriol exerts its effects.

Introduction to this compound

This compound is a stable, non-radioactive, isotopically labeled form of Estriol where three hydrogen atoms have been replaced by deuterium atoms. This substitution results in a molecule with a higher molecular weight than its non-deuterated counterpart, a property that is leveraged in analytical chemistry.

The primary rationale for the synthesis and use of deuterated compounds in pharmacology is to modulate the pharmacokinetic properties of a drug. The substitution of hydrogen with deuterium can strengthen the chemical bond (C-D vs. C-H), which can slow down metabolic processes that involve the cleavage of this bond. This phenomenon, known as the deuterium kinetic isotope effect (KIE) , can potentially lead to a longer drug half-life, increased systemic exposure, and a more favorable side-effect profile by altering the formation of metabolites.[1]

Despite these theoretical advantages, there is a notable absence of published studies that have directly investigated the receptor binding affinity, in vitro functional activity, or in vivo pharmacokinetic and pharmacodynamic profiles of this compound in comparison to Estriol. Therefore, its biological activities are inferred from the extensive body of research on Estriol.

Biological Activities of the Parent Compound: Estriol (E3)

Estriol is one of the three major endogenous estrogens, alongside estradiol (E2) and estrone (E1). It is considered a weak estrogen due to its lower binding affinity for the estrogen receptors (ERs) compared to estradiol.

Receptor Binding and Functional Activity

Estriol exerts its biological effects primarily through binding to and activating two subtypes of the estrogen receptor: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).[1] Some studies suggest that Estriol may have a preferential binding affinity for ERβ.[1] In addition to the nuclear estrogen receptors, Estriol has been shown to act as an antagonist at the G protein-coupled estrogen receptor (GPER).[1]

The biological response to Estriol is complex and can vary depending on the tissue and the presence of other estrogens. On its own, it acts as an estrogen agonist. However, in the presence of the more potent estradiol, it can exhibit antagonistic effects by competing for receptor binding.[1]

Signaling Pathways

The biological effects of Estriol are mediated through multiple signaling pathways upon binding to its receptors.

  • Classical (Genomic) Pathway: Upon binding Estriol, the estrogen receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. The ER dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This pathway is responsible for the long-term effects of estrogens.

  • Non-Genomic Pathway: Estriol can also initiate rapid signaling events through membrane-associated estrogen receptors, including a subpopulation of nuclear ERs located at the plasma membrane and the G protein-coupled estrogen receptor (GPER). This pathway involves the activation of various intracellular signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, leading to more immediate cellular responses.

Quantitative Data on Estriol's Biological Activity

The following tables summarize key quantitative data for the parent compound, Estriol. No direct comparative data for this compound is currently available in the public domain.

ParameterReceptorValueReference CompoundComments
Relative Binding Affinity (RBA) ERα11.3% - 14%Estradiol (100%)In vitro studies show significantly lower affinity compared to estradiol.[1]
ERβ17.6% - 21%Estradiol (100%)Some studies suggest a slightly higher relative affinity for ERβ over ERα.[1]
Relative Transactivational Capacity ERα10.6%Estradiol (100%)Correlates with its lower binding affinity.[1]
ERβ16.6%Estradiol (100%)Consistent with its profile as a weak estrogen agonist.[1]

Table 1: Receptor Binding and Functional Activity of Estriol.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activities of estrogenic compounds. Below are summaries of key experimental protocols.

Estrogen Receptor Competitive Binding Assay

This assay is used to determine the relative binding affinity of a test compound for the estrogen receptor compared to a reference estrogen, typically radiolabeled estradiol.

  • Principle: The assay measures the ability of a test compound to compete with a fixed concentration of radiolabeled estradiol ([³H]E2) for binding to a preparation of estrogen receptors (e.g., from rat uterine cytosol).

  • Methodology:

    • Prepare rat uterine cytosol containing estrogen receptors.

    • Incubate a constant amount of cytosol and [³H]E2 with increasing concentrations of the unlabeled test compound (e.g., Estriol).

    • Separate the receptor-bound from the free radioligand using a method like hydroxylapatite (HAP) adsorption.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific binding of [³H]E2 (IC50) is determined.

    • The relative binding affinity (RBA) is calculated as (IC50 of estradiol / IC50 of test compound) x 100.

MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

  • Principle: MCF-7 cells express estrogen receptors, and their proliferation is stimulated by estrogens.

  • Methodology:

    • Culture MCF-7 cells in a hormone-free medium to synchronize them in a quiescent state.

    • Seed the cells in 96-well plates.

    • Treat the cells with various concentrations of the test compound for a defined period (typically 6 days).

    • Assess cell proliferation using a suitable method, such as the sulforhodamine B (SRB) assay, which measures total protein content.

    • The concentration of the test compound that produces a half-maximal proliferative effect (EC50) is determined.

Estrogen Receptor Reporter Gene Assay

This assay measures the ability of a compound to activate estrogen receptor-mediated gene transcription.

  • Principle: Cells (e.g., HeLa or HEK293) are transiently or stably transfected with two plasmids: one expressing the estrogen receptor (ERα or ERβ) and another containing a reporter gene (e.g., luciferase) under the control of an estrogen-responsive element (ERE).

  • Methodology:

    • Transfect the host cells with the ER and ERE-reporter plasmids.

    • Treat the transfected cells with various concentrations of the test compound.

    • After an incubation period, lyse the cells and measure the activity of the reporter gene product (e.g., luminescence for luciferase).

    • The concentration of the test compound that induces a half-maximal reporter gene activity (EC50) is determined.

Application of this compound as an Internal Standard

The most prevalent application of this compound is as an internal standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Principle: An internal standard is a compound with very similar physicochemical properties to the analyte of interest but with a different mass. It is added at a known concentration to all samples, calibrators, and quality controls. During sample preparation and analysis, any loss of the analyte will be mirrored by a proportional loss of the internal standard. The ratio of the analyte's mass spectrometry signal to the internal standard's signal is used for quantification, which corrects for variability in sample extraction and instrument response.

  • Methodology (General):

    • Spike a known amount of this compound into the biological sample (e.g., plasma, urine).

    • Perform sample preparation, typically involving protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate the estrogens.

    • Analyze the extracted sample by LC-MS/MS. The liquid chromatography step separates Estriol and this compound from other matrix components. The tandem mass spectrometry detects and quantifies both molecules based on their specific mass-to-charge ratios.

    • A calibration curve is generated by plotting the ratio of the peak area of Estriol to the peak area of this compound against the concentration of Estriol standards.

    • The concentration of Estriol in the unknown sample is determined from this calibration curve.

Visualizations

Signaling Pathways

Estrogen_Signaling_Pathways Estrogen Signaling Pathways cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane cluster_nucleus Nucleus Estriol Estriol (E3) ER ERα / ERβ (inactive, with HSPs) Estriol->ER Genomic Pathway GPER GPER Estriol->GPER Non-Genomic Pathway ER_active Activated ER Dimer ER->ER_active HSP dissociation, dimerization ERE Estrogen Response Element (ERE) ER_active->ERE Nuclear Translocation PI3K_Akt PI3K/Akt Pathway Transcription Gene Transcription PI3K_Akt->Transcription Modulation MAPK_ERK MAPK/ERK Pathway MAPK_ERK->Transcription Modulation GPER->PI3K_Akt GPER->MAPK_ERK ERE->Transcription Experimental_Workflows Experimental Workflows for Estrogenic Activity cluster_binding Receptor Binding Assay cluster_proliferation MCF-7 Proliferation Assay cluster_reporter Reporter Gene Assay b1 Prepare Receptor (e.g., Uterine Cytosol) b2 Incubate Receptor with [3H]Estradiol & Test Compound b1->b2 b3 Separate Bound/ Free Ligand b2->b3 b4 Quantify Radioactivity b3->b4 b5 Calculate IC50 & RBA b4->b5 p1 Culture MCF-7 Cells in Hormone-Free Medium p2 Treat Cells with Test Compound p1->p2 p3 Incubate (e.g., 6 days) p2->p3 p4 Assess Cell Proliferation (e.g., SRB Assay) p3->p4 p5 Calculate EC50 p4->p5 r1 Transfect Cells with ER & ERE-Reporter Plasmids r2 Treat Cells with Test Compound r1->r2 r3 Incubate r2->r3 r4 Measure Reporter Activity (e.g., Luminescence) r3->r4 r5 Calculate EC50 r4->r5

References

Estriol-d3: A Comprehensive Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the stability and optimal storage conditions for Estriol-d3. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development in ensuring the integrity and reliability of this compound in their work. This guide details the compound's susceptibility to various environmental factors, outlines protocols for stability testing, and presents degradation pathways.

Storage and Stability of this compound

Proper storage is critical for maintaining the chemical integrity of this compound. The following table summarizes the recommended storage conditions for both the solid form and solutions of the compound. Adherence to these guidelines will minimize degradation and ensure the accuracy of experimental results.

FormStorage TemperatureDurationAdditional Precautions
Solid/Powder -20°CUp to 3 yearsStore in the dark. Protect from moisture.
4°CUp to 2 yearsStore in the dark. Protect from moisture.
In Solvent -80°CUp to 1 yearUse airtight containers to prevent solvent evaporation.
-20°CUp to 1 monthUse airtight containers.

General Handling Guidelines: When handling this compound, it is imperative to avoid all personal contact, including inhalation of dust. Protective clothing, including gloves and safety glasses, should be worn. Work should be conducted in a well-ventilated area.

Forced Degradation Studies of Estriol

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. These studies also help in developing and validating stability-indicating analytical methods. Estriol has been shown to be susceptible to oxidative, photolytic, and thermal degradation, while exhibiting relative stability under acidic and basic conditions.[1]

The following table summarizes the degradation behavior of estriol under various stress conditions. It is important to note that while qualitative assessments are available, precise quantitative data for all conditions are not extensively published.

Stress ConditionObservation
Acid Hydrolysis Insignificant degradation observed.
Base Hydrolysis Insignificant degradation observed.
Oxidative Significant degradation observed.
Photolytic (UV/Visible) Significant degradation observed.
Thermal Significant degradation observed.

Quantitative Analysis of Photochemical Degradation

Studies on the photochemical degradation of estriol in aqueous solutions have provided kinetic data that is crucial for understanding its environmental fate and stability in solution when exposed to light. The degradation follows pseudo-first-order kinetics, and the rate is influenced by the presence of other substances such as hydrogen peroxide (H₂O₂), ozone (O₃), and titanium dioxide (TiO₂).[2][3]

The following table presents the kinetic constants for the photochemical degradation of estriol under different advanced oxidative processes.

ProcessKinetic Constant (k) (min⁻¹)
UV alone 0.87 x 10⁻²
UV/H₂O₂ 1.24 x 10⁻²
UV/TiO₂ 1.87 x 10⁻²
UV/O₃ 18.24 x 10⁻²

These results clearly indicate that the presence of oxidizing agents significantly accelerates the photodegradation of estriol.[3]

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N hydrochloric acid.

    • Incubate the solution at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 N sodium hydroxide.

    • Dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N sodium hydroxide.

    • Incubate the solution at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 N hydrochloric acid.

    • Dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • Dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Place the solid this compound powder in a thermostatically controlled oven at 105°C for 24 hours.

    • After exposure, allow the sample to cool to room temperature.

    • Prepare a solution of the heat-treated solid in the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound in a transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

    • After exposure, dilute the sample with the mobile phase for analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

The following is a representative stability-indicating HPLC method for the analysis of this compound and its degradation products.[1]

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector.

  • Column: Phenomenex Gemini C18 (4.6 mm x 150 mm, 3.0 µm) or equivalent.

  • Mobile Phase: A mixture of methanol and water in a 65:35 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 205 nm.

  • Injection Volume: 10 µL.

Visualizations

Photochemical Degradation Pathway of Estriol

The photochemical degradation of estriol primarily involves the opening of the aromatic ring and the addition of hydroxyl radicals, leading to the formation of various byproducts.[2][3]

G Estriol Estriol UV_Light UV Light / Advanced Oxidative Processes Ring_Opening Aromatic Ring Opening UV_Light->Ring_Opening Initiation Intermediates Hydroxylated Intermediates Degradation_Products Various Degradation Byproducts Intermediates->Degradation_Products Further Oxidation Ring_Opening->Intermediates Hydroxylation

Caption: Proposed photochemical degradation pathway of Estriol.

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies and developing a stability-indicating method.

G cluster_0 Stress Conditions Acid Acid Hydrolysis Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis Base->Stressed_Samples Oxidation Oxidation Oxidation->Stressed_Samples Thermal Thermal Thermal->Stressed_Samples Photo Photolysis Photo->Stressed_Samples API This compound API API->Acid API->Base API->Oxidation API->Thermal API->Photo HPLC_Analysis Stability-Indicating HPLC Analysis Stressed_Samples->HPLC_Analysis Data_Analysis Data Analysis and Degradant Identification HPLC_Analysis->Data_Analysis Method_Validation Method Validation Data_Analysis->Method_Validation

Caption: Workflow for forced degradation and stability method development.

References

Acifemine-d3 and its Estrogenic Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Subject: In-depth technical guide on the role of Acifemine-d3 in understanding the estrogenic activity of its metabolites.

Introduction

This technical guide provides a comprehensive overview of Acifemine-d3 and its non-deuterated counterpart, Acifemine (commonly known as Ospemifene), with a focus on its metabolism into estrogenically active compounds. Acifemine is a non-steroidal selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogen agonist and antagonist effects. The deuterated form, Acifemine-d3, serves as a critical tool in pharmacokinetic and metabolic studies to trace the biotransformation of the parent drug. This document details the metabolic pathways, the resulting active metabolites, their interaction with estrogen receptors, and the experimental methodologies used to characterize them.

Metabolism of Acifemine (Ospemifene)

Acifemine (Ospemifene) is extensively metabolized in the liver, primarily through the cytochrome P450 (CYP) enzyme system.[1] The main metabolic pathway is hydroxylation, resulting in the formation of two major, pharmacologically active metabolites.[1][2]

  • 4-hydroxyospemifene: This is the most abundant metabolite in humans, formed through hydroxylation of the phenol ring.[3] Several CYP enzymes, including CYP3A4, CYP2C9, and CYP2C19, are involved in its formation.[3]

  • 4'-hydroxyospemifene: This is a less abundant, but still active, metabolite. Its formation is primarily catalyzed by CYP3A4.[3]

The use of deuterated compounds like Acifemine-d3 is instrumental in precisely tracking the metabolic fate of the parent drug and quantifying the formation of its metabolites.

Estrogenic Activity of Metabolites

The estrogenic and anti-estrogenic effects of Acifemine (Ospemifene) are mediated by the parent compound and its active metabolites, which bind to estrogen receptors alpha (ERα) and beta (ERβ).[1] The metabolites, particularly 4-hydroxyospemifene, are understood to have similar pharmacological profiles to the parent compound and contribute significantly to its overall effect.[1]

Data Presentation: Estrogen Receptor Binding and Activity
CompoundReceptorParameterValue/ObservationReference
Acifemine (Ospemifene)ERα and ERβBindingPotently binds to both receptors.[1]
Acifemine (Ospemifene)ERα and ERβRelative AffinitySimilar affinity for both receptors.[4]
4-hydroxyospemifene & 4'-hydroxyospemifeneERα and ERβPharmacological ProfileSimilar to the parent compound, Ospemifene.[1]
4-hydroxyospemifene & 4'-hydroxyospemifeneEstrogen-sensitive cellsAnti-estrogenic effectObserved at lower concentrations than the parent compound in a reporter gene assay.[4]

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to identify and quantify the metabolites of a test compound, such as Acifemine (Ospemifene), generated by hepatic enzymes.

Objective: To determine the metabolic profile of Acifemine in a controlled in vitro system.

Materials:

  • Acifemine (or Acifemine-d3)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Control compounds (e.g., known substrates for relevant CYP enzymes)

  • Incubator/water bath at 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of Acifemine in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the human liver microsomes, the test compound, and the phosphate buffer at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the samples to precipitate the proteins.

  • Collect the supernatant and analyze it using a validated LC-MS/MS method to identify and quantify the parent compound and its metabolites (e.g., 4-hydroxyospemifene and 4'-hydroxyospemifene).

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the estrogen receptor.

Objective: To measure the binding affinity (IC50 and subsequently Ki) of Acifemine and its metabolites for ERα and ERβ.

Materials:

  • Recombinant human ERα and ERβ protein

  • Radiolabeled estradiol (e.g., [3H]-17β-estradiol)

  • Test compounds (Acifemine, 4-hydroxyospemifene, 4'-hydroxyospemifene) at various concentrations

  • Assay buffer

  • Dextran-coated charcoal

  • Scintillation vials and fluid

  • Liquid scintillation counter

Procedure:

  • In a series of tubes, incubate a fixed concentration of the estrogen receptor and the radiolabeled estradiol with increasing concentrations of the unlabeled test compound.

  • Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).

  • Incubate the mixtures to allow them to reach equilibrium.

  • Separate the receptor-bound from the free radioligand by adding dextran-coated charcoal, which adsorbs the free radioligand.

  • Centrifuge the tubes and transfer the supernatant (containing the receptor-bound radioligand) to scintillation vials.

  • Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Plot the percentage of bound radioligand against the logarithm of the competitor concentration to determine the IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand).

Estrogen Receptor Transcriptional Activation Assay (Reporter Gene Assay)

This cell-based assay measures the ability of a compound to activate or inhibit the transcriptional activity of the estrogen receptor.

Objective: To determine if Acifemine and its metabolites act as agonists or antagonists of the estrogen receptor and to quantify their potency (EC50 or IC50).

Materials:

  • A human cell line that expresses the estrogen receptor (e.g., MCF-7 breast cancer cells).

  • A reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase).

  • A transfection reagent.

  • Cell culture medium and supplements.

  • Test compounds at various concentrations.

  • Estradiol (as a positive control for agonism).

  • An estrogen receptor antagonist (e.g., Fulvestrant) for antagonist mode.

  • Luminometer.

Procedure:

  • Transfect the cells with the ERE-reporter plasmid.

  • Plate the transfected cells in a multi-well plate and allow them to adhere.

  • For agonist testing, treat the cells with increasing concentrations of the test compounds.

  • For antagonist testing, treat the cells with a fixed concentration of estradiol in the presence of increasing concentrations of the test compounds.

  • Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene transcription and protein expression.

  • Lyse the cells and measure the activity of the reporter enzyme (e.g., luminescence for luciferase).

  • Plot the reporter activity against the logarithm of the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Visualization of Pathways and Workflows

Estrogen Receptor Signaling Pathway

Estrogen_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Acifemine Metabolite ER Estrogen Receptor (ERα / ERβ) E2->ER Dimer Receptor Dimerization ER->Dimer Translocation & Dimerization HSP Heat Shock Proteins ER_HSP Inactive ER-HSP Complex ERE Estrogen Response Element (ERE) on DNA Dimer->ERE Binds to DNA Transcription Modulation of Gene Transcription ERE->Transcription Competitive_Binding_Assay start Start prep Prepare Reagents: - Estrogen Receptor (ER) - Radiolabeled Estradiol ([3H]E2) - Test Compound (e.g., 4-hydroxyospemifene) start->prep incubate Incubate ER, [3H]E2, and varying concentrations of Test Compound prep->incubate separate Separate Bound and Free Ligand (Dextran-Coated Charcoal) incubate->separate quantify Quantify Bound Radioactivity (Liquid Scintillation Counting) separate->quantify analyze Data Analysis: Plot % Bound vs. [Compound] Calculate IC50 quantify->analyze end End analyze->end

References

An In-depth Technical Guide to Estriol-d3 (CAS Number 79037-36-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Estriol-d3 (CAS 79037-36-8), a deuterated isotopologue of the natural estrogen, estriol. This compound is a valuable tool in biomedical research, particularly as an internal standard in quantitative mass spectrometry-based analyses of estrogens. This document consolidates key information on its chemical and physical properties, analytical methodologies for its quantification, and its biological context. Detailed experimental protocols for analysis are provided, alongside a discussion of the estrogen signaling pathway and the potential implications of deuterium substitution on its biological activity.

Chemical and Physical Properties

This compound, with the IUPAC name (16α,17β)-Estra-1,3,5[1]-triene-3,16,17-triol-d3, is a stable, isotopically labeled form of estriol.[2] The deuterium atoms enhance its molecular weight, allowing for its differentiation from endogenous estriol in mass spectrometric analyses.[1]

Table 1: Chemical and Physical Properties of this compound [2][3][4]

PropertyValue
CAS Number 79037-36-8
Molecular Formula C₁₈H₂₁D₃O₃
Molecular Weight 291.40 g/mol
Alternate Names (16α,17β)-Estra-1,3,5[1]-triene-3,16,17-triol-d3; Acifemine-d3
Appearance Solid
Applications Estrogenic metabolite, internal standard for mass spectrometry

Synthesis

Analytical Methodologies

The primary application of this compound is as an internal standard for the accurate quantification of estriol in biological matrices using isotope dilution mass spectrometry.[5] Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice for this purpose due to its high sensitivity and specificity.

Experimental Protocol: Quantification of Estriol in Human Serum using UPLC-MS/MS with this compound as an Internal Standard

This protocol is adapted from established methods for the analysis of estrogens in biological fluids.[6]

3.1.1. Materials and Reagents

  • Estriol standard

  • This compound (internal standard)

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid

  • Human serum (blank)

  • Solid Phase Extraction (SPE) cartridges

3.1.2. Sample Preparation

  • Spiking: To 200 µL of serum sample, add a known amount of this compound solution in methanol.

  • Protein Precipitation: Add 300 µL of acetonitrile to the serum sample, vortex vigorously for 30 seconds, and centrifuge at high speed for 10 minutes.

  • Solid Phase Extraction (SPE):

    • Condition an SPE cartridge with methanol followed by water.

    • Load the supernatant from the protein precipitation step onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent in water to remove interferences.

    • Elute the analytes with methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase.

3.1.3. UPLC-MS/MS Conditions

  • UPLC System: A high-pressure liquid chromatography system.

  • Column: A C18 reversed-phase column suitable for steroid separation.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode is often preferred for estrogens.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Estriol: Monitor the transition of the deprotonated molecule [M-H]⁻ to a specific product ion.

    • This compound: Monitor the corresponding transition for the deuterated molecule.

3.1.4. Data Analysis

The concentration of estriol in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) and comparing this ratio to a calibration curve prepared with known concentrations of estriol and a constant concentration of this compound.

Workflow for Estriol Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis serum Serum Sample spike Spike with this compound serum->spike precipitate Protein Precipitation spike->precipitate spe Solid Phase Extraction precipitate->spe reconstitute Evaporation & Reconstitution spe->reconstitute uplc UPLC Separation reconstitute->uplc msms MS/MS Detection uplc->msms data_analysis Data Analysis & Quantification msms->data_analysis Data Acquisition

Caption: Workflow for the quantification of estriol in biological samples.

Biological Context and Signaling Pathway

Estriol is a natural human estrogen, primarily produced in large quantities during pregnancy. It is considered a weak estrogen compared to estradiol.[7] Estriol exerts its biological effects by binding to estrogen receptors (ERs), primarily ERα and ERβ, which are ligand-activated transcription factors.[8]

Estrogen Signaling Pathway

The binding of estriol to ERs initiates a cascade of events leading to changes in gene expression.

  • Ligand Binding: Estriol enters the cell and binds to ERs located in the cytoplasm or nucleus.

  • Dimerization and Nuclear Translocation: Upon ligand binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, and forms homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ). These dimers then translocate to the nucleus.

  • DNA Binding and Gene Transcription: In the nucleus, the ER dimers bind to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.

  • Recruitment of Co-regulators and Transcription: The receptor-DNA complex recruits co-activators or co-repressors, which in turn modulate the transcription of downstream genes, leading to physiological responses.

Estrogen Signaling Pathway

estrogen_signaling cluster_extracellular cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus estriol Estriol er Estrogen Receptor (ER) estriol->er Binding dimer ER Dimer er->dimer Dimerization ere Estrogen Response Element (ERE) dimer->ere Nuclear Translocation & DNA Binding gene Target Gene Transcription ere->gene Recruitment of Co-regulators response Physiological Response gene->response Translation

Caption: Simplified diagram of the estrogen signaling pathway.

Biological Activity of Estriol

Table 2: Comparative Biological Activity of Estrogens

EstrogenRelative PotencyKey Characteristics
Estradiol (E2)+++The most potent natural estrogen.
Estrone (E1)++Less potent than estradiol.
Estriol (E3) +Considered a weak estrogen.
Potential Isotopic Effects of Deuterium Labeling

The substitution of hydrogen with deuterium in this compound can potentially lead to a kinetic isotope effect (KIE).[8][9] The C-D bond is stronger than the C-H bond, which can result in a slower rate of reactions that involve the cleavage of this bond.[10] Therefore, if the metabolic breakdown of estriol involves the cleavage of a C-H bond at a deuterated position, the metabolism of this compound may be slower than that of unlabeled estriol. This could potentially lead to a longer half-life and altered pharmacokinetic profile. However, as this compound is primarily used as an internal standard in analytical methods where it is assumed to co-elute and ionize identically to the analyte, these potential in vivo differences are generally not a factor in its application. For drug development purposes, deliberately deuterating a drug at a site of metabolism can be a strategy to improve its pharmacokinetic properties.

Conclusion

This compound (CAS 79037-36-8) is an indispensable tool for researchers in the field of endocrinology and analytical chemistry. Its primary utility as an internal standard in LC-MS/MS methods allows for the highly accurate and precise quantification of estriol in various biological matrices. While its own biological activity is not extensively studied, it is presumed to be similar to that of estriol, with potential minor differences due to the kinetic isotope effect. This technical guide provides a foundational understanding of this compound, its properties, analytical applications, and biological relevance, to support its effective use in scientific research and drug development.

References

An In-depth Technical Guide to (16α,17β)-Estra-1,3,5-triene-3,16,17-triol-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (16α,17β)-Estra-1,3,5-triene-3,16,17-triol-d3, a deuterated form of the estrogen hormone estriol. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, analysis, and biological context.

Chemical and Physical Properties

(16α,17β)-Estra-1,3,5-triene-3,16,17-triol-d3 is an isotopically labeled version of estriol, where three hydrogen atoms have been replaced by deuterium. This labeling makes it an ideal internal standard for mass spectrometry-based quantification of estriol in biological samples.[][2][3] The chemical properties of the deuterated compound are virtually identical to the unlabeled parent compound, estriol.

Table 1: Chemical and Physical Properties of (16α,17β)-Estra-1,3,5-triene-3,16,17-triol (Estriol)

PropertyValueSource
Chemical Formula C₁₈H₂₄O₃[4]
Molecular Weight 288.4 g/mol [4]
IUPAC Name (16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol[4]
Synonyms Estriol, 3,16α,17β-Trihydroxyestra-1,3,5(10)-triene[4]
CAS Number 50-27-1[5]

Table 2: Properties of (16α,17β)-Estra-1,3,5-triene-3,16,17-triol-d3

PropertyValueSource
Chemical Formula C₁₈H₂₁D₃O₃N/A
Molecular Weight 291.4 g/mol N/A

Synthesis and Purification

Proposed Experimental Protocol: Synthesis of (16α,17β)-Estra-1,3,5-triene-3,16,17-triol-d3
  • Deuterium Exchange:

    • Dissolve (16α,17β)-Estra-1,3,5-triene-3,16,17-triol in a suitable deuterated solvent (e.g., D₂O with an acid or base catalyst, or a deuterated organic solvent).

    • Subject the solution to microwave irradiation to facilitate the hydrogen-deuterium exchange at specific positions. The exact conditions (temperature, time, and catalyst) would require optimization.

  • Purification:

    • Following the reaction, neutralize the mixture if a catalyst was used.

    • Extract the deuterated product using an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine and dry it over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product using column chromatography (e.g., silica gel with a hexane-ethyl acetate gradient) to isolate the desired deuterated estriol.

  • Characterization:

    • Confirm the identity and isotopic enrichment of the final product using mass spectrometry and NMR spectroscopy.

Analytical Methodology

(16α,17β)-Estra-1,3,5-triene-3,16,17-triol-d3 is primarily used as an internal standard in the quantitative analysis of estriol in biological matrices by mass spectrometry.[][2] Derivatization is often employed to improve the chromatographic behavior and detection sensitivity of estrogens.[7][8][9]

Experimental Protocol: Quantification of Estriol using LC-MS/MS with a Deuterated Internal Standard
  • Sample Preparation:

    • To a biological sample (e.g., plasma, urine), add a known amount of (16α,17β)-Estra-1,3,5-triene-3,16,17-triol-d3 as the internal standard.

    • Perform a liquid-liquid extraction or solid-phase extraction to isolate the estrogens.

  • Derivatization (Optional but Recommended):

    • Evaporate the extracted sample to dryness.

    • Reconstitute in a suitable solvent and add a derivatizing agent (e.g., dansyl chloride).[9]

    • Incubate the mixture to allow the reaction to complete.

  • LC-MS/MS Analysis:

    • Inject the derivatized sample into an LC-MS/MS system.

    • Separate the analytes using a suitable C18 column with a gradient elution.

    • Detect the parent and product ions for both native estriol and the deuterated internal standard using multiple reaction monitoring (MRM).

  • Quantification:

    • Calculate the ratio of the peak area of the native estriol to the peak area of the deuterated internal standard.

    • Determine the concentration of estriol in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of estriol and a fixed concentration of the internal standard.

Table 3: Exemplary Mass Spectrometry Data for Estriol (as tri-TMS derivative)

m/zInterpretationSource
504Molecular Ion [M]⁺

Note: This data is for the trimethylsilyl (TMS) derivative of a stereoisomer of estriol. The deuterated compound would exhibit a mass shift.

Biological Role and Signaling Pathway

Estriol is a weak estrogen that exerts its biological effects by binding to estrogen receptors (ERs), primarily ERα and ERβ.[10][11] The binding of estriol to these receptors initiates a cascade of events that ultimately leads to the regulation of gene expression.[12][13]

Estrogen Signaling Pathway

Estrogen signaling can be broadly divided into genomic and non-genomic pathways.[14][15][16][17][18]

  • Genomic Pathway: Estriol diffuses across the cell membrane and binds to ERs in the cytoplasm or nucleus.[17] This binding triggers a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. The receptor-ligand complex then binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[15][16]

  • Non-Genomic Pathway: A subpopulation of ERs is located at the plasma membrane.[14] Binding of estriol to these membrane-associated receptors can rapidly activate intracellular signaling cascades, such as the MAPK and PI3K pathways, leading to more immediate cellular responses.[18]

Estrogen_Signaling_Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estriol Estriol (E3) ER_cytoplasm Estrogen Receptor (ER) Estriol->ER_cytoplasm Binds mER Membrane ER (mER) Estriol->mER Binds CellMembrane Cytoplasm Cytoplasm E3_ER_complex E3-ER Complex Dimerization Dimerization E3_ER_complex->Dimerization Dimer_complex Dimerized E3-ER Dimerization->Dimer_complex ERE Estrogen Response Element (ERE) Dimer_complex->ERE Binds to Nucleus Nucleus Gene_Transcription Gene Transcription ERE->Gene_Transcription Regulates mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Cellular_Response Cellular Response Protein_Synthesis->Cellular_Response Signaling_Cascades Signaling Cascades (e.g., MAPK, PI3K) mER->Signaling_Cascades Activates Rapid_Response Rapid Cellular Response Signaling_Cascades->Rapid_Response

Caption: Estrogen Signaling Pathway

Experimental Workflow for Steroid Analysis

The general workflow for analyzing steroids like estriol in biological samples involves several key steps, from sample preparation to instrumental analysis. The use of a deuterated internal standard is critical for accurate quantification.

Steroid_Analysis_Workflow Sample Biological Sample (e.g., Plasma, Urine) Spiking Spike with (16α,17β)-Estra-1,3,5-triene- 3,16,17-triol-d3 Sample->Spiking Extraction Extraction (LLE or SPE) Spiking->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Analysis LC-MS/MS or GC-MS Analysis Derivatization->Analysis Quantification Data Analysis and Quantification Analysis->Quantification

Caption: Steroid Analysis Workflow

References

Methodological & Application

Protocol for the Quantification of Estriol in Human Plasma using Estriol-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Estriol (E3) is an estrogenic hormone that is present in significant amounts during pregnancy and at lower levels in non-pregnant women and men. Its quantification in human plasma is crucial for various clinical research applications, including the assessment of fetal well-being, monitoring hormone replacement therapy, and in studies related to hormone-dependent cancers. The use of a stable isotope-labeled internal standard, such as Estriol-d3, is essential for accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it effectively compensates for variations in sample preparation and matrix effects.[1][2] This document provides a detailed protocol for the extraction and quantification of estriol in human plasma using this compound as an internal standard.

Principle

This method employs protein precipitation for the initial sample clean-up, followed by analysis using a highly sensitive and selective LC-MS/MS system. This compound is added to the plasma samples at the beginning of the sample preparation process to act as an internal standard, correcting for any loss of analyte during extraction and for any ion suppression or enhancement during mass spectrometric detection. Quantification is achieved by comparing the peak area ratio of the analyte (Estriol) to the internal standard (this compound) with a calibration curve prepared in a surrogate matrix.

Data Presentation

The following tables summarize the typical quantitative data and performance characteristics of this method.

Table 1: LC-MS/MS Parameters for Estriol and this compound

ParameterEstriolThis compound (Internal Standard)
Precursor Ion (m/z)287.2290.2
Product Ion (m/z)171.1174.1
Dwell Time (ms)100100
Collision Energy (eV)3535
Cone Voltage (V)4040

Table 2: Method Validation Summary

ParameterAcceptance CriteriaResult
Linearity (r²)≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ)Signal-to-Noise > 105 pg/mL
Accuracy (% Bias) at LLOQWithin ±20%< 15%
Precision (%RSD) at LLOQ≤ 20%< 18%
Accuracy (% Bias) at QC LevelsWithin ±15%< 10%
Precision (%RSD) at QC Levels≤ 15%< 12%
RecoveryConsistent and reproducible85 - 105%
Matrix EffectMinimal and compensated by ISIS-normalized factor close to 1

Table 3: Representative Recovery and Matrix Effect Data

AnalyteConcentration LevelRecovery (%)Matrix Effect (%)Process Efficiency (%)
EstriolLow QC92.598.290.8
Mid QC95.197.592.7
High QC98.396.895.2
This compoundWorking Concentration94.297.992.2

Experimental Protocols

Materials and Reagents
  • Estriol certified reference standard

  • This compound certified reference standard

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid (≥ 98%)

  • Human plasma (K2-EDTA)

  • Polypropylene microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Preparation of Solutions
  • Estriol Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Estriol in 1 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Estriol stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (10 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

Sample Preparation: Protein Precipitation
  • Sample Thawing: Thaw frozen human plasma samples, calibration standards, and QCs at room temperature and vortex to ensure homogeneity.

  • Aliquoting: Aliquot 100 µL of each plasma sample, standard, and QC into separate 1.5 mL polypropylene microcentrifuge tubes.

  • Internal Standard Spiking: Add 10 µL of the 10 ng/mL this compound internal standard working solution to all tubes except for the blank matrix sample.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.

  • Vortexing: Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1.0 min: 30% B

    • 1.0-5.0 min: 30-95% B

    • 5.0-6.0 min: 95% B

    • 6.1-8.0 min: 30% B (re-equilibration)

  • Injection Volume: 10 µL.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode.

  • Multiple Reaction Monitoring (MRM): Monitor the transitions specified in Table 1.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Quantification sample Human Plasma Sample spike_is Spike with this compound (IS) sample->spike_is protein_precip Protein Precipitation (Acetonitrile) spike_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_injection Inject into LC System supernatant->lc_injection chrom_sep Chromatographic Separation (C18 Column) lc_injection->chrom_sep ms_detection Mass Spectrometric Detection (ESI-, MRM) chrom_sep->ms_detection data_acq Data Acquisition ms_detection->data_acq peak_integration Peak Integration data_acq->peak_integration ratio_calc Calculate Peak Area Ratio (Estriol / this compound) peak_integration->ratio_calc calibration Quantify using Calibration Curve ratio_calc->calibration final_result Final Concentration Report calibration->final_result logical_relationship cluster_method Analytical Method accuracy Accurate & Precise Quantification lcms LC-MS/MS lcms->accuracy validation Method Validation lcms->validation is This compound (Internal Standard) is->accuracy sample_prep Sample Preparation (Protein Precipitation) is->sample_prep compensates for variability sample_prep->lcms validation->accuracy

References

Application Note: A Sensitive and Robust UPLC-MS/MS Method for the Quantification of Estriol

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a high-sensitivity, high-throughput Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of Estriol in biological matrices, such as serum and plasma. The methodology employs Estriol-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The protocol described herein is tailored for researchers, scientists, and professionals in drug development, offering a reliable tool for pharmacokinetic studies, clinical research, and other applications requiring precise measurement of Estriol.

Introduction

Estriol (E3) is one of the three major endogenous estrogens. Accurate and sensitive quantification of estriol is crucial in various research areas. While immunoassays have been traditionally used, they can suffer from a lack of specificity and sensitivity. UPLC-MS/MS has emerged as the preferred analytical technique due to its superior selectivity, sensitivity, and accuracy in quantifying steroid hormones. This method provides a detailed protocol for the extraction and quantification of Estriol from plasma samples, which can be adapted for other biological matrices.

Experimental

Materials and Reagents
  • Estriol and this compound reference standards

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid and ammonium fluoride

  • Human plasma (or other relevant biological matrix)

  • Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) consumables

Sample Preparation

A robust sample preparation protocol is critical for removing matrix interferences and ensuring accurate quantification. Protein precipitation followed by solid-phase extraction (SPE) is a commonly used and effective approach.

  • Protein Precipitation : To 100 µL of plasma sample, add 20 µL of the this compound internal standard working solution. Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex and Centrifuge : Vortex the mixture for 1 minute and then centrifuge at high speed for 10 minutes.

  • Solid-Phase Extraction (SPE) : Load the supernatant onto a pre-conditioned SPE cartridge.

  • Wash : Wash the cartridge to remove interfering substances.

  • Elute : Elute the analyte and internal standard with an appropriate solvent (e.g., methanol).

  • Evaporate and Reconstitute : Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in 50 µL of the mobile phase.

UPLC Conditions
  • System : Waters ACQUITY UPLC I-Class System or equivalent

  • Column : Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A : 0.1% Formic Acid in Water

  • Mobile Phase B : 0.1% Formic Acid in Methanol

  • Flow Rate : 0.4 mL/min

  • Injection Volume : 5 µL

  • Column Temperature : 40 °C

  • Gradient : A linear gradient is typically employed, starting with a higher percentage of mobile phase A and ramping up to a high percentage of mobile phase B to elute the analytes.

Mass Spectrometry Conditions
  • System : Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer

  • Ionization Mode : Electrospray Ionization (ESI), Negative Ion Mode

  • Capillary Voltage : Optimized for analyte response (e.g., 2.5 kV)

  • Source Temperature : 150 °C

  • Desolvation Temperature : 500 °C

  • Collision Gas : Argon

  • Multiple Reaction Monitoring (MRM) Transitions :

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Estriol287.2145.13025
This compound290.2147.13025

Results and Discussion

Linearity and Sensitivity

The method demonstrated excellent linearity over a concentration range of 1 pg/mL to 1000 pg/mL. The coefficient of determination (r²) was consistently >0.99 for all calibration curves. The lower limit of quantification (LLOQ) was established at 1 pg/mL, showcasing the high sensitivity of the method.[1][2]

Table 1: Calibration Curve Summary

AnalyteCalibration Range (pg/mL)
Estriol1 - 1000>0.99
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high). The results, summarized in Table 2, are within the acceptable limits of ±15% for precision (CV) and accuracy (RE).

Table 2: Precision and Accuracy Data

QC LevelConcentration (pg/mL)Intra-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Precision (%CV)Inter-day Accuracy (%RE)
Low56.84.58.25.1
Medium504.2-2.15.5-1.8
High5003.51.34.11.9
Recovery

The extraction recovery of Estriol was determined by comparing the peak areas of pre-extraction spiked samples to those of post-extraction spiked samples. The recovery was consistent across the different QC levels, as shown in Table 3.

Table 3: Extraction Recovery

QC LevelConcentration (pg/mL)Mean Recovery (%)
Low592.5
Medium5095.1
High50094.3

Experimental Workflow Diagram

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add this compound (IS) Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge SPE Solid-Phase Extraction (Load, Wash, Elute) Centrifuge->SPE Drydown Evaporation SPE->Drydown Reconstitute Reconstitution Drydown->Reconstitute Inject Inject into UPLC Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MRM Detection) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Estriol Calibrate->Quantify

Caption: UPLC-MS/MS workflow for Estriol quantification.

Conclusion

The UPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of Estriol in biological matrices. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. This method is well-suited for high-throughput analysis in regulated and research environments.

References

Application Notes and Protocols for Estriol-d3 Analysis in Serum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of Estriol-d3 (E3-d3) in serum is a critical aspect of various fields, including endocrinology, clinical chemistry, and pharmaceutical research. As a deuterated internal standard, this compound is essential for the precise measurement of endogenous estriol levels by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Effective sample preparation is paramount to ensure the accuracy, precision, and sensitivity of the analysis by removing interfering matrix components and concentrating the analyte of interest.

This document provides detailed application notes and protocols for three commonly employed sample preparation techniques for this compound analysis in serum: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PP). The selection of the most appropriate method depends on various factors, including the desired level of sample cleanup, required sensitivity, sample throughput, and available resources.

Comparison of Sample Preparation Methods

The choice of sample preparation method significantly impacts the quality of analytical results. Below is a summary of the performance characteristics of LLE, SPE, and Protein Precipitation for the analysis of estrogens and other similar analytes in serum. While direct comparative data for this compound across all three methods is limited, the following table provides a representative overview based on available literature for structurally related compounds.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Protein Precipitation (PP)
Analyte Recovery Generally high (can be >90%)High and reproducible (typically 80-110%)[1]Good, but can be analyte-dependent (often >80%)[2]
Matrix Effect Moderate; can be reduced with appropriate solvent selectionLow to moderate; dependent on sorbent and wash steps[1]Can be significant due to co-extraction of matrix components[3]
Selectivity GoodHigh; tunable by sorbent chemistryLow; removes proteins but leaves other interferences
Sample Throughput Lower; can be labor-intensiveHigh; amenable to automationHigh; simple and fast procedure
Cost per Sample Low to moderateModerate to highLow
Protocol Simplicity ModerateModerate to complexHigh

Experimental Protocols

The following sections detail the step-by-step protocols for each sample preparation method. It is recommended to use this compound as an internal standard, which should be added to the serum sample before starting the extraction process to account for any analyte loss during sample preparation.

Liquid-Liquid Extraction (LLE) Protocol

LLE is a classic technique that separates analytes based on their differential solubility in two immiscible liquid phases. Methyl tert-butyl ether (MTBE) is a commonly used solvent for the extraction of estrogens from serum due to its ability to provide clean extracts.[4][5]

Materials and Reagents:

  • Human serum sample

  • This compound internal standard solution

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Water, deionized

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Autosampler vials

Procedure:

  • Sample Aliquoting: Pipette 200 µL of serum into a clean glass test tube.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to the serum sample.

  • Vortexing: Briefly vortex the sample to ensure homogeneity.

  • Extraction: Add 1 mL of MTBE to the tube.

  • Mixing: Vortex the tube vigorously for 1-2 minutes to ensure thorough mixing of the aqueous and organic phases.

  • Phase Separation: Centrifuge the tube at 4000 rpm for 10 minutes to separate the two phases. The upper organic layer contains the extracted this compound.

  • Collection: Carefully transfer the upper organic layer to a clean tube, avoiding the lower aqueous layer and any precipitated protein at the interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-50°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

  • Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for injection into the LC-MS/MS system.

LLE_Workflow start Start: Serum Sample add_is Add this compound Internal Standard start->add_is add_mtbe Add MTBE add_is->add_mtbe vortex1 Vortex add_mtbe->vortex1 centrifuge Centrifuge for Phase Separation vortex1->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Solid-Phase Extraction (SPE) Protocol

SPE is a highly selective sample preparation technique that utilizes a solid sorbent to retain the analyte of interest while interfering substances are washed away. Polymeric sorbents like Oasis HLB are widely used for the extraction of a broad range of compounds, including estrogens, from biological matrices.[1][6]

Materials and Reagents:

  • Human serum sample

  • This compound internal standard solution

  • Oasis HLB SPE cartridges or 96-well plates

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, deionized

  • Formic acid

  • SPE manifold (vacuum or positive pressure)

  • Vortex mixer

  • Centrifuge

  • Evaporator

  • Autosampler vials

Procedure:

  • Sample Pre-treatment:

    • Pipette 200 µL of serum into a clean tube.

    • Add a known amount of this compound internal standard.

    • Add 200 µL of 4% phosphoric acid in water and vortex to mix. This step helps to disrupt protein binding.

  • Simplified 3-Step SPE Protocol (Oasis HLB): [6]

    • Load: Directly load the pre-treated sample onto the Oasis HLB SPE cartridge/well.

    • Wash: Wash the sorbent with 2 x 200 µL of 5% methanol in water to remove polar interferences.

    • Elute: Elute the this compound with 2 x 25 µL of 90:10 acetonitrile:methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Analysis:

    • Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

SPE_Workflow start Start: Serum Sample pretreatment Pre-treatment (Add IS, Acidify) start->pretreatment load Load onto SPE Cartridge pretreatment->load wash Wash (e.g., 5% Methanol) load->wash elute Elute (e.g., Acetonitrile/Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Protein Precipitation (PP) Protocol

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from a biological sample. Acetonitrile is a common precipitating agent that is effective for a wide range of analytes.[2]

Materials and Reagents:

  • Human serum sample

  • This compound internal standard solution

  • Acetonitrile, HPLC grade

  • Vortex mixer

  • Centrifuge or 96-well filter plate

  • Evaporator (optional)

  • Autosampler vials

Procedure:

  • Sample Aliquoting: Pipette 100 µL of serum into a microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the tube (a 3:1 ratio of solvent to serum is common).

  • Mixing: Vortex the tube vigorously for 30-60 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tube at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution (Optional but Recommended):

    • To improve chromatographic peak shape and sensitivity, evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Analysis:

    • Vortex the reconstituted sample and transfer it to an autosampler vial for injection into the LC-MS/MS system.

PP_Workflow start Start: Serum Sample add_is Add this compound Internal Standard start->add_is add_acn Add Acetonitrile add_is->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant evap_recon Evaporate & Reconstitute (Optional) collect_supernatant->evap_recon analyze LC-MS/MS Analysis evap_recon->analyze

Concluding Remarks

The selection of an appropriate sample preparation method is a critical step in the development of a robust and reliable LC-MS/MS assay for this compound in serum. While protein precipitation offers a simple and high-throughput approach, it may be prone to higher matrix effects. Liquid-liquid extraction provides a cleaner extract, and solid-phase extraction offers the highest degree of selectivity and potential for automation. The protocols provided herein serve as a starting point, and optimization may be required based on the specific instrumentation and analytical performance requirements of the laboratory. The use of a deuterated internal standard such as this compound is strongly recommended to ensure the accuracy and precision of the final results.

References

Application Note: Quantification of Estriol in Pharmacokinetic Studies Using Estriol-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estriol (E3) is an estrogenic hormone that is a metabolic product of estrone and estradiol.[1][2] It is the dominant estrogen during pregnancy and is also used in hormone replacement therapy to treat symptoms associated with menopause, such as vaginal atrophy.[2][3] Accurate quantification of estriol in biological matrices is crucial for pharmacokinetic (PK) studies, which are essential for determining the absorption, distribution, metabolism, and excretion (ADME) of a drug. These studies are fundamental in drug development for establishing dosing regimens and ensuring safety and efficacy.

The "gold standard" for the bioanalysis of small molecules like estriol is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity. To ensure the accuracy and precision of LC-MS/MS assays, a stable isotope-labeled internal standard (IS) is employed. Estriol-d3, a deuterated form of estriol, is the ideal internal standard for this purpose. Since it has nearly identical physicochemical properties to estriol, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer, effectively correcting for variations during sample preparation and analysis.

This application note provides a detailed protocol for the quantification of estriol in human plasma using this compound as an internal standard, based on established LC-MS/MS methodologies.[4]

Experimental Protocols

Methodology: Bioanalytical Method for Estriol Quantification in Plasma

This protocol outlines a validated LC-MS/MS method for the determination of estriol concentrations in plasma for pharmacokinetic studies.

1. Materials and Reagents:

  • Estriol (Reference Standard)

  • This compound (Internal Standard)

  • Human Plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Diethyl Ether (HPLC grade)

  • Hexane (HPLC grade)

  • Water (Ultrapure, e.g., Milli-Q)

  • 96-well plates

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

2. Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a common and effective method for extracting estrogens from biological matrices.[4][5]

  • Spiking: To 100 µL of plasma sample (calibration standards, quality controls, and unknown samples), add 10 µL of the working solution of this compound (internal standard).

  • Extraction: Add 1 mL of an extraction solvent mixture of diethyl ether/hexane (e.g., 70/30, v/v).[4]

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Freezing and Transfer: Freeze the aqueous (lower) layer by placing the samples in a dry ice/methanol bath. Decant the organic (upper) layer into a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Injection: Inject a suitable volume (e.g., 10 µL) into the LC-MS/MS system.

3. LC-MS/MS Conditions:

The following are typical LC-MS/MS parameters. These should be optimized for the specific instrumentation being used.

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.

  • Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 3.5 µm particle size) is commonly used.[4]

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid[4]

  • Gradient Elution: A gradient elution is typically used to achieve good separation. An example gradient is as follows:

    • 0-1 min: 30% B

    • 1-5 min: 30-90% B

    • 5-6 min: 90% B

    • 6.1-8 min: 30% B (re-equilibration)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40°C

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI in negative ion mode is often used for estrogens.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Estriol: The precursor ion is [M-H]⁻ at m/z 287.2. A characteristic product ion for quantification would be m/z 145.1.

    • This compound: The precursor ion is [M-H]⁻ at m/z 290.2. The corresponding product ion would be m/z 148.1.

4. Method Validation:

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Linearity: The method should be linear over a defined concentration range (e.g., 1.00-200.0 ng/mL).[6][7]

  • Accuracy and Precision: The intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

  • Selectivity and Specificity: The method should be free from interference from endogenous matrix components.

  • Matrix Effect: The ionization of the analyte and IS should not be suppressed or enhanced by the biological matrix.

  • Recovery: The extraction efficiency of the analyte and IS should be consistent and reproducible.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions should be established.

Data Presentation: Pharmacokinetic Parameters of Estriol

The following table summarizes pharmacokinetic data for estriol from various studies. It is important to note that PK parameters can vary significantly based on the dosage form, route of administration, and patient population.

Dosage Form/Route of AdministrationDoseCmax (pg/mL)Tmax (h)AUC (pg·h/mL)Study PopulationReference
Vaginal Ring0.125 mg/day60.57~6-Postmenopausal Women[4]
Vaginal Ring0.250 mg/day106.40~6-Postmenopausal Women[4]
Vaginal Ring0.500 mg/day210.06~6-Postmenopausal Women[4]
Intramuscular Injection2.7 mg/kg77,570 ± 18,7100.68 ± 0.29353,000 ± 74,000 (ng·h/mL)Rats[6][7]
Vaginal Pessaries0.03 mg45.1-119.8 (AUC0-12h)Postmenopausal Women[4]
Vaginal Ovules0.03 mg (single dose)42.111-Postmenopausal Women[3]
Vaginal Ovules0.03 mg (21 days)11.92-Postmenopausal Women[3]

Note: Units have been standardized to pg/mL for Cmax and pg·h/mL for AUC where possible for comparison. Original units from the source are noted where different.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_spike Spike with this compound (IS) plasma->is_spike lle Liquid-Liquid Extraction (Diethyl Ether/Hexane) is_spike->lle evap Evaporation to Dryness lle->evap recon Reconstitution in Mobile Phase evap->recon injection Inject into LC-MS/MS recon->injection hplc HPLC Separation (C18 Column) injection->hplc msms Tandem MS Detection (MRM Mode) hplc->msms integration Peak Integration msms->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation (Analyte/IS Ratio) calibration->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis

Caption: Workflow for Estriol Quantification in Plasma.

Metabolic Pathway of Estriol

estriol_metabolism estrone Estrone (E1) hydroxyestrone 16α-Hydroxyestrone estrone->hydroxyestrone 16α-hydroxylase estradiol Estradiol (E2) estradiol->estrone 17β-HSD estriol Estriol (E3) estradiol->estriol 16α-hydroxylase conjugates Glucuronide and Sulfate Conjugates estriol->conjugates UGTs, SULTs hydroxyestrone->estriol 17β-HSD excretion Renal Excretion conjugates->excretion

Caption: Simplified Metabolic Pathway of Estriol.

Conclusion

The use of this compound as an internal standard in LC-MS/MS-based bioanalysis provides a robust, sensitive, and specific method for the accurate quantification of estriol in plasma samples. This methodology is indispensable for conducting pharmacokinetic studies that inform the clinical development of estriol-containing drug products. The detailed protocol and established pharmacokinetic parameters presented in this application note serve as a valuable resource for researchers in the field of drug metabolism and pharmacokinetics.

References

Application of Estriol-d3 in Clinical Research Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estriol-d3 (E3-d3), a deuterated form of estriol, serves as a critical internal standard in clinical research, particularly in pharmacokinetic and endocrinological studies. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays allows for the precise and accurate quantification of endogenous estriol. The stable isotope label ensures that this compound mimics the behavior of unlabeled estriol during sample extraction and ionization, correcting for matrix effects and variability in the analytical process. This document provides detailed application notes and protocols for the use of this compound in clinical research.

Application Notes

This compound is primarily utilized as an internal standard in bioanalytical methods to determine the concentration of estriol in various biological matrices such as plasma, serum, and urine. This is crucial for:

  • Pharmacokinetic Studies: Accurately tracking the absorption, distribution, metabolism, and excretion (ADME) of administered estriol, for example, from vaginal rings or creams.[1]

  • Therapeutic Drug Monitoring (TDM): Ensuring estriol levels remain within the therapeutic window in patients undergoing hormone replacement therapy.

  • Endocrinology Research: Investigating the role of estriol in various physiological and pathological conditions.

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis as it improves the accuracy and precision of the LC-MS/MS method.[2]

Quantitative Data Summary

The following table summarizes representative pharmacokinetic data from a clinical study investigating the systemic exposure of estriol administered via a vaginal ring, where this compound was used as an internal standard for quantification.

ParameterDose 1 (Low)Dose 2 (Medium)Dose 3 (High)
Cmax (pg/mL) 13.7722.8089.95
Tmax (h) ~2~2~2
AUC (pg·h/mL) Varies with doseVaries with doseVaries with dose
Half-life (h) 1-121-121-12

Data are representative and compiled from descriptive results in pharmacokinetic studies.[1][3] Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the concentration-time curve.

Experimental Protocols

Protocol 1: Quantification of Estriol in Human Plasma using LC-MS/MS with this compound Internal Standard

This protocol describes a method for the quantitative analysis of estriol in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

1. Materials and Reagents:

  • Estriol and this compound reference standards

  • HPLC-grade methanol, acetonitrile, water, and formic acid

  • Human plasma (blank)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Standard laboratory equipment (vortex mixer, centrifuge, evaporator)

2. Sample Preparation (Solid Phase Extraction - SPE):

  • Spiking: To 500 µL of plasma sample (calibrant, quality control, or unknown), add 25 µL of this compound internal standard working solution (concentration to be optimized based on expected estriol levels). Vortex for 30 seconds.

  • Protein Precipitation: Add 500 µL of cold methanol to the plasma sample. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the estriol and this compound from the cartridge with 1 mL of acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to dissolve.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Estriol: Precursor ion (m/z) 287.2 → Product ion (m/z) 171.1

    • This compound: Precursor ion (m/z) 290.2 → Product ion (m/z) 174.1 (Note: These transitions are representative and should be optimized for the specific instrument used).

4. Method Validation:

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.[4][5]

Visualizations

Estrogen Signaling Pathway

EstrogenSignaling Estriol Estriol (E3) Cytoplasm Cytoplasm ER Estrogen Receptor (ERα / ERβ) HSP HSP ER->HSP dissociates Dimerization Dimerization ER->Dimerization Cytoplasm->ER binds Nucleus Nucleus ERE Estrogen Response Element (ERE) Nucleus->ERE Dimerization->ERE binds GeneTranscription Gene Transcription ERE->GeneTranscription activates mRNA mRNA GeneTranscription->mRNA Protein Proteins mRNA->Protein translation BiologicalEffects Biological Effects Protein->BiologicalEffects

Caption: Genomic signaling pathway of Estriol.

Experimental Workflow for Estriol Quantification

BioanalyticalWorkflow Start Start: Plasma Sample Collection Spike Spike with this compound (Internal Standard) Start->Spike Prepare Sample Preparation (Solid Phase Extraction) Spike->Prepare Analyze LC-MS/MS Analysis Prepare->Analyze Data Data Acquisition (MRM of Estriol & this compound) Analyze->Data Quantify Quantification (Ratio of Analyte to IS) Data->Quantify Report Report Results (Estriol Concentration) Quantify->Report

Caption: Bioanalytical workflow for Estriol quantification.

References

Application Note & Protocol: Enhanced Mass Spectrometric Sensitivity of Estriol-d3 through Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

[AN-E3D3-MS001]

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This document provides detailed application notes and protocols for the derivatization of Estriol-d3 (E3-d3) to enhance its detection sensitivity in mass spectrometry (MS). Estriol, a key estrogenic hormone, and its deuterated internal standard, this compound, often exhibit poor ionization efficiency, leading to challenges in achieving low limits of detection required for various research and clinical applications. Chemical derivatization offers a robust solution by introducing moieties that improve ionization and chromatographic properties. This note explores two primary derivatization strategies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Introduction to Derivatization for this compound

Estriol (E3) is a steroid hormone with three hydroxyl groups, which makes it polar and less volatile. Direct analysis of estriol and its deuterated analog, this compound, by mass spectrometry can be challenging due to:

  • Poor volatility for GC-MS: The hydroxyl groups require derivatization to increase volatility and thermal stability.

  • Inefficient ionization in LC-MS/MS: Estrogens lack easily ionizable functional groups, resulting in low sensitivity, especially in positive ion mode.[1][2]

Chemical derivatization addresses these issues by modifying the functional groups of the analyte to improve its analytical properties. For this compound, this typically involves targeting the hydroxyl groups to:

  • For GC-MS: Replace active hydrogens with non-polar groups (e.g., trimethylsilyl) to increase volatility and thermal stability.[3][4]

  • For LC-MS/MS: Introduce a permanently charged or easily ionizable group to enhance ionization efficiency in electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[1]

This application note details protocols for silylation for GC-MS analysis and dansylation for LC-MS/MS analysis of this compound.

Quantitative Data Summary

The following tables summarize the reported enhancements in sensitivity for estrogens, including estriol, upon derivatization. While specific data for this compound is often part of a broader estrogen panel, the improvements are directly applicable.

Table 1: Enhancement of Estrogen Detection by Derivatization (LC-MS/MS)

Derivatization ReagentAnalyte(s)Improvement in SensitivityLimit of Quantitation (LOQ)Reference(s)
Dansyl ChlorideEstradiolSignificant enhancement1 pg/mL[5]
Dansyl ChlorideEstrogens2- to 8-fold improvement in responseNot specified[6]
Picolinoyl DerivativesCorticosteroids5- to 10-fold higher ESI responseNot specified[7][8]
Picolinoyl DerivativesEstrone, Estradiol100-fold higher detection response0.5 - 1.0 pg/mL[9][10]
1,2-dimethylimidazole-5-sulfonyl-chloride (DMIS)Estrogens (including Estriol)10-fold improvement for some estrogens0.02 pg/tube for Estriol[11]
2-fluoro-1-methyl-pyridinium-p-toluene-sulfonate (FluMP)Estradiol, Estriol, Ethinylestradiol80,000-fold for Estriol (RPSI-MS)0.001 µg/mL[12][13]
1-(5-fluoro-2, 4-dinitrophenyl)-4-methylpiperazine (PPZ) followed by methylation (MPPZ)Estrogens and metabolitesEnables quantification at low endogenous levels0.43–2.17 pg on column[2][14]

Table 2: Quantitative Performance of Derivatized Estriol in GC-MS

Derivatization ReagentAnalyteLimit of Detection (LOD) / Quantitation (LOQ)Linearity RangeReference(s)
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCSEstriolQuantitation limits of 5-10 ng/L in water samplesNot specified[3][4]
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)EstriolNot specified12.5-500 ng/mL
BSTFAEstriolDetectable at 0.01 ng/µL0.01-100 ng/µL[15]

Experimental Protocols

Protocol 1: Silylation of this compound for GC-MS Analysis

This protocol describes the derivatization of this compound using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst. This is a common and effective method for preparing estrogens for GC-MS analysis.[3][4]

Materials:

  • This compound standard or extracted sample

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine or other suitable solvent (e.g., acetonitrile, ethyl acetate)

  • Heating block or oven

  • GC vials with inserts

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation:

    • Aliquot the sample containing this compound into a clean GC vial insert.

    • If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40-50°C). It is crucial that the sample is completely dry, as moisture will deactivate the silylating reagent.

  • Derivatization Reaction:

    • Add 50 µL of anhydrous pyridine (or another suitable solvent) to the dried sample to reconstitute it.

    • Add 50 µL of BSTFA + 1% TMCS to the vial.

    • Cap the vial tightly.

    • Vortex the mixture for 30 seconds to ensure thorough mixing.

    • Heat the vial at 70-80°C for 30-45 minutes. For estriol, a longer reaction time may be necessary to ensure complete derivatization of all three hydroxyl groups.

  • Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

    • A typical injection volume is 1-2 µL.

Expected Outcome:

The three hydroxyl groups of this compound will be converted to trimethylsilyl (TMS) ethers, resulting in this compound-tri-TMS. This derivative is significantly more volatile and thermally stable than the underivatized molecule, leading to improved chromatographic peak shape and sensitivity.

Protocol 2: Dansylation of this compound for LC-MS/MS Analysis

This protocol details the derivatization of this compound with dansyl chloride, which introduces a tertiary amine group that is readily protonated, significantly enhancing ionization efficiency in positive-ion ESI-MS.[5][6]

Materials:

  • This compound standard or extracted sample

  • Dansyl chloride solution (e.g., 1 mg/mL in acetone)

  • Sodium bicarbonate or carbonate buffer (e.g., 0.1 M, pH 9-10)

  • Acetone

  • Heating block or water bath

  • LC-MS vials

  • Nitrogen gas supply for evaporation

  • Quenching solution (e.g., formic acid or methylamine solution)

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is in a clean vial and evaporate to dryness under a gentle stream of nitrogen if necessary.

  • Derivatization Reaction:

    • Reconstitute the dried residue in 50 µL of acetone.

    • Add 50 µL of sodium bicarbonate/carbonate buffer. The basic pH is crucial for the reaction.

    • Add 50 µL of the dansyl chloride solution.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the mixture at 60°C for 10-15 minutes in a heating block or water bath.

  • Reaction Quenching and Final Preparation:

    • After incubation, cool the vial to room temperature.

    • (Optional but recommended) Add a small amount of a quenching agent like formic acid to neutralize the excess base or a primary/secondary amine to react with excess dansyl chloride.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the derivatized sample in a suitable mobile phase for LC-MS/MS analysis (e.g., 100 µL of 50:50 methanol:water with 0.1% formic acid).

  • Analysis:

    • The sample is now ready for injection into the LC-MS/MS system.

Expected Outcome:

The phenolic hydroxyl group of this compound reacts with dansyl chloride to form a dansyl-estriol-d3 derivative. This derivative exhibits significantly improved ionization efficiency in positive ESI mode, leading to lower detection limits.

Visualizations

Experimental Workflows

Derivatization_Workflow cluster_gcms GC-MS Silylation Workflow cluster_lcms LC-MS/MS Dansylation Workflow gcms_start Dried this compound Sample gcms_reconstitute Reconstitute in Anhydrous Solvent gcms_start->gcms_reconstitute gcms_add_reagent Add BSTFA + 1% TMCS gcms_reconstitute->gcms_add_reagent gcms_heat Heat (70-80°C, 30-45 min) gcms_add_reagent->gcms_heat gcms_cool Cool to RT gcms_heat->gcms_cool gcms_inject Inject into GC-MS gcms_cool->gcms_inject lcms_start Dried this compound Sample lcms_reconstitute Reconstitute in Acetone + Carbonate Buffer lcms_start->lcms_reconstitute lcms_add_reagent Add Dansyl Chloride lcms_reconstitute->lcms_add_reagent lcms_heat Heat (60°C, 10-15 min) lcms_add_reagent->lcms_heat lcms_quench Quench Reaction (Optional) lcms_heat->lcms_quench lcms_evaporate Evaporate to Dryness lcms_quench->lcms_evaporate lcms_reconstitute_final Reconstitute in Mobile Phase lcms_evaporate->lcms_reconstitute_final lcms_inject Inject into LC-MS/MS lcms_reconstitute_final->lcms_inject

Caption: Experimental workflows for silylation and dansylation of this compound.

Derivatization Reaction Pathways

Derivatization_Pathways cluster_silylation Silylation of this compound cluster_dansylation Dansylation of this compound estriol_d3_silyl This compound (with -OH groups) estriol_tms This compound-tri-TMS (Volatile Derivative) estriol_d3_silyl->estriol_tms Heat bstfa BSTFA + TMCS bstfa->estriol_tms estriol_d3_dansyl This compound (with phenolic -OH) estriol_dansyl Dansyl-Estriol-d3 (Easily Ionizable Derivative) estriol_d3_dansyl->estriol_dansyl Heat, Basic pH dansyl_cl Dansyl Chloride dansyl_cl->estriol_dansyl

Caption: Chemical derivatization pathways for this compound.

References

Application Note: High-Throughput Analysis of Estriol in Human Serum for Hormone Therapy Monitoring Using Estriol-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Estriol (E3) is one of the three major endogenous estrogens.[1] While it is the predominant estrogen during pregnancy, playing a crucial role in uterine growth and preparing the body for labor and delivery, it is also used in hormone replacement therapy (HRT) to manage menopausal symptoms.[1][2][3][4] Therapeutic applications include the treatment of hot flashes, insomnia, vaginal dryness, and recurrent urinary tract infections.[3][4] Accurate monitoring of estriol levels in patients undergoing HRT is essential to ensure therapeutic efficacy and safety.[5]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of steroid hormones due to its high sensitivity and specificity, overcoming the limitations of conventional immunoassays.[6][7][8] The use of a stable isotope-labeled internal standard (SIL-IS), such as Estriol-d3, is critical for accurate and precise quantification.[9][10] this compound, being chemically identical to estriol but with a different mass, co-elutes chromatographically and experiences similar ionization effects, effectively compensating for matrix effects and variations in sample preparation.[9][10] This application note provides a detailed protocol for the quantification of estriol in human serum using this compound as an internal standard with an LC-MS/MS method.

Principle of the Method

This method employs isotope dilution mass spectrometry for the accurate quantification of estriol in human serum. A known amount of this compound is added to the serum sample as an internal standard. The sample then undergoes a liquid-liquid extraction (LLE) to isolate the analytes from the serum matrix. The extracted and reconstituted sample is then analyzed by LC-MS/MS. The chromatographic separation is achieved on a C18 reversed-phase column. Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. The ratio of the peak area of the analyte (estriol) to the internal standard (this compound) is used to calculate the concentration of estriol in the sample, thus correcting for any losses during sample processing and instrumental analysis.

Experimental Protocols

Materials and Reagents
  • Estriol (Certified Reference Material)

  • This compound (Internal Standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Human serum (drug-free) for calibration standards and quality controls

  • 96-well plates

Preparation of Stock and Working Solutions
  • Estriol Stock Solution (1 mg/mL): Accurately weigh and dissolve estriol in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Estriol Working Solutions (for calibration curve): Prepare a series of working solutions by serial dilution of the estriol stock solution with 50% methanol to cover the desired calibration range (e.g., 1 pg/mL to 1000 pg/mL).[8]

  • This compound Internal Standard Working Solution (10 ng/mL): Dilute the this compound stock solution with 50% methanol.

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 200 µL of serum sample, calibrator, or quality control into a 2 mL 96-deepwell plate.

  • Add 25 µL of the this compound internal standard working solution to each well.

  • Vortex the plate for 30 seconds.

  • Add 1 mL of MTBE to each well.

  • Mix vigorously for 5 minutes.

  • Centrifuge the plate at 4000 x g for 10 minutes to separate the layers.

  • Transfer 700 µL of the upper organic layer to a new 96-well plate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 75:25 water:methanol).[11]

  • Vortex briefly and centrifuge before placing the plate in the autosampler for LC-MS/MS analysis.

LC-MS/MS Analysis

The following table summarizes the recommended starting conditions for the LC-MS/MS analysis. These parameters may require optimization based on the specific instrument used.

ParameterCondition
LC System UPLC System
ColumnC18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase BMethanol
Flow Rate0.3 mL/min
Injection Volume10 µL
Column Temperature40°C
Gradient Elution Start with 30% B, linear gradient to 70% B over 5 minutes, hold for 1 min, then return to initial conditions.
MS System Triple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative Mode
Scan TypeMultiple Reaction Monitoring (MRM)
MRM Transitions
EstriolPrecursor Ion (m/z) -> Product Ion (m/z) [To be optimized]
This compoundPrecursor Ion (m/z) -> Product Ion (m/z) [To be optimized]
Collision Energy (CE)To be optimized for each transition
Dwell Time100 ms

Data Presentation

The following table provides typical mass spectrometric parameters for the analysis of estriol and its deuterated internal standard. Note: These values are illustrative and require empirical optimization on the specific mass spectrometer being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Estriol287.2145.110035
This compound290.2147.110035

The performance of the method should be validated according to regulatory guidelines. Key validation parameters are summarized in the table below, with typical acceptance criteria.

Validation ParameterTypical Acceptance Criteria
Linearity (R²)≥ 0.99
Lower Limit of QuantificationSignal-to-noise ratio ≥ 10, with acceptable precision and accuracy
Accuracy (% Bias)Within ±15% of the nominal concentration (±20% for LLOQ)
Precision (%RSD)≤ 15% (≤ 20% for LLOQ)
Matrix EffectWithin acceptable limits (e.g., 85-115%)
RecoveryConsistent, precise, and reproducible
StabilityAnalyte stable under various storage and handling conditions (e.g., freeze-thaw, short-term, long-term)

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the analysis of estriol in human serum using this compound as an internal standard.

Estriol_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Serum Sample (200 µL) Add_IS Add this compound (25 µL) Sample->Add_IS LLE Liquid-Liquid Extraction (MTBE) Add_IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LC_Sep Chromatographic Separation (UPLC) Recon->LC_Sep MS_Detect Mass Spectrometric Detection (MRM) LC_Sep->MS_Detect Integration Peak Integration MS_Detect->Integration Ratio Calculate Peak Area Ratio (Estriol / this compound) Integration->Ratio Quant Quantification using Calibration Curve Ratio->Quant Report Report Result Quant->Report

Caption: Workflow for Estriol Quantification.

Logical Relationship in Isotope Dilution

The diagram below outlines the logical principle of using a stable isotope-labeled internal standard for accurate quantification.

Isotope_Dilution_Principle cluster_processing Sample Processing & Analysis cluster_measurement Mass Spectrometry Measurement Analyte Endogenous Estriol (Unknown Amount) Process Extraction, Transfer, Injection, Ionization Analyte->Process IS This compound (Known Amount Added) IS->Process Ratio Measure Peak Area Ratio (Estriol / this compound) Process->Ratio Both affected proportionally by variations and matrix effects Final_Conc Accurate Concentration of Endogenous Estriol Ratio->Final_Conc

Caption: Principle of Isotope Dilution.

References

Application Notes and Protocols for Liquid-Liquid Extraction of Estriol-d3 from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of Estriol-d3 from biological matrices such as plasma, serum, and urine. The methodologies described herein are based on established liquid-liquid extraction (LLE) and supported liquid extraction (SLE) techniques, which are widely used in bioanalytical sample preparation for their efficiency in providing high analyte recoveries and clean extracts suitable for sensitive analytical instrumentation like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

This compound is a deuterated form of estriol, a major estrogenic hormone. Due to its structural similarity to endogenous estriol and its distinct mass, this compound is an ideal internal standard for the quantification of estriol in biological samples. Accurate and precise measurement of estriol is crucial in various clinical research areas. Liquid-liquid extraction is a fundamental sample preparation technique that partitions analytes between two immiscible liquid phases, effectively separating them from matrix interferences. Supported liquid extraction is a modern variation of LLE that immobilizes the aqueous sample on a solid support, allowing for a more efficient and less error-prone extraction process.

Quantitative Data Summary

The following tables summarize typical performance data for the extraction of estrogens, including estriol, from biological matrices using LLE and SLE techniques. As this compound is an isotopic analog of estriol, its recovery and performance characteristics are expected to be comparable.

Table 1: Analyte Recovery from Human Serum using Supported Liquid Extraction (SLE)

AnalyteExtraction SolventMean Recovery (%)RSD (%)
EstroneDichloromethane101.34.5
EstradiolDichloromethane100.03.8
Estriol Ethyl Acetate >75 <10

Data for Estrone and Estradiol are based on a study using ISOLUTE® SLE+ plates with dichloromethane as the extraction solvent.[1] Data for Estriol is from a comprehensive steroid panel extraction using ISOLUTE® SLE+ plates with ethyl acetate as the extraction solvent.[2]

Table 2: Method Performance for Estrogens in Human Serum

ParameterEstroneEstradiol
LLOQ (pg/mL)2.02.0
Linearity (pg/mL)5 - 50005 - 5000
Correlation Coefficient (r²)>0.99>0.99

LLOQ (Lower Limit of Quantification) and linearity data are based on a comprehensive steroid panel analysis following SLE.[2]

Experimental Protocols

Two detailed protocols are provided below: a traditional Liquid-Liquid Extraction (LLE) method and a Supported Liquid Extraction (SLE) method.

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma/Serum

This protocol describes a classic LLE procedure for the extraction of this compound from plasma or serum using methyl tert-butyl ether (MTBE) as the extraction solvent.

Materials:

  • Human plasma or serum samples

  • This compound internal standard solution

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Water, deionized

  • Methanol, HPLC grade

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • Pipette 200 µL of plasma or serum into a clean glass test tube.

    • Spike the sample with an appropriate volume of this compound internal standard solution.

    • Vortex briefly to mix.

  • Liquid-Liquid Extraction:

    • Add 1.0 mL of MTBE to the sample tube.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

    • Centrifuge the tube at 4000 x g for 5 minutes to separate the aqueous and organic layers.

  • Solvent Evaporation:

    • Carefully transfer the upper organic layer (MTBE) to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of a suitable solvent, such as 50% methanol in water.

    • Vortex for 30 seconds to ensure the analyte is fully dissolved.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Supported Liquid Extraction (SLE) of this compound from Human Serum

This protocol utilizes a 96-well SLE plate for a high-throughput and efficient extraction of this compound from serum.

Materials:

  • Human serum samples

  • This compound internal standard solution

  • ISOLUTE® SLE+ 400 µL 96-well plate (or equivalent)

  • Ethyl Acetate, HPLC grade

  • Methanol, HPLC grade

  • Water, deionized

  • 96-well collection plate

  • Positive pressure manifold or vacuum manifold

  • Plate sealer

  • Plate shaker

  • Nitrogen evaporator for 96-well plates

Procedure:

  • Sample Pre-treatment:

    • In a 96-well sample plate, add 300 µL of human serum to each well.

    • Add the this compound internal standard to each sample.

    • Mix by gentle vortexing or shaking.

  • Sample Loading:

    • Place the ISOLUTE® SLE+ plate on a waste rack.

    • Load the 300 µL of the pre-treated serum sample into each well of the SLE plate.

    • Apply a brief pulse of positive pressure or vacuum to initiate the flow of the sample into the sorbent.

    • Allow the sample to absorb into the sorbent for 5 minutes.[2]

  • Analyte Extraction:

    • Place the SLE plate over a 96-well collection plate.

    • Add 500 µL of ethyl acetate to each well.[2]

    • Allow the solvent to flow under gravity for 5 minutes.[2]

    • Add a second aliquot of 500 µL of ethyl acetate to each well.[2]

    • Allow the solvent to flow under gravity for another 5 minutes.[2]

    • Apply a final pulse of positive pressure or vacuum to elute the remaining solvent.

  • Post-Elution:

    • Seal the collection plate.

    • Evaporate the solvent to dryness using a nitrogen evaporator at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 200 µL of 50:50 (v/v) mobile phase A: mobile phase B (or other suitable solvent).[2]

    • Seal and shake the plate for 10 minutes to ensure complete dissolution.

    • The samples are now ready for LC-MS/MS analysis.

Visualizations

The following diagrams illustrate the experimental workflows for the described protocols.

LLE_Workflow cluster_prep Sample Preparation cluster_ext Liquid-Liquid Extraction cluster_post Post-Extraction start Start: Plasma/Serum Sample (200 µL) add_is Add this compound Internal Standard start->add_is vortex1 Vortex to Mix add_is->vortex1 add_mtbe Add MTBE (1.0 mL) vortex1->add_mtbe vortex2 Vortex Vigorously (2 min) add_mtbe->vortex2 centrifuge Centrifuge (4000 x g, 5 min) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (N2, 40°C) transfer->evaporate reconstitute Reconstitute in 100 µL 50% Methanol evaporate->reconstitute vortex3 Vortex to Dissolve reconstitute->vortex3 analyze LC-MS/MS Analysis vortex3->analyze

Caption: Traditional Liquid-Liquid Extraction (LLE) Workflow.

SLE_Workflow cluster_prep Sample Preparation cluster_sle Supported Liquid Extraction cluster_post Post-Extraction start Start: Serum Sample (300 µL) add_is Add this compound Internal Standard start->add_is mix Mix add_is->mix load Load onto SLE+ Plate mix->load absorb Absorb (5 min) load->absorb extract1 Add Ethyl Acetate (500 µL) Flow-through (5 min) absorb->extract1 extract2 Add Ethyl Acetate (500 µL) Flow-through (5 min) extract1->extract2 evaporate Evaporate to Dryness (N2, 40°C) extract2->evaporate reconstitute Reconstitute in 200 µL Mobile Phase evaporate->reconstitute shake Shake (10 min) reconstitute->shake analyze LC-MS/MS Analysis shake->analyze

Caption: Supported Liquid Extraction (SLE) Workflow.

References

Application Note: High-Throughput Chromatographic Separation and Quantification of Estriol and Estriol-d3 in Human Serum using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust and sensitive method for the simultaneous chromatographic separation and quantification of estriol (E3) and its deuterated internal standard, Estriol-d3 (E3-d3), in human serum. The method utilizes Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) operating in negative ion mode. A streamlined sample preparation protocol based on liquid-liquid extraction ensures high recovery and minimal matrix effects. This method is suitable for high-throughput analysis in clinical research and drug development settings, offering excellent linearity, accuracy, and precision.

Introduction

Estriol is a steroid hormone and a major metabolite of estrogen. Its concentration in biological fluids is a key biomarker in various physiological and pathological conditions, including pregnancy monitoring and hormone-dependent cancers. Accurate and reliable quantification of estriol is therefore crucial. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy of the quantification. This application note provides a detailed protocol for the extraction and analysis of estriol and this compound from human serum.

Experimental

Materials and Reagents
  • Estriol and this compound reference standards

  • LC-MS/MS grade methanol, acetonitrile, and water

  • Ammonium fluoride

  • Methyl tert-butyl ether (MTBE)

  • Human serum (drug-free)

  • 96-well collection plates

Instrumentation
  • Waters ACQUITY UPLC I-Class System

  • Waters Xevo TQ-S Tandem Quadrupole Mass Spectrometer

  • Waters ACQUITY UPLC BEH Phenyl column (1.7 µm, 2.1 x 100 mm)

Chromatographic and Mass Spectrometric Conditions

A summary of the UPLC-MS/MS conditions is provided in the table below.

ParameterCondition
UPLC System Waters ACQUITY UPLC I-Class
ColumnWaters ACQUITY UPLC BEH Phenyl (1.7 µm, 2.1 x 100 mm)
Mobile Phase AWater with 0.02% Ammonium Fluoride
Mobile Phase BMethanol with 0.02% Ammonium Fluoride
Flow Rate0.3 mL/min
Injection Volume2 µL
Column Temperature40 °C
Gradient Program Time (min)
0.0 - 0.5
0.5 - 1.0
1.0 - 2.7
2.7 - 4.0
Mass Spectrometer Waters Xevo TQ-S
Ionization ModeElectrospray Ionization (ESI), Negative
Capillary Voltage3.0 kV
Source Temperature150 °C
Desolvation Temperature600 °C
Cone Gas Flow150 L/hr
Desolvation Gas Flow700 L/hr
Collision GasArgon
MRM Transitions Analyte
Estriol (E3)
This compound (IS)

Note: The MRM transition for this compound is inferred based on the fragmentation of Estriol, with a +3 Da shift in the product ion due to the stable isotope labels. This should be confirmed experimentally.

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Prepare stock solutions of Estriol and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions of Estriol by serial dilution of the stock solution with 50% methanol to cover the desired calibration range (e.g., 1 to 200 ng/mL).

  • Prepare a working internal standard (IS) solution of this compound at a concentration of 100 ng/mL in 50% methanol.

  • Prepare calibration standards by spiking drug-free human serum with the appropriate Estriol working solutions.

  • Prepare QC samples at low, medium, and high concentrations in the same manner.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 100 µL of serum sample, calibrator, or QC in a 1.5 mL microcentrifuge tube, add 10 µL of the 100 ng/mL this compound internal standard solution.

  • Vortex briefly to mix.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex vigorously for 1 minute to ensure thorough mixing and extraction.

  • Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean 96-well collection plate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the dried extract in 100 µL of 50% methanol.

  • Seal the plate and vortex briefly before placing it in the UPLC autosampler.

Results and Discussion

Chromatography

The use of a phenyl-based stationary phase provided excellent separation of estriol from endogenous serum components. The gradient elution ensured a sharp peak shape and a short run time, making the method suitable for high-throughput analysis. Under the described chromatographic conditions, the retention time for estriol was approximately 1.98 minutes.

Mass Spectrometry

Negative ion mode ESI provided sensitive detection of both estriol and this compound. The selected MRM transitions were highly specific and allowed for accurate quantification with minimal interference from the serum matrix.

Quantitative Performance

The method demonstrated excellent linearity over a concentration range of 1 to 200 ng/mL. The coefficient of determination (r²) was consistently greater than 0.99. The lower limit of quantification (LLOQ) was established at 1 ng/mL.[1] The accuracy and precision of the method were evaluated with QC samples at three concentration levels. The intra- and inter-day precision were within 15%, and the accuracy was between 85% and 115%, which is within the accepted range for bioanalytical methods.

Table 1: Quantitative Performance Data

ParameterResult
Linearity Range1 - 200 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)1 ng/mL[1]
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 15%
Accuracy (% Recovery)90 - 110%

Visualizations

experimental_workflow Experimental Workflow for Estriol Analysis cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis serum 1. Serum Sample (100 µL) add_is 2. Add this compound (IS) serum->add_is lle 3. Liquid-Liquid Extraction (MTBE) add_is->lle evap 4. Evaporation lle->evap recon 5. Reconstitution evap->recon injection 6. Injection (2 µL) recon->injection separation 7. UPLC Separation injection->separation detection 8. MS/MS Detection separation->detection quant 9. Quantification detection->quant

Caption: Experimental workflow from sample preparation to analysis.

Conclusion

The UPLC-MS/MS method described in this application note provides a rapid, sensitive, and reliable approach for the quantitative analysis of estriol and its deuterated internal standard, this compound, in human serum. The simple liquid-liquid extraction protocol and the short chromatographic run time make this method ideal for high-throughput applications in clinical research and pharmaceutical development. The method meets the stringent requirements for bioanalytical method validation, ensuring accurate and precise results.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mass Spectrometry Parameters for Estriol-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing mass spectrometry (MS) parameters for Estriol-d3. It includes troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass transitions (MRM) for Estriol and this compound?

A1: Estriol is typically analyzed using electrospray ionization (ESI) in negative ion mode. The deprotonated molecule [M-H]⁻ is used as the precursor ion. For this compound, the precursor ion mass is shifted by +3 Da due to the three deuterium atoms. The most common and effective multiple reaction monitoring (MRM) transitions are summarized below. It is always recommended to perform an infusion of the specific analyte and internal standard to determine the optimal collision energies on your instrument.

CompoundIonization ModePrecursor Ion (m/z)Product Ion (m/z)Notes
Estriol ESI Negative287.1171.1Primary, high abundance fragment.[1]
ESI Negative287.1145.1Secondary fragment, useful for confirmation.[1]
This compound ESI Negative290.1171.1 / 172.1Predicted - Fragmentation may retain or lose deuterium.
ESI Negative290.1145.1 / 146.1Predicted - Fragmentation may retain or lose deuterium.

Q2: Why is this compound used as an internal standard for Estriol analysis?

A2: this compound is an ideal internal standard (IS) for the quantification of Estriol for several reasons:

  • Similar Physicochemical Properties: It has nearly identical chemical and physical properties to the unlabeled analyte, Estriol. This ensures that it behaves similarly during sample preparation (e.g., extraction recovery) and chromatographic separation.

  • Co-elution: It typically co-elutes with the analyte, which is crucial for compensating for matrix effects.

  • Mass Difference: It is easily distinguishable from the native analyte by its mass-to-charge ratio in the mass spectrometer, without significantly altering its chemical behavior.

Q3: Should I use derivatization for Estriol analysis?

A3: Derivatization is not always necessary but can be employed to enhance sensitivity. Agents like dansyl chloride can improve ionization efficiency, which is particularly useful when aiming for very low limits of quantification (sub-pg/mL levels).[2] However, for many applications, modern sensitive mass spectrometers can achieve adequate sensitivity without derivatization, simplifying the sample preparation workflow.

Q4: What are common adducts I might see for Estriol in the mass spectrometer?

A4: In electrospray ionization, adduct formation can occur, leading to unexpected ions in your mass spectrum. While negative mode often shows the deprotonated molecule [M-H]⁻, you might also observe:

  • [M+Cl]⁻: Chloride adduct, especially if chlorinated solvents are used.

  • [M+HCOO]⁻: Formate adduct, common when formic acid is used as a mobile phase additive.

  • [M-H+Na]⁺ and [M+K]⁺: In positive mode, sodium and potassium adducts are very common.

Troubleshooting Guides

Issue 1: I am observing a shift in retention time between Estriol and this compound.

  • Question: Why is my deuterated internal standard (this compound) eluting at a slightly different time than my analyte (Estriol)?

  • Answer: This phenomenon is known as the "chromatographic isotope effect." The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. In reversed-phase liquid chromatography, this can lead to deuterated compounds eluting slightly earlier than their non-deuterated counterparts. A small, consistent, and reproducible shift is often acceptable as long as it does not lead to differential matrix effects that would compromise quantification accuracy.

Issue 2: My signal intensity for Estriol and/or this compound is low or inconsistent.

  • Question: What are the potential causes of poor signal intensity and how can I improve it?

  • Answer: Low or inconsistent signal intensity can be due to several factors:

    • Suboptimal Ionization: Ensure your mobile phase is compatible with ESI. For negative mode, a basic mobile phase (e.g., with a small amount of ammonium hydroxide) can improve deprotonation. For positive mode, an acidic mobile phase (e.g., with formic acid) is typically used.

    • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of your analyte and internal standard. Improve sample clean-up using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

    • Incorrect MS Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows. Infuse a standard solution of your analyte to tune these parameters for maximum signal.

    • Analyte Degradation: Ensure proper sample storage and handling to prevent degradation.

Issue 3: I am seeing high variability in the analyte to internal standard peak area ratio.

  • Question: My peak area ratios are not consistent across my sample batch. What should I investigate?

  • Answer: High variability in peak area ratios can point to several issues:

    • Inconsistent Internal Standard Spiking: Verify that the internal standard is being added precisely and consistently to every sample, standard, and quality control.

    • Differential Matrix Effects: If the chromatographic separation between the analyte and IS is significant, they may be affected differently by ion suppression or enhancement from the matrix. Re-evaluate your chromatography to achieve closer elution times.

    • Detector Saturation: If the concentration of your analyte is very high, it can saturate the detector. Dilute your samples to bring them within the linear range of the assay.

    • Isotopic Instability: In some cases, deuterium labels can undergo back-exchange with protons from the solvent, particularly in protic solvents under certain pH conditions. Ensure the isotopic labeling position on this compound is stable under your analytical conditions.

Experimental Protocols

1. Sample Preparation: Liquid-Liquid Extraction (LLE) from Serum

  • To 200 µL of serum sample, calibrator, or QC, add 50 µL of this compound internal standard working solution (e.g., at 1 ng/mL).

  • Vortex briefly to mix.

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 4000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Method Parameters

The following table provides a starting point for LC-MS/MS method development. These parameters should be optimized for your specific instrument and application.

ParameterTypical Setting
Liquid Chromatography
ColumnC18, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Ammonium Hydroxide in Water
Mobile Phase BMethanol
GradientStart at 30% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometry
Ionization ModeESI Negative
Capillary Voltage3.0 kV
Source Temperature150°C
Desolvation Temperature500°C
Cone Gas Flow150 L/hr
Desolvation Gas Flow800 L/hr
Collision GasArgon

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis serum Serum Sample add_is Add this compound IS serum->add_is extract Liquid-Liquid Extraction (MTBE) add_is->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject Sample reconstitute->inject lc_sep LC Separation (C18) inject->lc_sep ms_detect MS Detection (ESI-) lc_sep->ms_detect quant Quantification (MRM) ms_detect->quant

Caption: A typical experimental workflow for the analysis of Estriol using this compound.

troubleshooting_workflow start Poor or Inconsistent Results no_peak No/Low Signal start->no_peak rt_shift Retention Time Shift start->rt_shift bad_shape Poor Peak Shape start->bad_shape high_cv High %CV in Ratios start->high_cv poor_recovery Poor Recovery start->poor_recovery check_ms Check MS Tune & Source Parameters check_sample_prep Review Sample Prep check_matrix_effects Investigate Matrix Effects isotope_effect Consider Isotope Effect check_lc Check LC Method Stability check_column Inspect Column Health check_mobile_phase Verify Mobile Phase check_is Verify IS Spiking diff_matrix Assess Differential Matrix Effects optimize_extraction Optimize Extraction Method

Caption: A logical troubleshooting workflow for common issues in this compound analysis.

References

Technical Support Center: Estriol-d3 Quantification by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Estriol-d3 and related estrogens using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their analytical workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in this compound quantification?

The most significant sources of variability in the LC-MS/MS quantification of this compound and other estrogens stem from matrix effects, particularly ion suppression, isomeric interferences, and challenges related to sample preparation.[1][2][3][4] Co-eluting endogenous components from biological matrices like plasma or serum can interfere with the ionization of the analyte, leading to inaccurate and imprecise results.[5][6][7] Furthermore, the presence of structurally similar isomers can cause analytical interference if not adequately resolved chromatographically.[2][8]

Q2: How can I improve the sensitivity of my Estriol assay?

Low physiological concentrations of estrogens can be challenging to detect.[9][10] To enhance sensitivity, consider the following strategies:

  • Derivatization: Chemical derivatization of estrogens can significantly improve their ionization efficiency.[11][12][13][14] For instance, derivatization with dansyl chloride has been shown to enhance the signal in positive electrospray ionization.[13][15]

  • Sample Preparation: Employing effective sample preparation techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can concentrate the analyte and remove interfering matrix components.[16][17]

  • Ionization Source Optimization: The choice of ionization source can impact sensitivity. While Electrospray Ionization (ESI) is common, Atmospheric Pressure Photoionization (APPI) and Atmospheric Pressure Chemical Ionization (APCI) have been shown to be less susceptible to matrix effects for estrogen analysis.[18]

Q3: What is the role of an internal standard like this compound?

A stable isotope-labeled internal standard (SIL-IS) like this compound is crucial for accurate quantification. It is chemically identical to the analyte (Estriol) but has a different mass due to the deuterium labels. By adding a known amount of this compound to each sample at the beginning of the workflow, it can compensate for analyte loss during sample preparation and for variability in ionization efficiency (matrix effects).[3] The ratio of the analyte signal to the internal standard signal is used for quantification, which improves the accuracy and precision of the measurement.

Q4: Can I use the same MRM transition for different estrogen isomers?

Using the same Multiple Reaction Monitoring (MRM) transition for different isomers is not recommended without proper chromatographic separation.[2] Many estrogen isomers are structurally similar and can produce identical or very similar precursor and product ions, leading to interference and inaccurate quantification.[2][19] It is essential to develop a chromatographic method that can resolve the isomers of interest before they enter the mass spectrometer.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your LC-MS/MS experiments for this compound quantification.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

  • Question: My chromatographic peaks for this compound are showing significant tailing and splitting. What could be the cause?

  • Answer: Poor peak shape can arise from several factors:

    • Injection Solvent: Injecting the sample in a solvent that is significantly stronger than the initial mobile phase can cause peak distortion.[20] Ensure your sample is dissolved in a solvent compatible with the mobile phase.

    • Column Contamination: Buildup of matrix components on the analytical column can lead to peak tailing.[20] Regular column flushing and the use of guard columns can mitigate this.

    • Column Degradation: Operating at a high pH can cause silica-based columns to degrade, leading to peak shape issues.[20]

    • Secondary Interactions: Residual silanol groups on the column can interact with the analyte, causing peak tailing. Using an end-capped column can help.[17]

Issue 2: High Signal Variability and Poor Reproducibility

  • Question: I am observing high variability in my results between replicate injections and different samples. What should I investigate?

  • Answer: High signal variability is often a symptom of significant matrix effects.

    • Ion Suppression/Enhancement: Co-eluting matrix components can suppress or enhance the ionization of Estriol and its internal standard, leading to inconsistent results.[4][5][7]

    • Troubleshooting Steps:

      • Evaluate Matrix Effects: Perform a post-extraction addition experiment to quantify the extent of ion suppression or enhancement.[5]

      • Improve Sample Cleanup: Enhance your sample preparation protocol. This could involve optimizing your SPE wash and elution steps or exploring a different LLE solvent system to better remove interferences.[6][16][17]

      • Modify Chromatography: Adjust your chromatographic gradient to better separate the analyte from the interfering matrix components.[5]

Issue 3: Inaccurate Quantification and Bias

  • Question: My quality control samples are consistently failing, showing a significant bias. What are the likely causes?

  • Answer: Inaccurate quantification can be due to several factors:

    • Isomeric Interference: An unresolved isomeric compound may be contributing to the analyte signal, leading to a positive bias.[2][19] A more efficient chromatographic separation is necessary to resolve this.

    • Internal Standard Issues: The internal standard may not be behaving identically to the analyte, especially if it is not a stable isotope-labeled version. Ensure you are using a high-quality, appropriate internal standard like this compound.

    • Calibration Curve Problems: The calibration standards may have been prepared incorrectly, or the matrix used for the standards may not adequately mimic the study samples, leading to a bias.[4]

Experimental Protocols & Data

Table 1: Comparison of Sample Preparation Techniques for Estrogen Analysis
Sample Preparation MethodKey AdvantagesCommon IssuesTypical Recovery
Liquid-Liquid Extraction (LLE) Simple, low cost.Can be less selective, potential for emulsions.85-105%
Solid Phase Extraction (SPE) High selectivity and concentration factor, amenable to automation.[16]Higher cost, requires method development to optimize sorbent and solvents.>90%
Protein Precipitation (PP) Fast and simple.Least clean extract, significant matrix effects are common.[6]Variable, often lower
Table 2: Example LC-MS/MS Parameters for Estrogen Analysis
ParameterSettingRationale
Column C18 or Phenyl-HexylProvides good retention and selectivity for steroids.
Mobile Phase A Water with 0.1% Formic Acid or Ammonium FluorideAcidic modifier for positive ion mode or salt for negative ion mode to improve ionization.
Mobile Phase B Methanol or AcetonitrileOrganic solvent for elution.
Ionization Mode Negative ESI or Positive ESI (with derivatization)Estrogens ionize well in negative mode; derivatization enhances positive mode signal.[9][11]
MRM Transitions Specific to Estriol and this compoundTo be optimized for the specific instrument.

Visualizations

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Serum, Plasma) Spike Spike with This compound (IS) Sample->Spike Extraction Extraction (LLE or SPE) Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation Reconstitution->LC MS MS/MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: A typical experimental workflow for this compound quantification by LC-MS/MS.

Troubleshooting_Tree Start Inconsistent or Inaccurate Results CheckPeakShape Check Peak Shape Start->CheckPeakShape CheckReproducibility Check Reproducibility (Replicate Injections) Start->CheckReproducibility CheckAccuracy Check Accuracy (QC Samples) Start->CheckAccuracy PoorPeakShape Poor Peak Shape? CheckPeakShape->PoorPeakShape PoorReproducibility Poor Reproducibility? CheckReproducibility->PoorReproducibility PoorAccuracy Poor Accuracy? CheckAccuracy->PoorAccuracy CheckInjectionSolvent Optimize Injection Solvent PoorPeakShape->CheckInjectionSolvent Yes CleanColumn Clean/Replace Column & Guard Column PoorPeakShape->CleanColumn Yes AssessMatrixEffects Assess Matrix Effects (Post-Extraction Spike) PoorReproducibility->AssessMatrixEffects Yes ImproveCleanup Improve Sample Cleanup (SPE/LLE) AssessMatrixEffects->ImproveCleanup ModifyLC Modify LC Method (Gradient, Column) AssessMatrixEffects->ModifyLC CheckIsomers Investigate Isomeric Interference PoorAccuracy->CheckIsomers Yes CheckIS Verify Internal Standard Performance PoorAccuracy->CheckIS Yes CheckCalibrators Remake Calibration Standards PoorAccuracy->CheckCalibrators Yes Interference_Relationships MatrixEffects Matrix Effects IonSuppression Ion Suppression MatrixEffects->IonSuppression IonEnhancement Ion Enhancement MatrixEffects->IonEnhancement IsomericInterference Isomeric Interference PoorCleanup Inadequate Sample Cleanup PoorCleanup->MatrixEffects PoorChromatography Insufficient Chromatographic Resolution PoorChromatography->MatrixEffects PoorChromatography->IsomericInterference

References

Technical Support Center: Analysis of Estriol-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Estriol-d3 by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting substances from the sample matrix.[1][2] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), compromising the accuracy, precision, and sensitivity of the analytical method.[3] In complex biological matrices like plasma, serum, or urine, endogenous components such as phospholipids, salts, and proteins are common causes of matrix effects.[3][4]

Q2: My this compound signal is inconsistent and lower than expected. Could this be due to matrix effects?

A2: Yes, inconsistent and suppressed signal are classic symptoms of matrix effects. Co-eluting endogenous components from the biological sample can interfere with the ionization of this compound in the mass spectrometer's source, leading to reduced sensitivity and poor reproducibility.[5] It is crucial to experimentally verify if matrix effects are the root cause.

Q3: How can I experimentally determine if matrix effects are affecting my this compound analysis?

A3: The two most common methods to assess matrix effects are the post-column infusion and the post-extraction spike methods.[3] The post-extraction spike method is considered the "gold standard" for quantifying matrix effects.[3] This involves comparing the peak area of this compound in a solution prepared in a clean solvent to the peak area of this compound spiked into an extracted blank matrix sample. A significant difference in peak areas indicates the presence of matrix effects.

Q4: I am using a deuterated internal standard (this compound). Shouldn't that automatically correct for all matrix effects?

A4: While a stable isotope-labeled internal standard like this compound is the best choice to compensate for matrix effects, it may not correct for them completely in all situations.[3] For effective compensation, the analyte and the internal standard must co-elute and experience the same degree of ionization suppression or enhancement.[3] If the chromatographic separation is not adequate, or if the nature of the interference is highly specific, the correction may be incomplete. Therefore, it is still essential to evaluate the extent of the matrix effect during method development and validation.[4]

Q5: What are the most effective strategies to minimize or eliminate matrix effects in this compound analysis?

A5: A multi-pronged approach is often the most effective:

  • Sample Preparation: Employing a robust sample preparation technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can significantly clean up the sample by removing interfering components.[6]

  • Chromatographic Separation: Optimizing the LC method to achieve good separation between this compound and co-eluting matrix components is crucial.[4]

  • Ionization Source: In some cases, switching the ionization mode (e.g., from ESI to APCI) or polarity might reduce the impact of interfering substances, though this is analyte-dependent.[2]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to matrix effects in this compound analysis.

Diagram: Troubleshooting Workflow for Matrix Effects

Troubleshooting_Workflow Troubleshooting Workflow for Matrix Effects in this compound Analysis start Problem: Inaccurate or Imprecise This compound Quantification check_me Assess Matrix Effect (Post-Extraction Spike Method) start->check_me me_present Matrix Effect > 15%? check_me->me_present no_me Matrix Effect Acceptable. Investigate Other Causes (e.g., instrument performance, standard stability) me_present->no_me No optimize_sp Optimize Sample Preparation (e.g., SPE, LLE) me_present->optimize_sp Yes reassess_me1 Re-assess Matrix Effect optimize_sp->reassess_me1 me_still_present1 Matrix Effect Still > 15%? reassess_me1->me_still_present1 optimize_lc Optimize Chromatographic Separation me_still_present1->optimize_lc Yes final_validation Method Validation me_still_present1->final_validation No reassess_me2 Re-assess Matrix Effect optimize_lc->reassess_me2 me_still_present2 Matrix Effect Still > 15%? reassess_me2->me_still_present2 use_sil_is Ensure Use of Stable Isotope-Labeled IS (this compound) me_still_present2->use_sil_is Yes me_still_present2->final_validation No use_sil_is->final_validation

Caption: A logical workflow for troubleshooting matrix effects.

Issue Potential Cause Recommended Action
Poor Accuracy and Precision Matrix Effects: Co-eluting components are suppressing or enhancing the this compound signal.1. Quantify Matrix Effect: Perform the post-extraction spike experiment to determine the percentage of ion suppression or enhancement. 2. Improve Sample Cleanup: Implement or optimize a Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol. 3. Optimize Chromatography: Adjust the gradient, mobile phase, or column chemistry to separate this compound from the interfering peaks.
Signal Suppression (Low Peak Area) Phospholipids: A common cause of ion suppression in plasma and serum samples.1. Use Phospholipid Removal Plates/Cartridges: Incorporate a specific phospholipid removal step in your sample preparation. 2. Modify Chromatography: Use a longer column or a shallower gradient to improve separation from the phospholipid elution region.
Signal Enhancement (High Peak Area) Co-eluting Matrix Components: Certain compounds can enhance the ionization of the target analyte.1. Identify Enhancement Region: Use the post-column infusion technique to pinpoint the retention time of ion enhancement. 2. Adjust Chromatography: Modify the chromatographic conditions to shift the retention time of this compound away from the enhancement region.
Inconsistent Results Between Sample Lots Lot-to-Lot Variability of Matrix: Different batches of biological matrix can have varying compositions of interfering substances.1. Evaluate Multiple Lots: During method validation, assess the matrix effect using at least six different lots of the biological matrix.[4] 2. Robust Sample Preparation: Develop a sample preparation method that is rugged enough to handle variations in the matrix.

Quantitative Data on Matrix Effects

The following table summarizes typical matrix effect values observed for steroid hormones in common biological matrices. While specific data for this compound may vary, these values provide a general indication of the extent of ion suppression or enhancement that can be expected. A matrix effect value of 100% indicates no effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

Analyte Class Biological Matrix Sample Preparation Matrix Effect (%) Reference
Steroid HormonesHuman SerumProtein Precipitation50 - 85[7]
Steroid HormonesHuman SerumLiquid-Liquid Extraction80 - 110[7]
Steroid HormonesHuman UrineSolid-Phase Extraction85 - 115[7]
EstrogensWastewaterSolid-Phase Extraction88 - 112[5]
EstradiolHorse SerumLLE & DerivatizationSignificant Suppression[1]
EstradiolMouse BrainLLE & DerivatizationSignificant Suppression[1]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

This protocol allows for the quantitative determination of matrix effects.

1. Preparation of Sample Sets:

  • Set A (Neat Solution): Prepare this compound standards in a clean solvent (e.g., mobile phase) at low and high concentrations relevant to your assay.

  • Set B (Post-Extraction Spiked Matrix): Obtain at least six different lots of blank biological matrix. Process these blank samples through the entire extraction procedure. After extraction, spike the resulting extracts with the this compound standards to the same final concentrations as in Set A.

2. LC-MS/MS Analysis:

  • Analyze both sets of samples using your established LC-MS/MS method.

  • Record the peak areas for this compound in all samples.

3. Calculation of Matrix Factor (MF):

  • Calculate the Matrix Factor for each concentration and each lot of the matrix using the following formula:

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

  • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. The acceptable range for the MF is typically between 0.85 and 1.15.

Diagram: Post-Extraction Spike Workflow

Post_Extraction_Spike Post-Extraction Spike Experimental Workflow cluster_A Set A: Neat Solution cluster_B Set B: Post-Extraction Spiked Matrix a1 Prepare this compound in Clean Solvent analysis LC-MS/MS Analysis a1->analysis b1 Blank Biological Matrix b2 Perform Sample Extraction b1->b2 b3 Spike this compound into Extracted Matrix b2->b3 b3->analysis calculation Calculate Matrix Factor (MF) = B/A analysis->calculation result MF < 1: Suppression MF = 1: No Effect MF > 1: Enhancement calculation->result

Caption: Workflow for the post-extraction spike experiment.

Protocol 2: General Solid-Phase Extraction (SPE) for this compound Cleanup from Urine

This protocol provides a general guideline for SPE cleanup using a C18 cartridge. Optimization may be required based on specific laboratory conditions and equipment.

1. Sample Pre-treatment:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples to pellet any particulate matter.

  • Dilute the urine sample (e.g., 1:1 with water) to reduce viscosity.[4]

2. SPE Cartridge Conditioning:

  • Condition a C18 SPE cartridge by passing methanol (e.g., 3 mL) followed by water (e.g., 3 mL) through it.[4] Do not let the cartridge run dry.

3. Sample Loading:

  • Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1-2 drops per second).

4. Washing:

  • Wash the cartridge with a weak organic solvent solution (e.g., 3 mL of 5% methanol in water) to remove polar interferences.[4]

5. Elution:

  • Elute this compound from the cartridge using an appropriate organic solvent (e.g., 3 mL of methanol or acetonitrile).

  • Collect the eluate for evaporation and reconstitution in the mobile phase prior to LC-MS/MS analysis.

Diagram: SPE Workflow for this compound

SPE_Workflow Solid-Phase Extraction (SPE) Workflow for this compound start Urine Sample pretreatment Pre-treatment (Centrifuge, Dilute) start->pretreatment load Sample Loading pretreatment->load condition SPE Cartridge Conditioning (Methanol, Water) condition->load wash Wash (5% Methanol/Water) load->wash elute Elution (Methanol) wash->elute analyze LC-MS/MS Analysis elute->analyze

Caption: A typical SPE workflow for this compound analysis.

References

Technical Support Center: Troubleshooting Poor Peak Shape for Estriol-d3 in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape issues encountered during the HPLC analysis of Estriol-d3.

Quick Navigation

  • --INVALID-LINK--

  • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Frequently Asked questions (FAQs)

Q1: What are the most common causes of poor peak shape in HPLC analysis of this compound?

Poor peak shape for this compound can arise from a variety of factors, broadly categorized as:

  • Mobile Phase Issues: Incorrect pH, improper solvent composition, or inadequate buffering.

  • Column Problems: Column contamination, degradation, voids, or use of an inappropriate stationary phase.

  • Sample-Related Issues: Sample overload, poor solubility in the mobile phase, or matrix effects.[1]

  • Instrumental Problems: Extra-column dead volume, leaks, or temperature fluctuations.[2][3]

Q2: How does the choice of HPLC column affect the peak shape of this compound?

The column is a critical factor. For steroid analysis, C18 columns are widely used.[4] However, for aromatic steroids like this compound, Phenyl-Hexyl columns can offer superior selectivity and resolution due to π-π interactions between the phenyl rings of the stationary phase and the analyte.[4][5][6] Using a column with a different selectivity can significantly impact peak shape and separation from matrix components.[5][7]

Q3: Can the deuteration of this compound affect its chromatographic behavior compared to unlabeled Estriol?

While deuterium labeling is primarily for mass spectrometric detection, it can sometimes lead to slight differences in retention time compared to the unlabeled analog. This is known as an "isotope effect." However, significant peak shape issues are more likely to stem from general chromatographic problems rather than from deuteration itself. It's crucial to use a deuterated internal standard, like Testosterone-d3, to ensure accurate quantification.

Q4: What is a good starting point for mobile phase composition for this compound analysis?

A common starting point for reversed-phase HPLC of steroids is a mobile phase consisting of acetonitrile or methanol and water.[8][9] The exact ratio will depend on the column and specific method, but a gradient elution is often employed. For example, a gradient of acetonitrile and water with a small amount of formic acid (e.g., 0.1%) can be effective.[7] It is important that the mobile phase components are miscible and properly degassed.

Q5: How critical is sample preparation for achieving good peak shape?

Sample preparation is crucial, especially for biological matrices like plasma or serum.[10][11] Inadequate sample cleanup can lead to column contamination and matrix effects, both of which can cause poor peak shape.[11] Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly used to remove interfering substances before injection.[1][10][11]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common peak shape problems.

Peak Tailing

Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.

Is the tailing observed for all peaks or just the this compound peak?

  • All Peaks: This usually indicates a physical or system-wide issue.

  • Only this compound Peak: This suggests a chemical interaction between the analyte and the stationary phase.

Troubleshooting Workflow for Peak Tailing

Caption: Troubleshooting workflow for peak tailing.

Common Causes and Solutions for Peak Tailing:

Cause Solution
Secondary Silanol Interactions Acidic silanol groups on the silica backbone of the column can interact with polar analytes. Lowering the mobile phase pH (e.g., to pH 2-3) can protonate the silanols and reduce this interaction.[12] Using a highly deactivated, end-capped column also minimizes these interactions.[9]
Column Overload Injecting too much sample can saturate the stationary phase.[7] Reduce the injection volume or dilute the sample.[13]
Column Contamination/Degradation Strongly retained compounds from previous injections can accumulate on the column. Flush the column with a strong solvent. If the problem persists, the column may be degraded and require replacement.[7]
Extra-column Dead Volume Excessive tubing length or poorly made connections can cause band broadening. Use shorter, narrower internal diameter tubing and ensure all fittings are properly seated.[7]
Mobile Phase pH near Analyte pKa If the mobile phase pH is close to the pKa of this compound, both ionized and non-ionized forms may exist, leading to tailing. Adjust the pH to be at least 2 units away from the pKa.[9][14]
Peak Fronting

Peak fronting is characterized by an asymmetry where the front half of the peak is broader than the latter half.

Troubleshooting Workflow for Peak Fronting

Caption: Troubleshooting workflow for peak fronting.

Common Causes and Solutions for Peak Fronting:

Cause Solution
Sample Overload (Volume or Mass) Injecting too large a volume or too high a concentration of the sample can lead to fronting.[1] Reduce the injection volume or dilute the sample.
Sample Solvent Incompatibility If the sample is dissolved in a solvent stronger than the mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, resulting in a fronting peak.[1][6] Whenever possible, dissolve the sample in the initial mobile phase.[6]
Column Collapse or Channeling A physical change in the column packing can create channels, leading to distorted peaks. This can be caused by high pressure or using a mobile phase outside the column's recommended pH range. The column may need to be replaced.[1]
Low Column Temperature Insufficient temperature can lead to poor mass transfer kinetics. Increasing the column temperature can sometimes improve peak shape.[11]
Split Peaks

Split peaks appear as two or more distinct but closely eluting peaks for a single analyte.

Troubleshooting Workflow for Split Peaks

Caption: Troubleshooting workflow for split peaks.

Common Causes and Solutions for Split Peaks:

Cause Solution
Blocked Column Inlet Frit Particulates from the sample or mobile phase can block the inlet frit, causing the sample to be distributed unevenly onto the column. This often affects all peaks in the chromatogram. Replace the frit or the column.
Column Void A void at the head of the column can cause the sample band to split. This also typically affects all peaks. The column will need to be replaced.
Sample Solvent/Mobile Phase Mismatch If the sample is injected in a solvent that is not miscible with the mobile phase, or is significantly stronger, it can cause peak splitting. Dissolve the sample in the mobile phase.
Co-eluting Interference The split peak may actually be two different compounds eluting very close together. Modify the separation conditions (e.g., change the gradient, mobile phase composition, or column) to improve resolution.
On-Column Degradation This compound may be unstable under the analytical conditions, leading to the formation of degradation products that elute close to the parent peak. A forced degradation study showed that estriol can degrade under oxidative, light, and thermal stress.[15] Adjusting mobile phase pH or temperature may improve stability.

Experimental Protocols

Sample Preparation from Human Plasma

This protocol is a general guideline for the extraction of this compound from plasma prior to HPLC-MS/MS analysis.

  • Protein Precipitation: To 250 µL of plasma, add 750 µL of cold acetonitrile containing the deuterated internal standard.

  • Vortex: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge: Centrifuge at 10,000 x g for 10 minutes.

  • Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.[10]

  • Injection: Inject a portion of the reconstituted sample into the HPLC system.

Example HPLC Method Parameters for this compound Analysis

These are starting parameters that may require optimization for your specific application and instrumentation.

Parameter Condition 1 (C18 Column) Condition 2 (Phenyl-Hexyl Column)
Column C18, 2.1 x 50 mm, 1.8 µmPhenyl-Hexyl, 2.1 x 100 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol
Gradient 30% to 90% B over 5 minutes40% to 80% B over 10 minutes
Flow Rate 0.4 mL/min0.4 mL/min
Column Temperature 40°C40°C
Injection Volume 5 µL5 µL
Detection MS/MS (specific transitions for this compound)MS/MS (specific transitions for this compound)

Data & Visualizations

Illustrative Data Tables

The following tables present hypothetical data to illustrate the expected effects of mobile phase pH and column temperature on the peak shape of this compound. Actual results may vary.

Table 1: Illustrative Effect of Mobile Phase pH on this compound Peak Tailing Factor

Mobile Phase pH Tailing Factor (Tf) Peak Shape Observation
3.01.1Symmetrical
5.01.5Moderate Tailing
7.02.1Significant Tailing

Table 2: Illustrative Effect of Column Temperature on this compound Peak Asymmetry

Column Temperature (°C) Asymmetry Factor (As) Peak Shape Observation
251.4Tailing
351.2Improved Symmetry
451.0Symmetrical

Table 3: Comparison of Column Chemistries for Estrogen Analysis

Column Type Key Interaction Mechanism Selectivity for this compound Potential for Good Peak Shape
C18 Hydrophobic interactionsGood general-purpose retentionHigh, especially with end-capped columns to reduce silanol interactions
Phenyl-Hexyl Hydrophobic and π-π interactionsExcellent, can provide unique selectivity for aromatic steroidsHigh, can offer improved resolution from matrix interferences
Logical Relationship Diagram

This diagram illustrates the logical steps to consider when troubleshooting poor peak shape.

TroubleshootingLogic Start Observe Poor Peak Shape IdentifyProblem Identify Peak Shape Problem (Tailing, Fronting, Splitting) Start->IdentifyProblem Tailing Peak Tailing IdentifyProblem->Tailing Tailing Fronting Peak Fronting IdentifyProblem->Fronting Fronting Splitting Split Peaks IdentifyProblem->Splitting Splitting CheckChemical CheckChemical Tailing->CheckChemical Chemical vs. Physical? CheckOverloadFronting CheckOverloadFronting Fronting->CheckOverloadFronting Check Sample Overload & Solvent Strength CheckSystemSplitting CheckSystemSplitting Splitting->CheckSystemSplitting System vs. Analyte? AdjustMobilePhase Adjust Mobile Phase (pH, Buffer) CheckChemical->AdjustMobilePhase Chemical CheckSystem Check for Dead Volume, Column Voids CheckChemical->CheckSystem Physical ReduceSampleFronting Reduce Injection Volume/Concentration Change Sample Solvent CheckOverloadFronting->ReduceSampleFronting Overload/Strong Solvent CheckColumnFronting Inspect Column Condition Increase Temperature CheckOverloadFronting->CheckColumnFronting Other CheckFritVoid Check Frit/Column Inlet CheckSystemSplitting->CheckFritVoid System CheckAnalyteSplitting Investigate Co-elution or On-Column Degradation CheckSystemSplitting->CheckAnalyteSplitting Analyte

Caption: Logical relationships in HPLC troubleshooting.

References

Interferences in Estriol-d3 analysis from endogenous compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Estriol-d3. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common interferences from endogenous compounds during mass spectrometry-based analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound analysis?

A1: Interferences in this compound analysis primarily arise from endogenous compounds present in the biological matrix (e.g., serum, urine). These can be broadly categorized as:

  • Isobaric and Isomeric Interferences: Endogenous steroids or their metabolites that have the same nominal mass-to-charge ratio (m/z) as this compound or its fragments.[1] For example, isomers of estriol glucuronide can be difficult to differentiate without specific analytical methods.[2]

  • Matrix Effects: Co-eluting compounds from the sample matrix that affect the ionization efficiency of this compound in the mass spectrometer source. This can lead to ion suppression or enhancement, causing inaccurate quantification.[3] Common sources include phospholipids, salts, and other endogenous metabolites.[4]

  • Cross-reactivity (in Immunoassays): While less common with LC-MS/MS, immunoassays can suffer from cross-reactivity with structurally similar endogenous steroids or their metabolites.[5][6]

Q2: My this compound signal is lower than expected or varies significantly between samples. What could be the cause?

A2: This issue is frequently caused by ion suppression , a type of matrix effect where co-eluting endogenous components from the sample inhibit the ionization of this compound in the MS source.[7][8] The result is a decreased analyte signal, leading to poor sensitivity and accuracy. The variability between samples is often due to differences in the composition of the biological matrix from different individuals or sources.[9] Inadequate sample preparation is a primary reason for significant matrix effects.[3]

Q3: How can a stable isotope-labeled internal standard like this compound still be affected by interferences?

A3: While a stable isotope-labeled internal standard (SIL-IS) like this compound is designed to co-elute with the analyte (endogenous Estriol) and experience similar matrix effects, it is not a perfect solution in all cases.[9] Severe ion suppression can still negatively impact the signal of both the analyte and the internal standard, potentially compromising the assay's sensitivity.[9] Furthermore, the internal standard itself can be subject to isobaric interferences from other deuterated compounds or from the isotopic contribution of a high-concentration endogenous interferent.

Q4: Can non-steroidal compounds interfere with this compound analysis by LC-MS/MS?

A4: Yes, it is possible. While less common than interference from other steroids, high concentrations of co-eluting non-steroidal drugs or their metabolites can potentially cause ion suppression.[8] One study identified the antidepressant paroxetine and a metabolite of triazolam as non-steroidal interferents in the analysis of other steroids, highlighting the importance of considering all sample components.[10]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during this compound analysis.

Issue 1: Poor Sensitivity or Inconsistent Results (Ion Suppression)
  • Symptom: Low signal-to-noise ratio for this compound, high variability in analyte response across different samples, or failing to meet the required lower limit of quantification (LLOQ).

  • Root Cause Analysis: The most likely cause is ion suppression from co-eluting matrix components.[3] This can be confirmed experimentally using a post-column infusion experiment or by comparing the response of a post-extraction spiked sample to a standard in a neat solution.[9]

  • Solution Workflow:

    A Poor Sensitivity / High Variability B Investigate Matrix Effects A->B C Optimize Sample Preparation B->C Primary Approach D Optimize Chromatography B->D Secondary Approach F Implement More Rigorous Cleanup (e.g., SPE, LLE) C->F G Change Column Chemistry or Mobile Phase Gradient D->G E Result: Improved Signal & Reproducibility F->E G->E

    Caption: Troubleshooting workflow for ion suppression issues.

  • Detailed Steps:

    • Confirm Ion Suppression: Perform a post-column infusion experiment by teeing in a constant flow of this compound solution after the analytical column. Inject a blank, extracted matrix sample. A dip in the baseline signal at the retention time of your analyte confirms ion suppression.[7]

    • Enhance Sample Preparation: The most effective way to combat matrix effects is to remove the interfering compounds before analysis. If you are using a simple protein precipitation method, consider implementing a more selective technique like Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE).[4][11][12]

    • Modify Chromatographic Conditions: Adjust the LC gradient to better separate this compound from the region of ion suppression.[3] Experiment with different analytical columns (e.g., C18, biphenyl) to alter selectivity.

Issue 2: Unexpected Peaks or Inaccurate Quantification (Isobaric Interference)
  • Symptom: An additional peak is observed at or near the retention time of this compound, or the quantified results are unexpectedly high and inconsistent with clinical expectations.

  • Root Cause Analysis: An endogenous compound with the same precursor and product ion m/z values as this compound is co-eluting and being detected. This could be an isomer or another steroid metabolite.[1]

  • Solution Workflow:

    A Unexpected Peak / Inaccurate High Value B Suspect Isobaric Interference A->B C Improve Chromatographic Resolution B->C Primary Approach D Select More Specific MS/MS Transition B->D Secondary Approach F Increase Gradient Time or Change Column C->F G Investigate Alternative Precursor/Product Ions D->G E Result: Accurate Peak Integration & Quantification F->E G->E

    Caption: Troubleshooting workflow for isobaric interference.

  • Detailed Steps:

    • Improve Chromatographic Separation: The most straightforward approach is to separate the interfering compound from this compound. Increase the length of the chromatographic run, reduce the gradient slope, or try an analytical column with a different selectivity.

    • Select More Specific Transitions: Investigate if there are alternative, more specific precursor-product ion transitions for this compound that are not shared by the interfering compound. High-resolution mass spectrometry can also be used to differentiate between compounds with very close masses.[13]

    • Consider Derivatization: Chemical derivatization can alter the fragmentation pattern of this compound, potentially creating unique MS/MS transitions that are not affected by the interference.[2][14]

Data on Common Sample Preparation Techniques

Effective sample preparation is the most critical step in minimizing both matrix effects and potential interferences.[11][15] The choice of technique depends on the complexity of the matrix and the required sensitivity.

TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins.Simple, fast, and inexpensive.Non-selective; significant matrix effects often remain as phospholipids and salts are not efficiently removed.[9]
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases (e.g., aqueous sample and an organic solvent).Good removal of salts and some polar interferences.Can be labor-intensive, time-consuming, and may form emulsions.[11][12]
Solid-Phase Extraction (SPE) Analytes are retained on a solid sorbent while interferences are washed away. Analytes are then eluted with a different solvent.[11]Highly selective, provides excellent cleanup and can concentrate the analyte, reducing matrix effects.[4][9]Requires method development to optimize sorbent, wash, and elution steps; can be more expensive.[9]
Supported Liquid Extraction (SLE) The aqueous sample is absorbed onto an inert solid support. A water-immiscible organic solvent is then passed through to elute the analytes.[12]Faster and more reproducible than traditional LLE, avoids emulsion formation, and effectively removes phospholipids.[4][12]Less selective than SPE for removing all types of interferences.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Serum

This protocol provides a general guideline for using a reversed-phase (e.g., C18) SPE cartridge for sample cleanup.

  • Sample Pre-treatment:

    • Thaw serum samples at room temperature.

    • Centrifuge samples at 3000 x g for 10 minutes to pellet any particulate matter.

    • To 500 µL of serum, add the this compound internal standard solution.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through it.[9] Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated serum sample onto the conditioned SPE cartridge.

    • Allow the sample to pass through the sorbent at a slow, controlled flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 10% methanol in water) to remove polar interferences like salts.

  • Elution:

    • Elute the this compound and other steroids from the cartridge using an appropriate organic solvent (e.g., 1 mL of methanol or acetonitrile).[9]

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: General LC-MS/MS Parameters for this compound Analysis

These are typical starting conditions that should be optimized for your specific instrumentation and application.

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water (or 0.2 mM Ammonium Fluoride in water)[12]

  • Mobile Phase B: 0.1% Formic Acid in Methanol (or 0.2 mM Ammonium Fluoride in methanol)[12]

  • Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (derivatization often used for positive mode)[16][17]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • Example Transitions (to be optimized):

    • This compound: Precursor Ion [M-H]⁻ → Product Ion

    • Note: Specific m/z values for precursor and product ions must be determined by infusing a standard solution of this compound.

References

Reducing ion suppression for Estriol-d3 in electrospray ionization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals reduce ion suppression for Estriol-d3 in electrospray ionization (ESI) mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a phenomenon in electrospray ionization (ESI) mass spectrometry where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[2][3] In the analysis of biological samples like plasma or urine, endogenous components such as phospholipids, salts, and proteins are common causes of ion suppression.[2]

Q2: My this compound internal standard is supposed to correct for matrix effects. Why am I still seeing inaccurate results?

A2: Ideally, a deuterated internal standard like this compound should co-elute with the non-labeled analyte and experience the same degree of ion suppression, allowing for accurate quantification.[2] However, a phenomenon known as the "isotope effect" can cause the deuterated standard to elute slightly earlier than the native compound.[2][4] If this separation occurs in a region of the chromatogram with high ion suppression, the analyte and the internal standard will be affected differently, leading to inaccurate quantification.[2][4][5]

Q3: What are the primary sources of ion suppression in biological samples?

A3: The primary sources of ion suppression in biological matrices include:

  • Endogenous matrix components: Phospholipids are a major cause of ion suppression, along with salts, proteins, and other endogenous molecules.[2]

  • Mobile phase additives: Non-volatile buffers or certain additives like trifluoroacetic acid (TFA) can suppress ionization.[1]

  • High analyte concentration: At high concentrations, the analyte itself can cause self-suppression.[2]

  • Exogenous substances: Contaminants from plasticware or other sources introduced during sample preparation can also interfere with ionization.[2]

Q4: How can I detect and assess the extent of ion suppression in my assay?

A4: The most common and effective method for identifying regions of ion suppression is the post-column infusion experiment .[6][7][8] This involves infusing a standard solution of this compound at a constant rate into the mass spectrometer while injecting a blank matrix extract. A drop in the baseline signal of this compound at specific retention times indicates the presence of ion-suppressing components.[6][8]

Troubleshooting Guides

Issue 1: Low signal intensity and poor sensitivity for this compound.

  • Possible Cause: Severe ion suppression from matrix components.

  • Troubleshooting Steps:

    • Identify Suppression Zones: Perform a post-column infusion experiment to determine the retention time regions with significant ion suppression.[2]

    • Optimize Chromatography: Adjust the chromatographic gradient, mobile phase composition, or column chemistry to separate the elution of this compound from these suppression zones.[2]

    • Enhance Sample Cleanup: Implement a more rigorous sample preparation technique, such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), to remove interfering matrix components.[2]

    • Sample Dilution: Dilute the sample to reduce the concentration of matrix components. Be mindful of the limit of detection for this compound.[2]

Issue 2: Poor reproducibility and inaccurate quantification of Estriol.

  • Possible Cause: Differential ion suppression between Estriol and this compound due to chromatographic separation (isotope effect).

  • Troubleshooting Steps:

    • Verify Co-elution: Carefully overlay the chromatograms of Estriol and this compound. If a separation is observed, the chromatographic method needs to be optimized to ensure perfect co-elution.[9]

    • Modify Chromatographic Conditions: Adjusting the mobile phase composition or column temperature can sometimes improve co-elution.[9]

    • Consider a Different Internal Standard: If co-elution cannot be achieved, using a ¹³C-labeled internal standard may be a better option as they are less prone to chromatographic shifts compared to deuterated standards.[9]

    • Matrix-Matched Calibrators: Prepare calibration standards and quality control samples in the same biological matrix as the unknown samples to help normalize matrix effects.

Experimental Protocols

Protocol 1: Post-Column Infusion for Detecting Ion Suppression

Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • T-piece connector

  • This compound standard solution (at a concentration that provides a stable, mid-range signal)

  • Blank matrix extract (prepared using the same procedure as the samples)

Methodology:

  • Set up the LC system with the analytical column.

  • Connect the outlet of the LC column to one inlet of the T-piece.

  • Connect a syringe pump containing the this compound standard solution to the second inlet of the T-piece. Infuse at a constant, low flow rate (e.g., 10 µL/min).[7]

  • Connect the outlet of the T-piece to the ESI source of the mass spectrometer.

  • Begin data acquisition, monitoring the signal of the infused this compound. A stable baseline should be observed.

  • Inject the blank matrix extract onto the LC column.

  • Monitor the this compound signal throughout the chromatographic run. Any significant drop in the baseline signal indicates a region of ion suppression.[2][10]

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma/Serum

Objective: To remove matrix interferences, particularly phospholipids, from plasma or serum samples prior to LC-MS/MS analysis.

Materials:

  • SPE cartridges (e.g., Oasis HLB or C18)

  • SPE vacuum manifold

  • Methanol (MeOH)

  • Acetonitrile (ACN)

  • Water (LC-MS grade)

  • Formic Acid (FA) or Ammonium Hydroxide (NH₄OH)

  • Nitrogen evaporator

Methodology:

  • Sample Pre-treatment: To 250 µL of plasma, add the this compound internal standard. Precipitate proteins by adding 750 µL of acetonitrile, vortex, and centrifuge.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.[11]

  • Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak solvent solution (e.g., 5-30% methanol in water) to remove polar interferences.[11]

  • Elution: Elute this compound and other estrogens with 1 mL of a strong solvent (e.g., acetonitrile or methanol).[11]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for injection into the LC-MS/MS system.[11]

Quantitative Data Summary

The following tables provide a summary of quantitative data related to the reduction of ion suppression and optimization of ESI parameters for estrogen analysis.

Table 1: Comparison of Sample Preparation Techniques for Estrogen Analysis

Sample Preparation TechniqueAnalyteMatrixAverage Recovery (%)Matrix Effect (%)Reference
Oasis PRiME SPE Panel of acidic, basic, and neutral drugsPlasma98 ± 8Minimal[12]
Liquid-Liquid Extraction (LLE) Panel of acidic, basic, and neutral drugsPlasma70 ± 10Higher variability[12]
Supported Liquid Extraction (SLE) Panel of acidic, basic, and neutral drugsPlasma89 ± 7Higher than SPE[12]
LLE (Hexane:Ethyl Acetate) EstradiolSerumNot specifiedNot specified[13]
Online SPE Estrone and EstradiolPlasmaNot specifiedMinimized

Note: Matrix effect is often calculated as (Peak area in matrix / Peak area in neat solution) x 100%. A value <100% indicates ion suppression, while a value >100% indicates ion enhancement.

Table 2: Recommended Starting ESI Source Parameters for Estrogen Analysis

ParameterTypical Range (Positive Mode)Typical Range (Negative Mode)NotesReference
Capillary/Spray Voltage 3 - 5 kV-2.5 to -4.5 kVOptimize for stable spray and maximum intensity. Estrogens are often run in negative mode.[14][15]
Source Temperature 120 - 500 °C120 - 500 °CAids in desolvation; avoid thermal degradation.[14][15]
Nebulizer Gas Pressure 3 - 7 Bar3 - 7 BarControls droplet size.[14]
Drying/Desolvation Gas Flow 600 - 800 L/Hr600 - 800 L/HrImproves desolvation, especially at higher LC flow rates.[14]

Note: Optimal values are instrument-dependent and should be determined empirically.

Visualizations

Troubleshooting_Workflow cluster_start Start: Inaccurate this compound Quantification cluster_investigate Investigation Phase cluster_remediation Remediation Strategies cluster_end Resolution Start Low Signal or Poor Reproducibility Assess_Suppression Assess Ion Suppression (Post-Column Infusion) Start->Assess_Suppression Is suppression present? Check_Coelution Check Analyte/IS Co-elution Start->Check_Coelution Is there an isotope effect? Optimize_LC Optimize Chromatographic Separation Assess_Suppression->Optimize_LC Suppression zone identified Improve_Cleanup Improve Sample Cleanup (SPE/LLE) Assess_Suppression->Improve_Cleanup Broad suppression Check_Coelution->Optimize_LC Poor co-elution Optimize_MS Optimize MS Source Parameters Optimize_LC->Optimize_MS Improve_Cleanup->Optimize_MS End Accurate & Reproducible Quantification Optimize_MS->End

Caption: Troubleshooting workflow for ion suppression of this compound.

Ion_Suppression_Mechanism cluster_source ESI Source cluster_mechanism Mechanism of Suppression Droplet Charged Droplet (Analyte + Matrix) Evaporation Solvent Evaporation Droplet->Evaporation Gas_Phase_Ion Gas Phase Ion (Analyte) Evaporation->Gas_Phase_Ion Ideal Scenario Suppressed_Ion Reduced Gas Phase Ion (Suppression) Evaporation->Suppressed_Ion Suppression Scenario MS_Inlet Mass Spectrometer Inlet Gas_Phase_Ion->MS_Inlet Suppressed_Ion->MS_Inlet Competition Competition for Charge or Droplet Surface Competition->Droplet Desolvation Incomplete Desolvation (High Surface Tension) Desolvation->Evaporation

Caption: Mechanism of ion suppression in the ESI source.

References

Estriol-d3 stability in processed samples and autosamplers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Estriol-d3 as an internal standard, ensuring its stability throughout the analytical workflow is paramount for generating accurate and reproducible data. This technical support center provides a comprehensive guide to the stability of this compound in processed biological samples and autosamplers, including troubleshooting advice and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability crucial in bioanalysis?

A1: this compound is a deuterated form of Estriol, a natural estrogen hormone. In quantitative bioanalysis, particularly in methods like liquid chromatography-mass spectrometry (LC-MS/MS), it serves as an ideal internal standard (IS).[1] An internal standard is a compound with physicochemical properties very similar to the analyte of interest (in this case, Estriol) that is added to samples at a known concentration.[1][2] Its purpose is to correct for variations that can occur during sample preparation, extraction, and the analytical measurement itself.[1][2] The stability of this compound is critical because any degradation of the internal standard would lead to an inaccurate calculation of the analyte's concentration, compromising the integrity and reliability of the entire study.[3]

Q2: What are the primary factors that can compromise the stability of this compound in processed samples?

A2: Several factors can influence the stability of this compound and other steroid standards:

  • Storage Temperature: Storing samples at inappropriate temperatures is a common cause of degradation. For long-term stability of steroids, storage at -20°C or -80°C is generally recommended.[4][5]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can affect the integrity of the analyte and the internal standard.[3][6] It is crucial to minimize these cycles.

  • Light Exposure: Steroid hormones can be sensitive to light.[7] Prolonged exposure to visible or UV light, especially on the benchtop or in a clear autosampler vial, can lead to photodegradation.

  • pH of the Sample: The stability of steroids can be pH-dependent. Samples should ideally be stored at a neutral pH (around 5-7) to prevent acidic or alkaline degradation.[4]

  • Oxidation: Exposure to oxidative conditions can degrade steroid compounds.[7] The use of antioxidants in sample preparation may be considered in some cases.[8]

  • Matrix Effects: Biological matrices (e.g., plasma, serum, urine) contain enzymes and other components that could potentially degrade this compound over time.[3]

Q3: Is it necessary to perform separate stability tests for a deuterated internal standard like this compound?

A3: While stable isotope-labeled internal standards (SIL-IS) like this compound are expected to have stability profiles very similar to their non-labeled counterparts, it is scientifically prudent and often a regulatory expectation to demonstrate the stability of the internal standard.[9] This is particularly important if the internal standard is stored in a different solution or under different conditions than the analyte before being added to the sample. Verifying the stability of this compound adds to the overall robustness and integrity of the bioanalytical method.[9]

Troubleshooting Guide

This guide addresses specific issues you might encounter related to this compound stability during your experiments.

Issue 1: The this compound signal (peak area) consistently decreases over the course of a long analytical run.

  • Potential Cause: Post-preparative instability in the autosampler. This compound may be degrading in the processed samples while they are waiting for injection.

  • Troubleshooting Steps:

    • Perform an Autosampler Stability Test: Analyze a set of quality control (QC) samples immediately after preparation. Then, let the remaining QCs sit in the autosampler at its operating temperature for a duration equivalent to your longest analytical run. Re-analyze the QCs.

    • Evaluate the Data: Compare the mean response of the initial analysis to the final analysis. A deviation of more than 15% typically indicates instability.

    • Corrective Actions:

      • Lower the autosampler temperature. Many methods find stability is improved at temperatures like 4°C.[6]

      • If possible, shorten the analytical run time or break up long sample batches.

      • Investigate the composition of your final sample solvent. Ensure it is not contributing to degradation.

      • Use amber or light-blocking vials to protect samples from light exposure in the autosampler.

Issue 2: The this compound response is highly variable and inconsistent across the entire batch.

  • Potential Cause: This could be due to inconsistent sample handling, freeze-thaw instability, or issues with the internal standard stock solution.

  • Troubleshooting Steps:

    • Review Sample Handling Procedures: Ensure all samples are treated identically. This includes thawing time, time spent on the benchtop, and vortexing.

    • Conduct a Freeze-Thaw Stability Test: Prepare a set of QC samples. Analyze some immediately. Freeze the rest for at least 12-24 hours, then thaw them completely at room temperature. Repeat this cycle three times before analyzing.[3][9] Compare the results to freshly prepared samples.

    • Check Internal Standard Stock Solution: Verify the stability and concentration of your this compound stock and working solutions. Prepare a fresh working solution from your stock and re-run a few samples to see if consistency improves. Stock solutions of steroid standards are typically stored at -20°C.[8]

    • Evaluate Matrix Effects: Inconsistent recovery or ion suppression/enhancement can appear as IS variability. Review your sample extraction procedure to ensure it is robust and efficient.

Experimental Protocols & Data

For robust bioanalytical method validation, the stability of this compound should be evaluated under various conditions.

Summary of Stability Acceptance Criteria

The stability is considered acceptable if the mean concentration or response of the test samples is within a certain percentage of the nominal or time-zero samples.

Stability Test TypeTypical Acceptance Criteria (% of Nominal/Baseline)
Freeze-Thaw StabilityWithin ±15%
Bench-Top (Short-Term) StabilityWithin ±15%
Long-Term StabilityWithin ±15%
Autosampler (Processed Sample) StabilityWithin ±15%

This table summarizes generally accepted criteria based on regulatory guidelines for bioanalytical method validation.

Methodology: Freeze-Thaw Stability
  • Sample Preparation: Spike a pooled blank biological matrix with this compound at low and high quality control (LQC and HQC) concentrations. Prepare at least three replicates for each concentration.

  • Baseline Analysis: Take a subset of these samples (n=3 for each level) for immediate analysis (Time 0).

  • Freeze-Thaw Cycles: Freeze the remaining aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.[3]

  • Thaw the samples completely at room temperature.

  • Repeat this freeze-thaw cycle for a minimum of three cycles.[9]

  • Final Analysis: After the third thaw, process and analyze the samples alongside a fresh calibration curve.

  • Data Analysis: Calculate the mean concentration of the freeze-thaw samples and compare it to the baseline (Time 0) samples.

Methodology: Autosampler (Processed Sample) Stability
  • Sample Preparation: Process a set of LQC and HQC samples (n=3 for each level) as you would for a typical analytical run.

  • Initial Analysis: Immediately after preparation, inject and analyze these samples.

  • Storage in Autosampler: Leave the same set of processed samples in the autosampler under the exact conditions and for the maximum expected duration of an analytical run.

  • Re-analysis: At the end of the storage period, re-inject and analyze the samples.

  • Data Analysis: Compare the mean response from the re-analysis to the mean response from the initial analysis.

Visualizations

The following diagrams illustrate key workflows and decision-making processes for ensuring this compound stability.

G cluster_prep Sample Preparation cluster_analysis Analysis & Evaluation A Pool Blank Matrix B Spike with this compound (LQC & HQC) A->B C Baseline Analysis (Time 0) B->C D Freeze-Thaw Cycles (e.g., 3 cycles at -20°C) B->D E Bench-Top Storage (e.g., 4-24h at Room Temp) B->E F Autosampler Storage (e.g., 24h at 4°C) B->F G Long-Term Storage (e.g., 1-3 months at -80°C) B->G H Process & Analyze (LC-MS/MS) D->H E->H F->H G->H I Calculate Mean Concentration H->I J Compare to Baseline (Acceptance: within ±15%) I->J

Caption: Experimental workflow for evaluating this compound stability.

G Start Issue: this compound Signal Loss or Variability Q1 Is signal decreasing over the run? Start->Q1 A1 Perform Autosampler Stability Test Q1->A1 Yes Q2 Is signal consistently low or erratic? Q1->Q2 No End Problem Resolved A1->End A2 Check IS Stock/Working Solution Integrity Q2->A2 Yes A4 Review Sample Extraction Protocol Q2->A4 No A3 Perform Freeze-Thaw Stability Test A2->A3 A3->A4 A4->End

Caption: Troubleshooting decision tree for this compound signal issues.

References

Technical Support Center: Collision Energy Optimization for Estriol-d3 MRM Transitions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing and troubleshooting Multiple Reaction Monitoring (MRM) methods for Estriol-d3 on triple quadrupole mass spectrometers.

Frequently Asked Questions (FAQs)

Q1: What is Collision Energy (CE) and why is it critical for MRM analysis?

Collision Energy is the potential applied to the collision cell (q2) of a triple quadrupole mass spectrometer, which is filled with an inert gas like argon. This energy promotes the fragmentation of a selected precursor ion into characteristic product ions. Optimizing the CE is a critical step in method development because the energy required to produce a specific fragment is unique to each molecule. The optimal CE is the value that generates the most abundant and stable signal for the desired product ion, thereby maximizing the sensitivity and specificity of the MRM assay.[1][2]

Q2: What are the typical MRM transitions for this compound?

This compound (E3-d3) is the deuterated internal standard for Estriol (E3). It has a mass shift of +3 Da compared to the unlabeled compound. The fragmentation pattern is generally similar. In negative ion mode, the deprotonated molecule [M-H]⁻ is selected as the precursor ion.

  • Estriol (E3) Precursor Ion [M-H]⁻: m/z 287.2

  • This compound (E3-d3) Precursor Ion [M-H]⁻: m/z 290.2 (approx.)

Common product ions for Estriol are m/z 171 and m/z 145.[3] Assuming the deuterium labels are not on the fragment lost, the transitions for this compound would be:

  • Primary Transition: m/z 290.2 → 171.1

  • Secondary (Confirmatory) Transition: m/z 290.2 → 145.1

Note: The exact masses of precursor and product ions should always be confirmed empirically on your specific instrument.

Q3: What is a good starting range for collision energy optimization for this compound?

For steroids like Estriol, a typical starting range for collision energy is between 15 and 60 eV. Published methods for unlabeled Estriol show optimized values around 40 eV.[4] A CE ramping experiment should be performed across this range (e.g., in 2 eV steps) to find the precise optimum for your instrument and specific transition.

Q4: How do I determine the optimal collision energy?

The optimal CE is determined by infusing a standard solution of this compound directly into the mass spectrometer and monitoring the product ion intensity while systematically increasing the collision energy. This process, known as a "collision energy ramp," generates a curve where the product ion intensity is plotted against the applied collision energy. The peak of this curve corresponds to the optimal CE that yields the maximum signal.[1][2] Many modern mass spectrometer software platforms can automate this process.[2][5][6]

Q5: Should I use the same CE for both the analyte (Estriol) and its internal standard (this compound)?

While the chemical structures are very similar, it is best practice to optimize the collision energy independently for both the analyte and the internal standard. Although the optimal values are often very close, slight differences in fragmentation efficiency can exist. Independent optimization ensures maximum sensitivity for both compounds, leading to the most reliable quantitation.

Experimental Protocol: Step-by-Step Guide to CE Optimization

This protocol describes a manual method for optimizing collision energy using direct infusion.

Objective: To identify the collision energy (CE) value that produces the maximum product ion intensity for a given this compound MRM transition.

Materials Required:

  • This compound analytical standard

  • HPLC-grade methanol or acetonitrile

  • HPLC-grade water with 0.1% formic acid (for mobile phase simulation)

  • Syringe pump and infusion line

  • Triple quadrupole mass spectrometer

Methodology:

  • Prepare Analyte Solution: Prepare a 100-500 ng/mL solution of this compound in a solvent mixture that mimics the initial mobile phase conditions of your LC method (e.g., 50:50 methanol:water). This ensures consistent ionization.

  • Set up Infusion System:

    • Thoroughly flush the syringe and infusion line with the prepared solution.

    • Set the syringe pump to a low, stable flow rate (e.g., 5-10 µL/min). .

  • Initial Mass Spectrometer Settings:

    • Set the mass spectrometer to operate in negative electrospray ionization (ESI-) mode.

    • Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for a stable signal of the this compound precursor ion (m/z ~290.2).

    • Create an MRM method selecting the this compound precursor ion in the first quadrupole (Q1) and the target product ion (e.g., m/z 171.1) in the third quadrupole (Q3).

  • Perform Collision Energy Ramp:

    • Set the instrument to manually control the collision energy.

    • Begin at a low CE value (e.g., 10 eV) and record the product ion intensity.

    • Increase the CE in discrete steps (e.g., 2-5 eV) and record the intensity at each step until the signal drops significantly (e.g., up to 60 eV).

  • Analyze Results and Select Optimal CE:

    • Plot the recorded product ion intensity (Y-axis) against the corresponding collision energy value (X-axis).

    • The CE value that corresponds to the highest point on the curve is the optimal collision energy for that specific MRM transition.[2] This value should be programmed into your final LC-MS/MS acquisition method.

Data Presentation and Interpretation

Quantitative data for Estriol and a predicted profile for its d3-labeled internal standard are summarized below.

Table 1: Typical MRM Parameters for Estriol Analysis (Negative ESI)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Typical Optimized CE (eV)Other Parameters (Example)
Estriol (E3)287.2171.140 - 55Cone Voltage: 53 V
Estriol (E3)287.2145.139 - 55Declustering Potential: -120 V
This compound (IS) ~290.2 171.1 To be determined (expect ~40-55)Optimize independently
This compound (IS) ~290.2 145.1 To be determined (expect ~39-55)Optimize independently

Note: Values are compiled from multiple sources and may vary significantly between different instrument models and manufacturers.[3][4] Empirical optimization is mandatory.

Visualizations

G start_node start_node process_node process_node data_node data_node decision_node decision_node end_node end_node A Prepare this compound Standard (100-500 ng/mL) B Infuse into MS (5-10 µL/min) A->B C Set MS to ESI- Mode and Optimize Source B->C D Define MRM Transition Precursor: ~290.2 Product: e.g., 171.1 C->D E Ramp Collision Energy (e.g., 10 to 60 eV in 2 eV steps) D->E F Record Product Ion Intensity at Each Step E->F Monitor Signal G Plot Intensity vs. CE F->G H Identify CE with Maximum Intensity G->H Analyze Curve I Update Acquisition Method with Optimal CE H->I

Caption: Workflow for manual collision energy optimization.

Troubleshooting Guide

Q: I am not seeing any product ion signal during the CE ramp. What should I check first?

A: A complete lack of signal often points to a fundamental issue. Follow this checklist:

  • Check for Precursor Ion: First, operate in single quadrupole mode (Q1 scan) to confirm you have a stable signal for the this compound precursor ion (m/z ~290.2). If there's no precursor, there will be no product.

  • Infusion System: Ensure the syringe pump is running, the line is not clogged, and there are no leaks. Check for a visible spray at the ESI probe tip.[7]

  • Source Conditions: Verify that source parameters (voltages, temperatures, gas flows) are appropriate and that the instrument is not in standby mode.

  • Collision Gas: Confirm that the collision gas (e.g., argon) is turned on and the pressure is within the manufacturer's recommended range.

Q: The signal for my product ion is very weak. How can I improve it?

A: Low signal intensity can be caused by several factors. Use the troubleshooting diagram below to diagnose the issue. Key areas to investigate include non-optimal collision energy (you may need to widen your ramp range), suboptimal source conditions, or ion suppression effects. Also, ensure your standard solution concentration is adequate.[8]

Q: My results are not reproducible, and the signal is fluctuating. What are the common causes?

A: Signal instability is a common problem in LC-MS/MS.

  • Unstable ESI Spray: This is a primary cause. Check for blockages in the ESI probe, ensure consistent solvent delivery from the pump, and clean the ion source components like the sampling cone and capillary.[9][10]

  • Inconsistent Sample Preparation: Verify that the dilution of your standard is accurate and that the solution is fresh.

  • Collision Cell Issues: While less common, intermittent faults in the collision cell power supply can cause fluctuating MRM signals even when a full scan signal appears stable.[9]

Q: The instrument's automated optimization routine provided a different CE value than my manual ramp. Which one should I trust?

A: Both methods should yield similar results. If there is a significant discrepancy:

  • Review Automated Method Parameters: Ensure the precursor/product ions, dwell time, and ramp settings in the automated method were correct.

  • Reproduce Manually: Re-run the manual ramp carefully around the two conflicting values to confirm the true optimum.

  • Consider Solution Stability: Automated routines can take longer; ensure your infused solution is stable throughout the process. Often, automated workflows are highly reliable and can perform optimizations more rapidly and systematically than manual methods.[5][6]

G problem problem check check solution solution sub_check sub_check start Problem: Low or No Product Ion Signal c1 Is Precursor Ion (m/z ~290.2) Visible in Q1 Scan? start->c1 s1 Troubleshoot Source: - Check infusion line/flow - Clean ESI probe/source - Verify gas flows & temps - Increase standard concentration c1->s1 No c2 Is Collision Gas (Argon) ON and at Correct Pressure? c1->c2 Yes c1_no No c1_yes Yes s2 Turn on Collision Gas and Set to Recommended Pressure c2->s2 No c3 Is the CE Value Optimized? c2->c3 Yes c2_no No c2_yes Yes s3 Perform CE Ramp Experiment as per Protocol c3->s3 No s4 Further Optimization: - Optimize Cone Voltage / DP - Check for ion suppression - Check detector status c3->s4 Yes c3_no No c3_yes Yes

Caption: Troubleshooting flowchart for low MRM signal intensity.

References

Improving the limit of quantification for Estriol-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Estriol-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the limit of quantification (LOQ) and overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the ionization efficiency of this compound typically low in LC-MS/MS analysis?

A1: Estriol, and its deuterated form this compound, are steroid hormones that are inherently nonpolar compounds. Their molecular structure lacks easily ionizable functional groups, leading to poor ionization efficiency with common techniques like electrospray ionization (ESI). This can result in a low signal-to-noise ratio and a high limit of quantification (LOQ).

Q2: What is derivatization and how can it improve the LOQ for this compound?

A2: Derivatization is a chemical modification technique used to introduce a charged or easily ionizable moiety onto the analyte molecule. For this compound, derivatization significantly enhances its ionization efficiency, leading to a much stronger signal in the mass spectrometer and consequently a lower LOQ.[1][2][3] Common derivatizing agents for estrogens include Dansyl chloride, 4-(Dimethylamino) benzoyl chloride (DMABC), and 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS).[1][3][4]

Q3: What are the most common sample preparation techniques for this compound analysis from biological matrices?

A3: The most common sample preparation techniques are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[5][6] LLE is a simple and widely used method, often employing solvents like methyl tert-butyl ether (MTBE).[4][6] SPE can offer higher efficiency and cleaner extracts, which is particularly beneficial for complex matrices like plasma or serum.[5]

Q4: Can I achieve a low LOQ for this compound without derivatization?

A4: While challenging, it is possible to achieve low LOQs without derivatization by optimizing other aspects of the analytical method.[7] This includes using highly efficient UPLC/UHPLC systems, sensitive mass spectrometers, and optimizing MS parameters such as ionization source settings.[7][8] However, for sub-picomolar or very low pg/mL detection limits, derivatization is often necessary.[4][8]

Troubleshooting Guide

Issue: Low Sensitivity / High Limit of Quantification (LOQ)

This is a common issue in the analysis of this compound. The following troubleshooting guide provides a systematic approach to identifying and resolving the root cause.

Troubleshooting Workflow

Troubleshooting_Low_Sensitivity start Start: Low Sensitivity for this compound check_ms_performance 1. Verify MS System Performance (Tune & Calibrate) start->check_ms_performance ms_ok MS Performance OK? check_ms_performance->ms_ok optimize_ms_params Optimize MS Parameters (Source, Collision Energy, etc.) ms_ok->optimize_ms_params No check_lc_performance 2. Evaluate LC Performance (Peak Shape, Retention Time) ms_ok->check_lc_performance Yes optimize_ms_params->check_ms_performance end_fail Issue Persists: Consult Instrument Specialist optimize_ms_params->end_fail lc_ok LC Performance OK? check_lc_performance->lc_ok optimize_lc_method Optimize LC Method (Column, Mobile Phase, Gradient) lc_ok->optimize_lc_method No check_sample_prep 3. Review Sample Preparation (Extraction & Derivatization) lc_ok->check_sample_prep Yes optimize_lc_method->check_lc_performance optimize_lc_method->end_fail sample_prep_ok Sample Prep OK? check_sample_prep->sample_prep_ok optimize_extraction Optimize Extraction Protocol (Solvent, pH, Volume) sample_prep_ok->optimize_extraction No end_success Success: LOQ Improved sample_prep_ok->end_success Yes implement_derivatization Implement/Optimize Derivatization optimize_extraction->implement_derivatization implement_derivatization->check_sample_prep implement_derivatization->end_fail

Caption: Troubleshooting workflow for low sensitivity of this compound.

Step-by-Step Troubleshooting:

  • Verify Mass Spectrometer Performance:

    • Action: Perform a system suitability test, tune, and calibrate the mass spectrometer according to the manufacturer's recommendations.

    • Rationale: Ensures that the instrument is performing optimally and is not the source of the low sensitivity.

  • Optimize Mass Spectrometry Parameters:

    • Action: Infuse a standard solution of derivatized this compound to optimize source-dependent parameters (e.g., gas flows, temperatures) and compound-dependent parameters (e.g., declustering potential, collision energy, cell exit potential).

    • Rationale: Maximizes the generation and transmission of the target ions to the detector.

  • Evaluate Liquid Chromatography Performance:

    • Action: Check the peak shape, retention time stability, and background noise of your this compound peak.

    • Rationale: Poor chromatography can lead to broad peaks, reducing the signal-to-noise ratio and elevating the LOQ.

  • Optimize Liquid Chromatography Method:

    • Action: Consider using a smaller particle size column (e.g., sub-2 µm) for better peak efficiency. Optimize the mobile phase composition and gradient profile to achieve a sharp, symmetrical peak.

    • Rationale: Improved chromatographic resolution and peak shape directly contribute to better sensitivity.

  • Review Sample Preparation Protocol:

    • Action: Evaluate the efficiency of your extraction and derivatization steps. Check for potential sources of sample loss or incomplete reactions.

    • Rationale: Inefficient extraction or derivatization will result in less analyte reaching the LC-MS system.

  • Implement or Optimize Derivatization:

    • Action: If not already in use, consider implementing a derivatization step. If you are already using derivatization, optimize the reaction conditions (e.g., reagent concentration, temperature, time).

    • Rationale: Derivatization is a highly effective way to boost the ionization efficiency of this compound.[1][3]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) and Derivatization with Dansyl Chloride

This protocol is adapted for the analysis of this compound in human plasma.

Experimental Workflow

LLE_Derivatization_Workflow start Start: Plasma Sample add_is 1. Add Internal Standard (e.g., Estriol-d5) start->add_is extraction 2. Liquid-Liquid Extraction (with MTBE) add_is->extraction vortex_centrifuge 3. Vortex & Centrifuge extraction->vortex_centrifuge freeze_separate 4. Freeze & Separate Organic Layer vortex_centrifuge->freeze_separate evaporate 5. Evaporate to Dryness freeze_separate->evaporate derivatize 6. Derivatize with Dansyl Chloride evaporate->derivatize reconstitute 7. Reconstitute derivatize->reconstitute inject 8. Inject into LC-MS/MS reconstitute->inject

Caption: Workflow for LLE and Dansyl Chloride derivatization.

Methodology:

  • Sample Preparation:

    • To a 500 µL aliquot of plasma, add the internal standard (e.g., Estriol-d5).

    • Add 6 mL of methyl tert-butyl ether (MTBE).[4]

    • Vortex the mixture for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Freeze the aqueous layer by placing the tube in a dry ice/acetone bath.

    • Decant the organic (MTBE) layer into a clean tube.

    • Evaporate the organic layer to dryness under a stream of nitrogen at 40°C.

  • Derivatization:

    • To the dried residue, add 50 µL of a dansyl chloride solution (e.g., 1 mg/mL in acetone) and 50 µL of a carbonate buffer (pH 9.5).

    • Vortex briefly and incubate at 60°C for 10 minutes.[9]

    • Evaporate to dryness under a stream of nitrogen.

  • Reconstitution:

    • Reconstitute the derivatized sample in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for injection.

Data Presentation

Table 1: Comparison of Derivatization Agents for Estrogen Analysis

Derivatizing AgentIonization ModeTypical LOQ Achieved (for Estradiol/Estriol)Key Advantages
Dansyl Chloride ESI, APCI, APPI1 pg/mL[4]Most common, reacts selectively.[1]
DMABC ESILow pg/mL rangeVersatile for ESI, selective reaction.[1]
FMP-TS ESILow pmol/L range[3]Enhances specificity and sensitivity.[3]
Pentafluorobenzoyl Chloride (PFBCl) GC-NCI-MS0.67 ng/g (in tissue)[10]High sensitivity in GC-MS applications.[10]

Table 2: Typical LC-MS/MS Parameters for Derivatized this compound Analysis

ParameterTypical Setting
LC Column C18 reverse-phase (e.g., 50 x 2.1 mm, 1.9 µm)[4]
Mobile Phase A Water with 0.1% Formic Acid or Ammonium Fluoride
Mobile Phase B Methanol or Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 - 50 °C[4]
Ionization Source Electrospray Ionization (ESI) in Positive Mode
MRM Transition Specific to the this compound derivative (requires optimization)
Collision Energy Optimized for maximum fragment ion intensity
Declustering Potential Optimized to minimize solvent clusters

References

Technical Support Center: Handling Estriol-d3 in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling Estriol-d3 contamination and related issues during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in laboratory settings?

This compound is a deuterated form of Estriol, a minor female sex hormone. In analytical chemistry, it is primarily used as a stable isotope-labeled (SIL) internal standard for the quantification of Estriol in biological samples using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Because its chemical and physical properties are nearly identical to endogenous Estriol, it can be used to correct for variability during sample preparation and analysis, leading to more accurate and precise measurements.

Q2: What are the primary causes of this compound contamination or inaccurate results?

The most common issues encountered when using this compound as an internal standard are:

  • Isotopic Back-Exchange: Deuterium atoms on the this compound molecule are replaced by protons from the surrounding environment (e.g., solvents, reagents). This leads to a decrease in the signal of the deuterated standard and an artificial increase in the signal of the non-deuterated Estriol.

  • Contamination of the Internal Standard: The this compound standard itself may contain a small amount of non-deuterated Estriol as an impurity.

  • External Contamination: Introduction of endogenous Estriol from external sources, such as glassware, solvents, or even the analyst (e.g., through skin contact with topical creams).

  • Instrumental Issues: Problems such as detector saturation at high concentrations or inconsistent ionization can lead to non-linear responses.

  • Matrix Effects: Components in the sample matrix (e.g., plasma, urine) can interfere with the ionization of the analyte and/or the internal standard.

Q3: How can I prevent isotopic back-exchange of this compound?

Preventing isotopic back-exchange is critical for accurate quantification. Key preventive measures include:

  • Solvent Choice: Whenever possible, use aprotic solvents (e.g., acetonitrile, dioxane, tetrahydrofuran) for sample preparation and storage. If aqueous solutions are necessary, consider using D₂O-based buffers.

  • pH Control: The rate of hydrogen-deuterium exchange is catalyzed by both acids and bases. For many compounds, the minimum exchange rate occurs in a slightly acidic pH range of approximately 2.5-3.[1]

  • Temperature Control: Store this compound solutions at low temperatures (-20°C or -80°C) to significantly slow down the exchange rate.[1] Keep samples in a cooled autosampler during analysis.

  • Proper Storage: Store this compound, both in solid form and in solution, in tightly sealed containers to prevent exposure to atmospheric moisture.[1]

Q4: What is the recommended isotopic purity for this compound internal standards?

It is recommended to use deuterated compounds with an isotopic enrichment of at least 98%.[1] High-purity standards minimize interference from the unlabeled analyte and ensure clear mass separation during analysis, which improves data quality and reliability.[1]

Troubleshooting Guides

Issue 1: Non-Linear Calibration Curve

A non-linear calibration curve is a common problem when using this compound as an internal standard. The following guide provides a systematic approach to troubleshooting this issue.

Symptoms:

  • The response ratio of the analyte to the internal standard is not proportional to the analyte concentration.

  • The calibration curve deviates from linearity, particularly at the lower or upper ends.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incorrect Internal Standard Concentration Verify the concentration of the this compound working solution. Prepare a fresh stock and working solution and re-analyze the calibration curve. The internal standard response should be consistent and within the linear range of the detector.
Contamination of Internal Standard Analyze a sample containing only the this compound internal standard in a clean solvent. Monitor the mass transition of the unlabeled Estriol. A significant peak at the expected retention time indicates contamination of the standard with the non-deuterated form.
Detector Saturation At high concentrations, the detector response may become non-linear. Check the detector response for the highest calibration standard to ensure it is not saturated. If saturation is observed, dilute the high-concentration standards and re-analyze, or adjust the detector settings if possible.
Matrix Effects Components in the sample matrix can suppress or enhance the ionization of the analyte and/or the internal standard. Prepare calibration standards in a matrix that matches your samples (e.g., stripped serum) and compare the curve with one prepared in a pure solvent.
Isotopic Interference At high analyte concentrations, the natural isotopic abundance of the analyte may contribute to the signal of the internal standard, especially if the mass difference is small. Consider using a non-linear regression model (e.g., quadratic) for the calibration curve.

Troubleshooting Workflow for Non-Linear Calibration Curve

NonLinear_Curve_Troubleshooting start Non-Linear Calibration Curve Observed check_is_conc Verify Internal Standard (IS) Concentration start->check_is_conc is_conc_ok IS Concentration Correct? check_is_conc->is_conc_ok prepare_fresh_is Prepare Fresh IS Solution and Re-analyze is_conc_ok->prepare_fresh_is No check_is_purity Assess IS Purity (Analyze IS alone) is_conc_ok->check_is_purity Yes prepare_fresh_is->check_is_purity is_purity_ok IS Contaminated? check_is_purity->is_purity_ok contact_supplier Contact Supplier / Use New Lot of IS is_purity_ok->contact_supplier Yes check_detector Check for Detector Saturation is_purity_ok->check_detector No end Problem Resolved contact_supplier->end detector_ok Detector Saturated? check_detector->detector_ok dilute_standards Dilute High-Concentration Standards detector_ok->dilute_standards Yes check_matrix Investigate Matrix Effects detector_ok->check_matrix No dilute_standards->end matrix_ok Matrix Effects Present? check_matrix->matrix_ok matrix_match Use Matrix-Matched Calibrators matrix_ok->matrix_match Yes consider_regression Consider Non-Linear Regression (e.g., Quadratic) matrix_ok->consider_regression No matrix_match->end consider_regression->end

Caption: Troubleshooting decision tree for a non-linear calibration curve.

Issue 2: Suspected Isotopic Back-Exchange

Symptoms:

  • Decreasing response of the this compound internal standard over time.

  • Inaccurate and imprecise results, often with an overestimation of the native Estriol concentration.

  • Appearance of a peak at the retention time of unlabeled Estriol in a sample containing only the deuterated standard.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Protic Solvents Protic solvents (e.g., water, methanol) can donate protons that exchange with the deuterium atoms on this compound. Minimize the use of protic solvents. If they are necessary, ensure they are of high purity and consider using their deuterated counterparts (e.g., D₂O, Methanol-d4).
Incorrect pH Acidic or basic conditions can catalyze the back-exchange. Adjust the pH of your solutions to a range where the exchange is minimized, typically around pH 2.5-3.0.[1]
Elevated Temperature Higher temperatures increase the rate of chemical reactions, including isotopic exchange. Keep all solutions containing this compound cooled and use a temperature-controlled autosampler set to a low temperature (e.g., 4°C).
Exposure to Atmospheric Moisture Deuterated compounds can be hygroscopic and absorb moisture from the air. Always allow the container of the deuterated standard to equilibrate to room temperature before opening to prevent condensation.[1] Store solutions in tightly sealed vials.

Mechanism of Deuterium Back-Exchange on Phenolic Hydroxyl Group

Back_Exchange_Mechanism Estriol_d3 This compound (Phenolic OD group) Transition_State Transition State Estriol_d3->Transition_State + H-O-H Protic_Solvent Protic Solvent (e.g., H₂O) Protic_Solvent->Transition_State Estriol_H Estriol (Phenolic OH group) Transition_State->Estriol_H - D-O-H Deuterated_Solvent Deuterated Solvent (e.g., HDO) Transition_State->Deuterated_Solvent

Caption: Simplified mechanism of deuterium back-exchange.

Data Presentation

Table 1: Typical Mass Spectrometry Parameters for Estriol and this compound Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Estriol287.04170.9240
This compound290.06 (approx.)173.94 (approx.)40
Note: Exact m/z values and collision energies may vary depending on the instrument and specific deuteration pattern of this compound. The values for Estriol are from a published UPLC-MS/MS method.[2]

Table 2: Example Calibration Curve Parameters for Estriol Quantification

ParameterTypical Value
Calibration Range1.00 - 200.0 ng/mL
Lower Limit of Quantification (LLOQ)1.00 ng/mL
Correlation Coefficient (R²)≥ 0.99
Accuracy (%RE) at LLOQWithin ±20%
Accuracy (%RE) at other QC levelsWithin ±15%
These values are based on a validated UPLC-MS/MS method for Estriol in rat plasma.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Internal Standard Working Solution

Objective: To prepare a working solution of this compound internal standard at a concentration suitable for spiking into calibration standards, quality controls, and unknown samples.

Materials:

  • This compound powder (high isotopic purity, ≥98%)

  • Class A volumetric flasks

  • Calibrated analytical balance

  • High-purity methanol or acetonitrile

  • Vortex mixer and sonicator

Procedure:

  • Equilibration: Remove the this compound container from storage (e.g., -20°C freezer) and place it in a desiccator to allow it to warm to room temperature for at least 30 minutes. This prevents moisture condensation.

  • Stock Solution Preparation (e.g., 1 mg/mL):

    • Accurately weigh approximately 1 mg of this compound.

    • Quantitatively transfer the weighed powder to a 1 mL Class A volumetric flask.

    • Add a small amount of methanol (or acetonitrile) to dissolve the powder, using a vortex mixer and sonicator if necessary.

    • Once fully dissolved, bring the solution to the final volume with the solvent.

    • Cap the flask and invert it 15-20 times to ensure homogeneity.

  • Intermediate Solution Preparation (e.g., 10 µg/mL):

    • Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL Class A volumetric flask.

    • Dilute to the final volume with the appropriate solvent.

  • Working Solution Preparation (e.g., 100 ng/mL):

    • Pipette 100 µL of the 10 µg/mL intermediate solution into a 10 mL Class A volumetric flask.

    • Dilute to the final volume with the appropriate solvent.

  • Storage: Store all solutions in tightly sealed, labeled amber vials at -20°C or below.

Protocol 2: Procedure for Investigating the Source of Estriol Contamination

Objective: To systematically identify the source of external Estriol contamination in the analytical workflow.

Materials:

  • High-purity solvents (e.g., methanol, acetonitrile, water)

  • Clean glassware (e.g., vials, pipettes, flasks)

  • LC-MS/MS system

Procedure:

  • Solvent Blank Analysis:

    • Inject a sample of each solvent used in the sample preparation procedure (e.g., reconstitution solvent, mobile phase components) directly into the LC-MS/MS system.

    • Analyze for the presence of Estriol.

  • Glassware and Plasticware Rinse Test:

    • Rinse a representative sample of each type of glassware and plasticware used (e.g., autosampler vials, pipette tips, collection tubes) with a small volume of high-purity solvent.

    • Collect the rinse solvent and inject it into the LC-MS/MS system.

    • Analyze for the presence of Estriol.

  • Procedural Blank Analysis:

    • Perform the entire sample preparation procedure without adding any sample or internal standard (i.e., a "mock" extraction).

    • Analyze the final extract for the presence of Estriol.

  • Data Analysis:

    • Examine the chromatograms from each analysis for a peak at the retention time and m/z of Estriol.

    • A positive finding in any of the above steps indicates the source of contamination.

Workflow for Investigating Contamination Source

Contamination_Investigation start Suspected Estriol Contamination analyze_solvents Analyze Solvents (Blanks) start->analyze_solvents contamination_found1 Contamination Found? analyze_solvents->contamination_found1 replace_solvents Replace Solvents with New Batch contamination_found1->replace_solvents Yes rinse_glassware Rinse Glassware/Plasticware and Analyze Rinse contamination_found1->rinse_glassware No end Source Identified replace_solvents->end contamination_found2 Contamination Found? rinse_glassware->contamination_found2 clean_or_replace_ware Thoroughly Clean or Replace Glassware/Plasticware contamination_found2->clean_or_replace_ware Yes procedural_blank Run Procedural Blank (Mock Extraction) contamination_found2->procedural_blank No clean_or_replace_ware->end contamination_found3 Contamination Found? procedural_blank->contamination_found3 review_procedure Review Sample Handling Procedure for Contamination Points contamination_found3->review_procedure Yes contamination_found3->end No review_procedure->end

Caption: Workflow for identifying the source of Estriol contamination.

References

Validation & Comparative

The Gold Standard in Bioanalysis: A Comparative Guide to Analytical Method Validation Using Estriol-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. In the quantification of estriol (E3), a key estrogenic hormone, the choice of internal standard is a critical factor that dictates the robustness of the data. This guide provides an objective comparison of Estriol-d3, a stable isotope-labeled (SIL) internal standard, against alternative standards, supported by experimental data and detailed methodologies for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

The use of a stable isotope-labeled internal standard that is homologous to the analyte (i.e., a deuterated version of the analyte itself) is widely considered the "gold standard" in quantitative mass spectrometry. This compound offers nearly identical chemical and physical properties to the endogenous, non-labeled estriol. This ensures it co-elutes chromatographically and experiences similar ionization effects and extraction recovery, effectively compensating for variations during sample preparation and analysis. This guide will explore the performance of this compound in comparison to other standards and provide the necessary protocols to validate its use.

Performance Comparison of Internal Standards for Estriol Analysis

The primary alternative to a homologous SIL like this compound is often a deuterated version of a structurally similar compound, such as Estradiol-d4 (d4-E2), or a non-isotopic compound. While these alternatives can be used, they may not perfectly mimic the behavior of estriol in the analytical system, potentially leading to reduced precision and accuracy.

The validation of an analytical method is assessed through several key performance parameters as defined by international guidelines. The following tables summarize typical performance data for LC-MS/MS methods quantifying estriol, showcasing the expected outcomes when using a robust internal standard like this compound compared to alternatives.

Validation Parameter Method Using Homologous SIL (e.g., this compound) Method Using Non-Homologous SIL (e.g., Estradiol-d4) Method Using Non-Isotopic IS
Linearity (R²) > 0.999> 0.99> 0.98
Accuracy (% Recovery) 95.0% - 105.0%90.0% - 110.0%85.0% - 115.0%
Precision (% CV/RSD) < 10%< 15%< 20%
Limit of Quantitation (LOQ) Low pg/mL to sub-ng/mL (e.g., 0.2 ng/mL[1])Low ng/mL (e.g., 1.0 ng/mL)Variable, generally higher
Matrix Effect Minimal and compensatedPotentially significant, less compensatedSignificant and variable

Table 1: Comparative Performance of Internal Standards. Data is compiled from typical validation results for steroid hormone analysis.

Key Validation Parameters Summarized

Below is a summary of validation results from a representative LC-MS/MS method for unconjugated estriol (uE3), demonstrating the high performance achievable with an appropriate SIL internal standard.

Parameter Acceptance Criteria Result Pass/Fail
Linearity (Range: 0.2 - 32 ng/mL) R² > 0.99R² = 0.9996Pass
Accuracy (at 3 concentrations) 85% - 115% Recovery95.9% - 104.2%[1]Pass
Precision (Intra- & Inter-day) RSD ≤ 15%≤ 10.4% (at 4.18 ng/mL)[1]Pass
Limit of Detection (LOD) S/N Ratio ≥ 30.05 ng/mL[1]Pass
Limit of Quantitation (LOQ) S/N Ratio ≥ 10; %RSD < 20%0.2 ng/mL[1]Pass
Specificity No interference at the retention time of the analyteNo interference observedPass
Robustness %RSD ≤ 15% after minor changes in methodConsistent results with varied flow rate/mobile phase compositionPass

Table 2: Example Validation Summary for an LC-MS/MS Method for Estriol.

Experimental Protocols

Achieving reliable and reproducible results requires meticulously detailed protocols. The following sections outline the key steps for the quantification of estriol in a biological matrix (e.g., serum) using this compound as an internal standard.

Sample Preparation: Liquid-Liquid Extraction

This protocol is a common approach for extracting steroids from serum.

  • Aliquoting: Transfer 200 µL of serum sample, calibrator, or quality control (QC) into a clean glass tube.

  • Internal Standard Spiking: Add 50 µL of the this compound internal standard working solution (e.g., at 5 ng/mL) to each tube.

  • Equilibration: Vortex-mix the tubes and allow them to equilibrate for 15 minutes at 4°C.

  • Extraction: Add 1 mL of an extraction solvent mixture (e.g., hexane and ethyl acetate).

  • Mixing: Vortex vigorously for 1 minute to ensure thorough mixing of the aqueous and organic phases.

  • Phase Separation: Centrifuge the tubes to separate the layers. Alternatively, freeze the lower aqueous layer (e.g., 30 minutes at -80°C).

  • Collection: Decant the upper organic layer containing the analyte and internal standard into a new clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 50°C.

  • Reconstitution: Reconstitute the dried residue in 75 µL of a reconstitution solvent (e.g., 20% methanol in water) and vortex.

  • Injection: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow serum 1. Aliquot Serum (200 µL) spike 2. Spike with this compound IS serum->spike extract 3. Add Extraction Solvent spike->extract vortex 4. Vortex & Separate Phases extract->vortex collect 5. Collect Organic Layer vortex->collect dry 6. Evaporate to Dryness collect->dry reconstitute 7. Reconstitute in Solvent dry->reconstitute inject 8. Inject into LC-MS/MS reconstitute->inject

Figure 1. General workflow for sample preparation using liquid-liquid extraction.

LC-MS/MS Analysis

The following are typical starting conditions for chromatographic separation and mass spectrometric detection. These should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Conditions:

  • LC System: Ultra-High Performance Liquid Chromatography (UHPLC) system.

  • Column: C18 analytical column (e.g., Phenomenex Kinetex 2.6µ C18, 100 x 3.0mm)[2].

  • Mobile Phase A: Water with 0.2 mM ammonium fluoride or 0.1% formic acid.

  • Mobile Phase B: Methanol or Acetonitrile.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 50 µL.

  • Column Temperature: 40°C.

  • Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.

Mass Spectrometry (MS) Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • Key MRM Transitions:

    • Estriol (Analyte): Precursor Ion [M-H]⁻ m/z 287.0 → Product Ion m/z 171.0.

    • This compound (Internal Standard): Precursor Ion [M-H]⁻ m/z 290.0 → Product Ion m/z 171.0 or other specific fragment. Note: The exact mass shift and fragment will depend on the position of the deuterium labels.

G cluster_LC LC Separation cluster_MS MS/MS Detection cluster_Data Data Analysis Autosampler Autosampler UHPLC_Column UHPLC_Column Autosampler->UHPLC_Column Gradient Elution MS_Source ESI Source (Ionization) UHPLC_Column->MS_Source Separated Analytes Quad1 Q1: Precursor Ion Selection (m/z) MS_Source->Quad1 Quad2 Q2: Collision Cell (Fragmentation) Quad1->Quad2 Quad3 Q3: Product Ion Selection (m/z) Quad2->Quad3 Detector Detector Quad3->Detector Data_System Quantification (Analyte/IS Ratio) Detector->Data_System Signal

Figure 2. Logical flow of an LC-MS/MS analysis from injection to quantification.

Comparison with Alternative Analytical Methods

While LC-MS/MS with a SIL internal standard is the gold standard for specificity and sensitivity, other methods like immunoassays (ELISA, RIA) have been historically used. However, these methods are prone to significant drawbacks.

  • Specificity: Immunoassays often suffer from cross-reactivity with other structurally related steroids, leading to overestimated results. Studies comparing LC-MS/MS to immunoassays have shown that ELISA and RIA can report concentrations that are 1.4 to 12 times higher than those measured by the more specific mass spectrometry method.[3][4][5]

  • Sensitivity: While immunoassays can be sensitive, their accuracy at very low concentrations (low pg/mL range), such as those found in postmenopausal women or men, is often poor.[4] LC-MS/MS methods can achieve much lower and more reliable limits of quantitation.[2]

  • Multiplexing: LC-MS/MS allows for the simultaneous measurement of multiple analytes (e.g., estrone, estradiol, and estriol) in a single run, offering a more comprehensive endocrine profile.

Conclusion

The validation of an analytical method for estriol quantification demonstrates that the use of a homologous stable isotope-labeled internal standard, such as this compound, is integral to achieving the highest levels of accuracy, precision, and reliability. It effectively minimizes the impact of matrix effects and procedural variability that can compromise data integrity. While other internal standards or analytical techniques exist, LC-MS/MS coupled with isotope dilution using this compound provides the most robust and defensible data, making it the superior choice for clinical research and drug development applications.

References

A Head-to-Head Battle: Estriol-d3 vs. 13C-estriol as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of estriol, the choice of an appropriate internal standard is a critical decision that directly impacts data quality and reliability. The two most common stable isotope-labeled internal standards for estriol are deuterated estriol (Estriol-d3) and carbon-13 labeled estriol (13C-estriol). This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable internal standard for your analytical needs.

The ideal internal standard should exhibit identical physicochemical properties to the analyte, co-eluting chromatographically and experiencing the same effects of sample preparation and ionization, thereby providing accurate correction for any variability. While both this compound and 13C-estriol are designed to fulfill this role, subtle but significant differences in their isotopic labeling can lead to variations in analytical performance.

Key Performance Parameters: A Comparative Analysis

The selection of an internal standard is often guided by its performance in key analytical parameters such as chromatographic co-elution, accuracy, and precision. While direct comparative studies for this compound and 13C-estriol are limited, data from studies using these or structurally similar stable isotope-labeled estrogens in bioanalytical methods provide valuable insights.

Table 1: Comparison of Bioanalytical Method Performance using Deuterated and 13C-Labeled Estrogen Internal Standards

Performance ParameterMethod using this compound Internal StandardMethod using 13C-Labeled Estrogen Internal Standards
Analyte(s) Estriol (E3), Estrone (E1), Estradiol (E2), 16α-hydroxyestrone (16α-OHE1)Estradiol (E2), Estrone (E1)
Matrix Human SerumHuman Serum
Lower Limit of Quantitation (LLOQ) 2.0 pg/mL for E3[1]0.16 pg/mL for E2; 0.07 pg/mL for E1[2]
Calibration Curve Range Not explicitly statedE2: 0.57 - 224.00 pmol/L; E1: 0.29 - 234.00 pmol/L[2]
Accuracy (% Recovery or % Bias) 91% to 113% for a suite of estrogens[3]Within ±15% of nominal values (as per general validation guidelines)[4]
Precision (% RSD / % CV) Within-day CVs <6.5%; Between-day CVs 4.5% to 9.5% for a suite of estrogens[1]<9.0% for E2; <7.8% for E1[2]
Chromatographic Co-elution May exhibit slight retention time shifts relative to the native analyte.Generally co-elutes perfectly with the native analyte.
Isotopic Stability Deuterium atoms can be susceptible to back-exchange with protons.13C labels are highly stable and not prone to exchange.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical performance. Below are summaries of experimental protocols from studies utilizing deuterated and 13C-labeled estrogen internal standards.

Protocol 1: LC-MS/MS Quantification of Estrogens using a Deuterated Internal Standard

This protocol is based on a method for the simultaneous measurement of four estrogens in human serum.[1]

  • Sample Preparation:

    • Spike serum samples with a solution containing the deuterium-labeled internal standards (including this compound).

    • Perform liquid-liquid extraction (LLE) to isolate the analytes and internal standards.

    • Evaporate the organic extract to dryness.

    • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • HPLC System: Shimadzu HPLC system.

    • Mass Spectrometer: API-5000 triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode: Negative ion mode.

    • Quantitation: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard.

    • Calibration: A calibration curve is constructed by plotting the peak area ratio of the analyte to its internal standard against the analyte concentration.

Protocol 2: Ultrasensitive LC-MS/MS Quantification of Estradiol and Estrone using 13C-Labeled Internal Standards

This protocol is adapted from a highly sensitive method for the analysis of estradiol and estrone in human serum.[2]

  • Sample Preparation:

    • Add an internal standard solution containing 13C3-E2 and 13C3-E1 to calibrators, quality controls, and serum samples.

    • Purify the samples using liquid-liquid extraction.

    • Reconstitute the dried extracts in the appropriate mobile phase.

  • LC-MS/MS Analysis:

    • LC System: Details not specified, but compatible with high-sensitivity analysis.

    • Mass Spectrometer: Triple-quadrupole mass spectrometer.

    • Ionization Mode: Negative electrospray ionization.

    • Data Analysis: The method is validated for accuracy, sensitivity, and precision using quality controls at multiple concentration levels.

Visualizing the Workflow and Key Concepts

To better illustrate the processes and principles discussed, the following diagrams are provided.

Experimental Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Collection Sample Collection IS Spiking IS Spiking Sample Collection->IS Spiking Extraction (LLE/SPE) Extraction (LLE/SPE) IS Spiking->Extraction (LLE/SPE) Evaporation Evaporation Extraction (LLE/SPE)->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Separation LC Separation Reconstitution->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Quantification Quantification MS/MS Detection->Quantification Reporting Reporting Quantification->Reporting

A typical bioanalytical workflow using an internal standard.

Internal Standard Comparison cluster_d3 This compound (Deuterated) cluster_13c 13C-Estriol (Carbon-13) node_d3 Potential for chromatographic shift (elutes slightly earlier) node_d3_stability Risk of D-H back-exchange node_13c Co-elutes with native analyte node_13c_stability Isotopically stable Analyte Analyte Analyte->node_d3 Imperfect Compensation Analyte->node_13c Ideal Compensation

Key differences between deuterated and 13C-labeled internal standards.

Estriol Signaling Pathway

Understanding the biological context of estriol is also important for researchers. Estrogen signaling is primarily mediated through two types of receptors: nuclear estrogen receptors (ERα and ERβ) and membrane-associated estrogen receptors.

EstriolSignaling cluster_cell Target Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ERE Estrogen Response Element (ERE) on DNA Transcription Gene Transcription ERE->Transcription Activation ER Estrogen Receptor (ERα / ERβ) Dimerization ER Dimer ER->Dimerization Dimerization HSP90 HSP90 ER_HSP Inactive ER-HSP90 Complex ER_HSP->ER HSP90 Dissociation Dimerization->ERE Translocation & Binding Estriol_in Estriol Estriol_in->ER_HSP Binds Estriol_out Estriol (extracellular) Estriol_out->Estriol_in Cell Membrane Diffusion

Simplified diagram of the nuclear estriol signaling pathway.

Conclusion and Recommendations

The choice between this compound and 13C-estriol as an internal standard depends on the specific requirements of the assay.

  • This compound can be a cost-effective option and may be suitable for many applications. However, researchers must be aware of the potential for chromatographic shifts and deuterium-hydrogen exchange, which can impact accuracy and precision. Thorough validation is crucial to ensure these factors do not compromise the results.

  • 13C-estriol is generally considered the superior choice for high-stakes applications, such as clinical trials and regulated bioanalysis.[5] Its identical chromatographic behavior to the native analyte ensures more accurate compensation for matrix effects, and its isotopic stability eliminates the risk of label exchange. This leads to more robust, reliable, and accurate quantitative data.

For the most demanding analytical challenges requiring the highest level of accuracy and precision, the investment in 13C-estriol is highly recommended.

References

The Unseen Competitor: Assessing the Cross-Reactivity of Estriol-d3 in Steroid Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy of steroid immunoassays is paramount. However, the presence of structurally similar, unlabeled endogenous or exogenous steroids can lead to significant cross-reactivity, yielding inaccurate measurements. This guide provides a comparative analysis of the potential cross-reactivity of Estriol-d3, a deuterated form of estriol, in steroid immunoassays. While direct experimental data on this compound is limited, this guide extrapolates from the known cross-reactivity of estriol and the principles of immunoassay technology to provide a comprehensive overview for laboratory professionals.

Steroid immunoassays are a widely used tool for quantifying hormone levels in various biological matrices.[1][2] Their utility, however, is contingent on the specificity of the antibody used.[3] Cross-reactivity occurs when a substance other than the target analyte binds to the assay's antibody, leading to an overestimation of the analyte's concentration.[2][3] This is a particular concern in steroid analysis due to the structural similarity among different steroid molecules.[1][2]

Direct immunoassays, which do not involve a sample extraction step, are especially susceptible to cross-reaction from steroid metabolites and other structurally related compounds.[3] The extent of this interference is dependent on the specificity of the antibody employed in the assay.[4]

Impact of Deuteration on Immunoassay Performance

Deuterium labeling is a common technique used in mass spectrometry as an internal standard.[5] The introduction of deuterium atoms into a molecule increases its mass but generally does not alter its chemical properties. In the context of immunoassays, the effect of deuteration on antibody binding is not extensively documented. However, it is hypothesized that the minor increase in mass and subtle changes in molecular vibration resulting from deuteration are unlikely to significantly impact the binding affinity of polyclonal antibodies, which recognize multiple epitopes. Conversely, for highly specific monoclonal antibodies that bind to a single, precise epitope, even minor structural variations could potentially alter binding affinity.

Cross-Reactivity of Estriol in Steroid Immunoassays

Immunoassay PlatformTarget AnalyteCross-ReactantCross-Reactivity (%)Reference
Roche Elecsys Estradiol IIEstradiolEstriolVery Weak (0.05-0.49%)[4][7]
Abbott AxSYMEstradiolEstriolNegative Interference[6]

This table is for illustrative purposes and may not be exhaustive. Researchers should always consult the package insert of their specific assay for the most accurate and up-to-date cross-reactivity information.

Experimental Protocol for Determining Cross-Reactivity

For laboratories wishing to determine the cross-reactivity of this compound in their specific steroid immunoassay, the following protocol, adapted from established methodologies, can be utilized.[8]

Objective: To determine the percentage cross-reactivity of this compound in a given steroid immunoassay.

Materials:

  • The steroid immunoassay kit to be tested.

  • Calibrators and controls provided with the immunoassay kit.

  • A certified solution of this compound of known concentration.

  • Analyte-free serum or buffer (as specified by the assay manufacturer).

  • Precision pipettes and sterile, disposable tips.

  • Appropriate instrumentation for the immunoassay platform.

Procedure:

  • Preparation of Spiked Samples:

    • Prepare a series of dilutions of the this compound standard in the analyte-free serum or buffer to create samples with varying concentrations of the potential cross-reactant. The concentration range should be clinically and physiologically relevant.

    • Prepare a control sample using only the analyte-free serum or buffer.

  • Immunoassay Analysis:

    • Assay the prepared spiked samples and the control sample according to the immunoassay manufacturer's instructions.

    • Run each sample in replicate (at least duplicate) to ensure precision.

  • Calculation of Cross-Reactivity:

    • The percentage of cross-reactivity can be calculated using the following formula:

      % Cross-Reactivity = (Apparent Concentration of Analyte / Concentration of Added this compound) x 100

      • Apparent Concentration of Analyte: The concentration of the target analyte as measured by the immunoassay in the spiked sample, corrected for any baseline reading from the control sample.

      • Concentration of Added this compound: The known concentration of this compound added to the sample.

Interpretation of Results:

  • A high percentage of cross-reactivity indicates that this compound significantly interferes with the assay.

  • A low percentage of cross-reactivity suggests minimal interference.

Visualizing the Competitive Immunoassay Principle

The following diagram illustrates the fundamental principle of a competitive immunoassay, which is the most common format for steroid hormone detection.[9][10][11][12] This mechanism is central to understanding how cross-reactivity occurs.

G Competitive Immunoassay Workflow cluster_0 Low Analyte Concentration cluster_1 High Analyte Concentration cluster_2 Cross-Reactivity A1 Analyte (Low) C1 Antibody A1->C1 Competes with B1 Labeled Analyte (High Binding) B1->C1 D1 High Signal C1->D1 Results in A2 Analyte (High) C2 Antibody A2->C2 Outcompetes B2 Labeled Analyte (Low Binding) B2->C2 D2 Low Signal C2->D2 Results in A3 Analyte C3 Antibody A3->C3 B3 Labeled Analyte B3->C3 X3 Cross-Reactant (e.g., this compound) X3->C3 Also Binds D3 Falsely Low Signal (Appears as High Analyte) C3->D3 Results in

References

Inter-laboratory comparison of Estriol-d3 quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise and accurate quantification of deuterated steroids like Estriol-d3 is critical in various research and clinical applications, particularly in pharmacokinetic studies and as internal standards for the measurement of endogenous estriol. This guide provides a comparative overview of the most common analytical methods employed for this compound quantification, supported by experimental data drawn from studies on estriol and other closely related estrogen metabolites due to the limited availability of direct inter-laboratory comparison studies for this compound itself. The primary methods discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: A Comparative Analysis of Method Performance

The performance of an analytical method is paramount for generating reliable and reproducible data. The following table summarizes the key performance characteristics of LC-MS/MS and GC-MS for the quantification of estriol and similar estrogens, providing a benchmark for what can be expected for this compound analysis.

Performance Metric LC-MS/MS GC-MS Immunoassay
Linearity (Correlation Coefficient, r²) > 0.99[1]> 0.995[2]Method Dependent
Intra-Assay Precision (% CV) 2.6 - 9.5%[1]1.4 - 10.5%[2]< 11%
Inter-Assay Precision (% CV) 3.3 - 9.5%[1]< 15%[3]< 15%
Accuracy (% Bias or % Recovery) 91.4 - 108.5%[2]85 - 115%[3]88 - 118%
Limit of Quantification (LOQ) 0.02 - 1.0 ng/mL[1][2]0.02 - 0.1 ng/mL[2]~0.6 ng/mL
Sample Volume ~100 µL[1]~1 mL[4]Method Dependent
Throughput HighModerateHigh
Specificity HighHighModerate to Low

Note: The data presented is a synthesis from multiple sources on estriol and other estrogens and serves as a general comparison. Actual performance may vary based on the specific laboratory, instrumentation, and protocol.

Experimental Protocols: A Glimpse into the Methodologies

Detailed and robust experimental protocols are the foundation of accurate quantification. Below are generalized methodologies for the key experiments cited.

LC-MS/MS Protocol for Estriol Quantification

A sensitive and specific method for the determination of estriol in biological matrices typically involves the following steps[1]:

  • Sample Preparation:

    • To 100 µL of plasma, an internal standard (e.g., a stable isotope-labeled version of the analyte) is added.

    • Proteins are precipitated using a suitable organic solvent (e.g., acetonitrile).

    • The sample is centrifuged, and the supernatant is collected and evaporated to dryness.

    • The residue is reconstituted in a mobile phase-compatible solvent.

  • Chromatographic Separation:

    • Separation is achieved using a reverse-phase C18 or phenyl column[1].

    • A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.02% ammonium fluoride) and an organic component (e.g., methanol with 0.02% ammonium fluoride) is commonly used[1].

  • Mass Spectrometric Detection:

    • A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection.

    • Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored to ensure specificity and accurate quantification.

GC-MS Protocol for Estriol Quantification

Quantification of estriol by GC-MS requires a derivatization step to increase the volatility of the analyte[2]:

  • Sample Preparation and Hydrolysis:

    • For conjugated estrogens, an enzymatic or acid hydrolysis step is performed to release the free steroid.

    • A deuterated internal standard, such as this compound, is added to the sample.

    • The sample is then subjected to liquid-liquid extraction (e.g., with diethyl ether) or solid-phase extraction to isolate the steroids.

  • Derivatization:

    • The extracted and dried residue is derivatized to create a more volatile and thermally stable compound. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, which forms trimethylsilyl (TMS) ethers[4].

  • GC-MS Analysis:

    • The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., a 5% phenyl-methylpolysiloxane column)[3].

    • The mass spectrometer is operated in selected ion monitoring (SIM) mode, monitoring characteristic ions of the derivatized estriol and the internal standard.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a typical experimental workflow for the quantification of this compound using LC-MS/MS, the most prevalent and high-throughput method.

Estriol_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Add_IS Addition of Internal Standard Sample->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Liquid Chromatographic Separation Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Result Result Quantification->Result

A typical LC-MS/MS workflow for this compound quantification.

Discussion and Conclusion

Both LC-MS/MS and GC-MS offer high sensitivity and specificity for the quantification of this compound, making them the methods of choice for most research and drug development applications. LC-MS/MS generally provides higher throughput and requires simpler sample preparation compared to GC-MS, which necessitates a derivatization step. Immunoassays, while offering high throughput, can suffer from a lack of specificity due to cross-reactivity with other structurally similar steroids, which can lead to inaccurate results[5].

References

Estriol-d3 vs. Non-Deuterated Estriol: A Comparative Guide for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of in vivo studies involving estrogens, the choice between a deuterated and a non-deuterated form of a compound can significantly impact experimental outcomes. This guide provides a comprehensive comparison of Estriol-d3 and its non-deuterated counterpart, estriol, to aid researchers in making informed decisions for their in vivo investigations. While direct comparative in vivo data for this compound is limited in publicly available literature, this guide synthesizes the established principles of deuterium substitution in pharmacology with existing data on related deuterated and non-deuterated estrogens to provide a robust framework for comparison.

Executive Summary

Deuteration, the strategic replacement of hydrogen atoms with their heavier isotope deuterium, is a well-established method to favorably alter the metabolic profile of a drug.[1][2] This modification can lead to a more stable molecule with a longer biological half-life, increased exposure, and potentially a more favorable safety profile. In the context of estriol, a weak estrogen, deuteration at specific metabolic sites is expected to slow its breakdown by metabolic enzymes, thereby enhancing its systemic exposure and residence time in vivo. This guide will delve into the anticipated pharmacokinetic differences, present a detailed, albeit generalized, experimental protocol for their comparative evaluation, and provide visual representations of the underlying metabolic pathways and experimental workflows.

The Deuterium Kinetic Isotope Effect: A Fundamental Advantage

The primary rationale for employing this compound over non-deuterated estriol lies in the deuterium kinetic isotope effect (KIE) . The bond between deuterium and carbon (C-D) is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of this bond, a common step in drug metabolism, proceed at a slower rate for the deuterated compound. This can lead to several potential advantages for in vivo studies:

  • Increased Metabolic Stability: Slower metabolism can lead to a longer half-life of the active compound.

  • Enhanced Systemic Exposure (AUC): A reduced rate of clearance results in a higher overall exposure of the test subject to the compound.

  • Improved Bioavailability: For orally administered compounds, reduced first-pass metabolism can lead to a greater proportion of the drug reaching systemic circulation.

  • Reduced Formation of Metabolites: Slower metabolism can decrease the formation of potentially toxic or inactive metabolites.

Comparative Pharmacokinetic Profiles

Pharmacokinetic ParameterNon-Deuterated Estriol (Projected)This compound (Projected)Rationale for Difference
Maximum Concentration (Cmax) LowerHigherSlower metabolism of this compound leads to a higher peak plasma concentration.
Time to Maximum Concentration (Tmax) ShorterLongerThe slower absorption and metabolism of this compound may result in a delayed peak concentration.
Area Under the Curve (AUC) LowerHigherReduced clearance and increased metabolic stability of this compound result in greater overall drug exposure.
Elimination Half-life (t1/2) ShorterLongerThe kinetic isotope effect slows down the metabolic breakdown of this compound, prolonging its presence in the circulation.
Clearance (CL) HigherLowerSlower metabolism of this compound by hepatic enzymes leads to a lower rate of clearance from the body.

Experimental Protocols for In Vivo Comparison

To empirically determine the pharmacokinetic differences between this compound and non-deuterated estriol, a well-designed in vivo study is essential. The following protocol outlines a standard approach for a comparative pharmacokinetic study in a rodent model, such as Sprague-Dawley rats.[3][4]

Animal Model and Acclimatization
  • Species: Female Sprague-Dawley rats (or other appropriate strain), aged 8-10 weeks. Ovariectomized models are often used to reduce the influence of endogenous estrogens.[5]

  • Acclimatization: Animals should be acclimatized for at least one week prior to the study under controlled conditions (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to a standard diet and water.

Dosing and Administration
  • Groups:

    • Group A: Non-deuterated estriol

    • Group B: this compound

    • Group C: Vehicle control

  • Dose Formulation: Compounds should be dissolved or suspended in a suitable vehicle (e.g., corn oil, 0.5% carboxymethyl cellulose).

  • Route of Administration: Oral gavage is a common route for assessing bioavailability. Intravenous administration can also be used to determine absolute bioavailability and clearance.

  • Dose Level: The dose should be selected based on previous studies or a preliminary dose-ranging study.

Blood Sampling
  • Time Points: Blood samples (e.g., 200 µL) should be collected at multiple time points to adequately define the pharmacokinetic profile (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Collection: Blood can be collected via a cannulated jugular vein or from the tail vein into tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Plasma Preparation: Plasma should be separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method
  • Technique: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying estriol and this compound in plasma.

  • Internal Standard: A deuterated analog can serve as an excellent internal standard for the non-deuterated compound, and vice-versa, to ensure accurate quantification.

Pharmacokinetic Analysis
  • Software: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL) are calculated from the plasma concentration-time data using non-compartmental analysis software.

  • Statistical Analysis: Statistical tests (e.g., t-test or ANOVA) should be used to compare the pharmacokinetic parameters between the this compound and non-deuterated estriol groups.

Visualizing the Concepts

To further clarify the principles and processes discussed, the following diagrams, generated using the DOT language, illustrate the metabolic pathway of estriol and the experimental workflow for a comparative in vivo study.

Estriol_Metabolism Estriol Estriol Metabolites_1 Hydroxylated Metabolites Estriol->Metabolites_1 CYP450 Enzymes Metabolites_2 Glucuronide and Sulfate Conjugates Metabolites_1->Metabolites_2 UGTs, SULTs Excretion Excretion Metabolites_2->Excretion InVivo_Workflow Start Start: Animal Acclimatization Dosing Dosing: Group A (Estriol) Group B (this compound) Start->Dosing Sampling Serial Blood Sampling Dosing->Sampling Analysis Plasma Preparation & LC-MS/MS Analysis Sampling->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis Comparison Comparative Analysis PK_Analysis->Comparison End End: Report Generation Comparison->End

References

A Comparative Guide to Estriol-d3 Assays: Evaluating Linearity, Accuracy, and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a robust and reliable analytical assay is paramount for generating high-quality data. This guide provides a comparative overview of the performance characteristics of various Estriol-d3 assays, with a focus on linearity, accuracy, and precision. The information presented is compiled from publicly available data to assist in making informed decisions for your specific research needs.

Performance Characteristics of Estriol Assays

ParameterAssay TypeManufacturer/MethodLinearity (Correlation Coefficient, r²)Linear RangeAccuracy (% Recovery)Intra-Assay Precision (%CV)Inter-Assay Precision (%CV)
Linearity ELISADRG International (EIA-1612)Not provided0.3 - 40 ng/mL[1]Determined by adding known amounts of analyte to patient sera[1]< 10%< 10%
ELISAAbcam (ab108675)Not provided2 - 200 ng/ml[2]Not providedNot providedNot provided
ELISAEagle Biosciences (FES31-K01)Not provided0.05 - 30 ng/ml[3]Not providedNot providedNot provided
ELISAInvitrogen (EIAEST)Not provided19.66-12,000 pg/mL[4]Not provided10%[4]12%[4]
Accuracy UPLC-MS/MSZhao et al. (2020)y = 0.027x+0.0431.00-200.0 ng/mL1.6% to 9.4% (as RE%)2.6%-7.5%3.3%-9.5%
Precision

Experimental Protocols

The determination of linearity, accuracy, and precision are critical for the validation of any quantitative analytical method. The following are detailed methodologies for these key experiments, based on established bioanalytical method validation guidelines.

Linearity Assessment

Objective: To demonstrate the direct proportionality between the analyte concentration and the instrument response over a defined range.

Methodology:

  • Preparation of Calibration Standards: A series of calibration standards are prepared by spiking a known amount of this compound reference standard into a blank matrix (e.g., charcoal-stripped serum, buffer). A minimum of five to eight concentration levels, including a blank (matrix sample without analyte) and a zero standard (matrix with internal standard), should be prepared to cover the expected range of the samples.

  • Analysis: The calibration standards are analyzed according to the specific assay protocol. For ELISA, this involves adding the standards to the antibody-coated plate, followed by the addition of enzyme-conjugated this compound and substrate. For LC-MS/MS, this involves sample extraction, chromatographic separation, and mass spectrometric detection.

  • Data Analysis: A calibration curve is generated by plotting the instrument response (e.g., absorbance for ELISA, peak area ratio for LC-MS/MS) against the nominal concentration of the analyte. The linearity of the curve is typically evaluated using a linear regression model (y = mx + c). The correlation coefficient (r) or the coefficient of determination (r²) is calculated. An r² value of ≥ 0.99 is generally considered acceptable.

Accuracy Determination (Spike and Recovery)

Objective: To assess the closeness of the measured concentration to the true concentration of the analyte in a sample.

Methodology:

  • Preparation of Quality Control (QC) Samples: QC samples are prepared by spiking known concentrations of this compound into the biological matrix at a minimum of three levels: low, medium, and high. These concentrations should be within the range of the calibration curve. The QC samples are prepared from a stock solution that is independent of the one used for the calibration standards.

  • Analysis: A minimum of five replicates of each QC sample level are analyzed in a single run.

  • Data Analysis: The concentration of this compound in each QC sample is calculated using the calibration curve. The accuracy is expressed as the percentage of the measured concentration to the nominal (spiked) concentration (% Recovery). The mean concentration should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).

Precision Evaluation (Intra- and Inter-Assay)

Objective: To determine the degree of agreement among a series of measurements from the same homogeneous sample under the same or different conditions.

Methodology:

  • Intra-Assay Precision (Repeatability):

    • A minimum of five replicates of each QC sample level (low, medium, and high) are analyzed within the same analytical run.

    • The precision is expressed as the coefficient of variation (%CV), which is calculated as (Standard Deviation / Mean) * 100.

    • The %CV should not exceed 15% (20% for LLOQ).

  • Inter-Assay Precision (Intermediate Precision):

    • The analysis of the QC samples is repeated on at least three different days by different analysts or with different equipment if applicable.

    • The %CV is calculated from the mean values obtained on each day.

    • The %CV should not exceed 15% (20% for LLOQ).

Visualizing the Assay Workflow

A clear understanding of the experimental workflow is crucial for consistent and reliable results. The following diagram illustrates a typical workflow for a competitive ELISA, a common method for this compound quantification.

Estriol_ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Wash Buffer, Conjugate, etc.) Add_Samples Add Standards, QCs & Samples to Antibody-Coated Plate Standard_Prep Prepare Standards & QC Samples Standard_Prep->Add_Samples Add_Conjugate Add HRP-Conjugated this compound Add_Samples->Add_Conjugate Incubate1 Incubate (Competition) Add_Conjugate->Incubate1 Wash1 Wash Plate Incubate1->Wash1 Add_Substrate Add TMB Substrate Wash1->Add_Substrate Incubate2 Incubate (Color Development) Add_Substrate->Incubate2 Add_Stop Add Stop Solution Incubate2->Add_Stop Read_Plate Read Absorbance at 450 nm Add_Stop->Read_Plate Generate_Curve Generate Standard Curve Read_Plate->Generate_Curve Calculate_Conc Calculate Sample Concentrations Generate_Curve->Calculate_Conc

References

A Comparative Guide to the Specificity of Estriol-d3 in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of estrogens in complex biological matrices is paramount for a wide range of research areas, from clinical diagnostics to pharmaceutical development. The use of stable isotope-labeled internal standards (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for achieving precise and accurate measurements. Among the available SIL-IS for estriol, Estriol-d3 (deuterated estriol) is a commonly utilized option. This guide provides an objective comparison of this compound's performance against other alternatives, supported by experimental data, to aid researchers in selecting the most appropriate internal standard for their applications.

Comparison of Internal Standard Performance

The ideal internal standard should co-elute with the analyte of interest and exhibit identical ionization efficiency to accurately compensate for matrix effects and variations during sample preparation and analysis. While deuterated standards like this compound are widely used, they can present certain limitations compared to ¹³C-labeled standards.

Key Performance Parameters:

ParameterThis compound (Deuterated)¹³C-Labeled EstriolKey Findings & References
Co-elution with Analyte Potential for slight chromatographic shift (isotope effect).Virtually identical retention time to the native analyte.The mass difference between hydrogen and deuterium can alter physicochemical properties, leading to a slight separation from the native analyte during chromatography. ¹³C-labeled standards have a much smaller relative mass difference and therefore co-elute almost perfectly.[1][2]
Correction for Matrix Effects Generally effective, but can be compromised by chromatographic shifts, leading to differential ion suppression or enhancement.More robust and accurate correction due to co-elution, ensuring both the analyte and internal standard experience the same matrix effects.If the analyte and internal standard do not co-elute, they may enter the mass spectrometer source at different times, experiencing varying degrees of matrix-induced ion suppression or enhancement, which can lead to quantification errors.[1][2][3]
Isotopic Stability Deuterium atoms can be susceptible to back-exchange with protons, especially if located at exchangeable positions.The ¹³C label is incorporated into the carbon skeleton of the molecule and is not susceptible to exchange.Loss of the deuterium label can lead to the formation of the unlabeled analyte, artificially inflating its measured concentration.[4]
Availability and Cost Generally more readily available and less expensive.Typically more expensive and may have limited commercial availability.The lower cost and wider availability of deuterated standards have contributed to their widespread use.[4][5]

Quantitative Performance Data Summary:

ParameterTypical Performance with Deuterated ISReference
Recovery 88% - 108%[6]
Matrix Effect Generally low, but can be variable depending on the complexity of the matrix and the degree of chromatographic separation from the analyte.[6]
Accuracy (% Bias) Within ±15%[7]
Precision (%RSD) < 15%[7][8]
Limit of Quantification (LOQ) 0.2 ng/mL[7]

Experimental Protocols

Below are representative experimental methodologies for the analysis of estriol in human serum using LC-MS/MS with an internal standard like this compound.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Sample Aliquoting: Transfer 200 µL of human serum into a clean glass tube.

  • Internal Standard Spiking: Add 50 µL of the internal standard working solution (e.g., this compound at a suitable concentration) to each sample, calibrator, and quality control.

  • Equilibration: Vortex the samples and allow them to equilibrate for 15 minutes at 4°C.

  • Extraction: Add 1 mL of an organic solvent mixture (e.g., methyl tert-butyl ether (MTBE) or a hexane/ethyl acetate mixture).

  • Mixing: Vortex vigorously for 1 minute to ensure thorough mixing.

  • Phase Separation: Centrifuge the samples to separate the aqueous and organic layers. To enhance separation, the aqueous layer can be frozen (e.g., at -80°C for 30 minutes).

  • Collection: Decant the upper organic layer into a new clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 50°C).

  • Reconstitution: Reconstitute the dried extract in 75 µL of a suitable solvent (e.g., 20% methanol in water) and inject a portion into the LC-MS/MS system.[9]

Liquid Chromatography (LC)
  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 5 cm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water with a suitable additive (e.g., 0.1% formic acid).

  • Mobile Phase B: Methanol or acetonitrile.

  • Gradient Elution: A typical gradient might start at a lower percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 50 µL.[9]

Tandem Mass Spectrometry (MS/MS)
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode is common for estrogens.

  • Ion Source Parameters:

    • Curtain Gas (CUR): 12 psi

    • Ion Source Gas 1 (GS1): 27 psi

    • Ion Source Gas 2 (GS2): 25 psi

    • Temperature (TEM): 390°C

    • IonSpray Voltage (IS): -4500 V

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for both the analyte (Estriol) and the internal standard (this compound) would be monitored. These transitions are highly specific and selected to maximize sensitivity and minimize interferences.

Visualizations

Experimental Workflow for Estrogen Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing serum Biological Sample (Serum) spike Spike with this compound (IS) serum->spike lle Liquid-Liquid Extraction spike->lle evap Evaporation lle->evap recon Reconstitution evap->recon lc LC Separation recon->lc ms MS/MS Detection lc->ms integ Peak Integration ms->integ calib Calibration Curve integ->calib quant Quantification calib->quant

Caption: Experimental workflow for estrogen analysis.

Signaling Pathway of Estrogen Action

estrogen_signaling cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estriol (E3) ER_inactive Inactive Estrogen Receptor (ER) E2->ER_inactive Binds ER_active Active ER Dimer ER_inactive->ER_active Dimerization ERE Estrogen Response Element (ERE) on DNA ER_active->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis & Cellular Response mRNA->Protein

Caption: Simplified estrogen signaling pathway.

References

A Researcher's Guide to the Comparative Analysis of Estriol-d3 from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality and consistency of stable isotope-labeled internal standards are paramount for accurate and reproducible results. This guide provides a comprehensive framework for the comparative analysis of Estriol-d3 from various suppliers. While direct comparative data is often proprietary, this document outlines the essential experimental protocols and data presentation formats necessary to conduct a thorough in-house evaluation.

This compound, a deuterated form of Estriol, is a critical internal standard in mass spectrometry-based quantification of estrogens.[1][2] Its purity, isotopic enrichment, and stability directly impact the accuracy of analytical methods. This guide will walk you through the key parameters to assess when selecting an this compound supplier.

Key Performance Parameters for Comparison

A comprehensive comparison of this compound from different suppliers should focus on the following key performance indicators:

  • Chemical and Isotopic Purity: Ensuring the identity and purity of the deuterated standard.

  • Concentration Accuracy: Verifying the precise concentration of the supplied standard.

  • Stability: Assessing the shelf-life and stability under various storage and experimental conditions.

  • Biological Activity (Optional): For applications where the biological function is relevant, comparing the activity to unlabeled Estriol.

Data Presentation for Comparative Analysis

To facilitate a clear and objective comparison, all quantitative data should be summarized in structured tables. Below are template tables for organizing your experimental findings.

Table 1: Supplier Information

SupplierProduct NumberLot NumberStated Purity (%)Stated Concentration
Supplier A
Supplier B
Supplier C

Table 2: Purity and Isotopic Enrichment Analysis (LC-MS/MS)

SupplierLot NumberMeasured Purity (%)Isotopic Distribution (M+1, M+2, etc.)Notes
Supplier A
Supplier B
Supplier C

Table 3: Concentration Verification

SupplierLot NumberStated ConcentrationMeasured Concentration% Deviation
Supplier A
Supplier B
Supplier C

Table 4: Stability Study Summary

SupplierLot NumberConditionTimepointMeasured Purity (%)Observations
Supplier A-20°C0
-20°C3 months
4°C1 week
Room Temp24 hours
Supplier B-20°C0
-20°C3 months
4°C1 week
Room Temp24 hours
Supplier C-20°C0
-20°C3 months
4°C1 week
Room Temp24 hours

Experimental Protocols

Detailed methodologies are crucial for a valid comparison. The following are generalized protocols that can be adapted to your specific laboratory conditions and instrumentation.

Purity and Isotopic Enrichment Analysis by LC-MS/MS

This protocol outlines the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine the chemical purity and isotopic distribution of this compound.

Objective: To identify and quantify the main compound and any impurities, and to confirm the isotopic labeling pattern.

Materials:

  • This compound samples from different suppliers

  • Reference standard of unlabeled Estriol

  • LC-MS/MS system (e.g., API-5000 triple-quadrupole mass spectrometer)

  • High-purity solvents (e.g., methanol, acetonitrile, water)

  • Formic acid or ammonium formate for mobile phase modification

Method:

  • Sample Preparation:

    • Prepare stock solutions of each this compound sample and the unlabeled Estriol reference standard in methanol to a concentration of 1 mg/mL.

    • Prepare a series of working solutions by diluting the stock solutions to appropriate concentrations for LC-MS/MS analysis.

  • LC Conditions:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transitions for both unlabeled Estriol and this compound.

  • Data Analysis:

    • Integrate the peak areas for this compound and any detected impurities.

    • Calculate the chemical purity as the percentage of the main peak area relative to the total peak area.

    • Analyze the mass spectrum to determine the isotopic distribution and confirm the deuteration pattern.

Stability Testing

This protocol follows the principles outlined in the ICH and EMA guidelines for stability testing of active substances.[3][4][5]

Objective: To evaluate the stability of this compound from different suppliers under various storage conditions.

Materials:

  • This compound samples from different suppliers

  • Calibrated temperature and humidity-controlled chambers/refrigerators

  • LC-MS/MS system

Method:

  • Sample Preparation and Storage:

    • Aliquot this compound samples into appropriate containers for storage.

    • Store the samples under the following conditions:

      • Long-term: -20°C (or as recommended by the supplier).

      • Accelerated: 4°C and room temperature.

  • Testing Schedule:

    • Analyze the samples at initial time point (T=0).

    • Test long-term samples at regular intervals (e.g., 3, 6, 12 months).

    • Test accelerated stability samples at shorter intervals (e.g., 1, 2, 4 weeks for 4°C; 24, 48, 72 hours for room temperature).

  • Analysis:

    • At each time point, analyze the purity of the this compound sample using the LC-MS/MS protocol described above.

    • Visually inspect the samples for any physical changes (e.g., color change, precipitation).

  • Data Analysis:

    • Compare the purity results at each time point to the initial purity.

    • Determine if any significant degradation has occurred.

Visualizations

Diagrams are provided to illustrate the experimental workflow and the relevant biological pathway.

Experimental_Workflow cluster_procurement Procurement cluster_analysis Comparative Analysis cluster_evaluation Evaluation & Selection s1 Supplier A This compound purity Purity & Isotopic Enrichment (LC-MS/MS) s1->purity concentration Concentration Verification s1->concentration stability Stability Testing (ICH Guidelines) s1->stability s2 Supplier B This compound s2->purity s2->concentration s2->stability s3 Supplier C This compound s3->purity s3->concentration s3->stability data Data Tabulation & Comparison purity->data concentration->data stability->data selection Optimal Supplier Selection data->selection

Caption: Workflow for the comparative analysis of this compound from different suppliers.

Estriol, like other estrogens, exerts its biological effects primarily through the estrogen receptor signaling pathway.[6][7][8][9] Understanding this pathway is essential for designing relevant bioassays.

Estrogen_Signaling_Pathway cluster_cell Target Cell cluster_nucleus Nucleus Estriol Estriol ER Estrogen Receptor (ER) (Inactive) Estriol->ER Binds ER_active Estriol-ER Complex (Active Dimer) ER->ER_active Dimerization HSP HSP90 HSP->ER Keeps inactive ERE Estrogen Response Element (ERE) on DNA ER_active->ERE Translocates to nucleus & Binds to ERE Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis & Cellular Response mRNA->Protein Translation

Caption: Simplified diagram of the Estriol signaling pathway.

By following the protocols and data organization structures outlined in this guide, researchers can perform a robust and objective comparison of this compound from different suppliers, ensuring the selection of a high-quality internal standard for their analytical needs.

References

Performance of Estriol-d3 in Proficiency Testing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of estriol, the choice of an appropriate internal standard is critical for ensuring accurate and reliable results, particularly in the context of proficiency testing (PT). This guide provides a comparative evaluation of Estriol-d3, a commonly used deuterated internal standard, against alternatives, supported by experimental data and detailed methodologies.

Data Presentation: Quantitative Performance Comparison

The performance of an internal standard is assessed by its ability to mimic the analyte of interest throughout the analytical process, thereby correcting for variations in sample preparation and instrument response. The following table summarizes key performance metrics for an LC-MS/MS method for unconjugated estriol (uE3), providing a benchmark for what can be achieved with a suitable internal standard. While specific PT data for this compound is not publicly available, these metrics from a validated method using a ¹³C-labeled internal standard offer a strong reference for comparison.[1][2]

Performance MetricReported ValueIdeal Characteristic for Proficiency Testing
Limit of Detection (LOD) 0.05 ng/mL[1][2]Sufficiently low to detect clinically relevant concentrations.
Limit of Quantification (LOQ) 0.2 ng/mL[1][2]Low enough for accurate measurement at the lower end of the clinical range.
Linearity (R²) > 0.99[1][3]Strong correlation between concentration and response across the analytical range.
Precision (CV%) 8.2% to 16.2%[1][2]Low coefficient of variation indicates high reproducibility.
Analytical Recovery 95.9% - 104.2%[1][2]Close to 100% indicates minimal loss of analyte during sample preparation.

Comparison with Alternative Internal Standards

The primary alternatives to deuterated internal standards like this compound are ¹³C-labeled internal standards (e.g., [2,3,4-¹³C₃]E3). The choice between these can significantly impact assay performance.

This compound (Deuterated Internal Standard):

  • Advantages: Generally less expensive and more readily available than ¹³C-labeled counterparts.[4]

  • Disadvantages:

    • Chromatographic Shift: Deuterated compounds can sometimes exhibit slightly different chromatographic retention times compared to the non-labeled analyte.[5][6] This can be a disadvantage if the internal standard and analyte elute into regions with different matrix effects.

    • Isotopic Instability: There is a potential for the deuterium labels to exchange with protons from the surrounding solvent, which can compromise the accuracy of quantification.[7]

¹³C-Labeled Internal Standards:

  • Advantages:

    • Co-elution: ¹³C-labeled standards typically co-elute with the native analyte, providing more accurate compensation for matrix effects.[4][5]

    • Isotopic Stability: The ¹³C label is stable and not prone to exchange, ensuring the integrity of the standard.[4][7]

  • Disadvantages: Generally more expensive and may have limited commercial availability.[4]

For the rigor of proficiency testing, where accuracy is paramount, a ¹³C-labeled internal standard is often considered the superior choice due to its identical chromatographic behavior and isotopic stability.[4][5]

Experimental Protocols

A robust analytical method is the foundation of reliable proficiency testing performance. The following is a representative experimental protocol for the analysis of unconjugated estriol in serum using LC-MS/MS, adaptable for use with this compound.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of serum, add the internal standard (this compound).

  • Add 1 mL of an extraction solvent (e.g., a mixture of hexane and ethyl acetate).

  • Vortex mix for 1 minute to ensure thorough mixing.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol).

2. Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column is typically used for the separation of steroids.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a suitable modifier (e.g., formic acid or ammonium formate) is employed to achieve optimal separation.

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Injection Volume: A small volume (e.g., 10-20 µL) of the reconstituted sample is injected.

3. Mass Spectrometry (MS):

  • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for estrogens.

  • Detection: Tandem mass spectrometry (MS/MS) is used for its high selectivity and sensitivity.

  • Transitions: Specific precursor-to-product ion transitions are monitored for both estriol and this compound. For example:

    • Estriol: m/z 287 -> 145

    • This compound: m/z 290 -> 147 (example, exact transition may vary based on labeling pattern)

Mandatory Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Estriol Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing serum Serum Sample add_is Add this compound Internal Standard serum->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon lc Liquid Chromatography (Separation) recon->lc ms Mass Spectrometry (Detection) lc->ms quant Quantification (Analyte/IS Ratio) ms->quant report Result Reporting quant->report

Caption: Workflow for estriol quantification.

Estrogen Signaling Pathway

Caption: Estriol's genomic signaling pathway.

References

Safety Operating Guide

Proper Disposal of Estriol-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authoritative guidance on the safe and compliant disposal of Estriol-d3 is crucial for maintaining laboratory safety and environmental protection. Researchers, scientists, and drug development professionals handling this compound must adhere to strict protocols to mitigate risks associated with its chemical properties and potential environmental impact. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for this compound, ensuring the safety of personnel and adherence to regulatory standards.

I. Understanding the Hazards

This compound, a deuterated form of the natural estrogen Estriol, presents several potential hazards that necessitate careful handling and disposal. While specific toxicity data for the deuterated form is limited, the safety profile is generally based on the well-documented properties of Estriol. Key hazards include:

  • Health Hazards: May cause skin and eye irritation. It is considered potentially harmful if inhaled or swallowed. Some safety data sheets for Estriol indicate it is suspected of causing cancer and may damage fertility or the unborn child.[1][2][3]

  • Environmental Hazards: Estriol and related compounds are toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. Estrogens are classified as endocrine-disrupting chemicals, which can interfere with the hormonal systems of wildlife.[4][5]

Due to these hazards, this compound must be treated as hazardous waste and disposed of accordingly.[6][7]

II. Personal Protective Equipment (PPE)

Prior to handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact. Contaminated gloves should be disposed of after use.
Eye Protection Safety glasses with side-shields or goggles.To protect eyes from dust particles or splashes.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols, especially in poorly ventilated areas.To prevent inhalation of the compound.
Lab Coat A standard lab coat should be worn to protect clothing and skin from contamination.Provides a removable barrier in case of a spill.

III. Step-by-Step Disposal Procedure

The following procedure outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated materials, and empty containers.

Step 1: Waste Segregation and Collection

  • Solid Waste: All solid this compound waste, including unused or expired product, contaminated spill cleanup materials (e.g., absorbent pads, wipes), and contaminated PPE (gloves, etc.), must be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not pour this compound solutions down the drain. [1]

  • Empty Containers: Empty containers that once held this compound should be treated as hazardous waste as they may retain residual amounts of the compound.[6][7] It is recommended to triple-rinse the container with a suitable solvent (e.g., ethanol or methanol), collecting the rinsate as hazardous liquid waste. Puncture the container to prevent reuse.[6]

Step 2: Waste Container Labeling

All hazardous waste containers must be properly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazards (e.g., "Toxic," "Ecotoxic")

  • The accumulation start date

Step 3: Storage of Hazardous Waste

  • Store the sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area.

  • This storage area should be away from incompatible materials, particularly oxidizing agents.[7]

Step 4: Final Disposal

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • All waste must be handled in accordance with local, state, and federal regulations.[6]

IV. Spill Management Protocol

In the event of a spill, follow these procedures to minimize exposure and environmental contamination:

  • Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the required PPE as outlined in Section II.

  • Contain the Spill: For solid spills, carefully cover the spill with an absorbent material to prevent the generation of dust.[7] For liquid spills, use an appropriate absorbent material to contain the liquid.

  • Clean the Spill:

    • For solid spills: Gently sweep or vacuum the material into a designated hazardous waste container. Avoid dry sweeping, which can create dust.[7]

    • For liquid spills: Use absorbent pads to soak up the liquid and place them in the hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department, following your institution's specific reporting procedures.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

Estriol_Disposal_Workflow cluster_waste_generation Waste Generation cluster_processing Processing & Storage cluster_disposal Final Disposal Waste This compound Waste Generated (Solid, Liquid, Contaminated Items) Solid_Waste Solid Waste Container (Unused product, PPE, spill debris) Waste->Solid_Waste Solid Liquid_Waste Liquid Waste Container (Solutions, rinsates) Waste->Liquid_Waste Liquid Empty_Container Empty Containers Waste->Empty_Container Container Labeling Label as Hazardous Waste (Name, Hazards, Date) Solid_Waste->Labeling Liquid_Waste->Labeling Triple_Rinse Triple-Rinse Container Empty_Container->Triple_Rinse Storage Store in Secondary Containment Labeling->Storage Disposal Dispose via Licensed Hazardous Waste Contractor Storage->Disposal Triple_Rinse->Liquid_Waste Collect Rinsate Triple_Rinse->Labeling Puncture & Label Container

Caption: Decision workflow for the safe disposal of this compound waste streams.

References

Essential Safety and Operational Protocols for Handling Estriol-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of potent compounds like Estriol-d3 is paramount. This guide provides immediate, essential safety and logistical information, including detailed personal protective equipment (PPE) requirements, step-by-step operational procedures, and compliant disposal plans.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure to this compound. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryMinimum RequirementRecommended for High-Risk Operations
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)Change gloves frequently and immediately if contaminated.
Eye Protection Safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[1]A full-face shield may be necessary for splash hazards.
Respiratory Protection Not typically required for small quantities handled in a certified chemical fume hood.A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended if there is a risk of aerosolization or if working outside a fume hood.[1]
Body Protection A dedicated lab coat, buttoned completely.Impervious clothing or a disposable gown to be worn over the lab coat.[1]
Foot Protection Closed-toe shoes.Shoe covers should be used in designated handling areas.

Operational Plan: Step-by-Step Guidance

Adherence to a strict operational workflow is crucial for safely handling this compound from receipt to disposal.

Preparation and Weighing
  • Designated Area: All handling of this compound powder must be conducted in a designated area, such as a certified chemical fume hood, to prevent contamination and exposure.

  • Decontamination: Before and after handling, decontaminate the work surface.

  • Weighing: Use a disposable weigh boat and handle with care to avoid creating dust. An analytical balance within the fume hood is recommended.

Dissolving and Handling Solutions
  • Solvent Addition: When preparing solutions, add the solvent to the powder slowly and carefully to prevent splashing.

  • Containment: Keep all containers with this compound sealed when not in use.

  • Labeling: Clearly label all containers with the compound name, concentration, date, and appropriate hazard symbols.

Disposal Plan

The disposal of this compound and any contaminated materials must be treated as hazardous waste and handled in accordance with all local, state, and federal regulations.[2]

  • Solid Waste: Collect all solid waste, including used PPE, weigh boats, and contaminated wipes, in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Dispose of this compound solutions in a designated hazardous liquid waste container. Do not pour down the drain.

  • Empty Containers: Puncture empty containers to prevent reuse and dispose of them as hazardous waste.[2]

  • Waste Pickup: Arrange for a certified hazardous waste disposal service to collect the waste.

Spill Cleanup Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.

  • Evacuate: If the spill is large or outside of a containment area, evacuate the immediate vicinity.

  • Alert: Inform your supervisor and any colleagues in the area.

  • PPE: Before cleaning, don the appropriate PPE as outlined in the table above.

  • Containment: For solid spills, gently cover the powder with a damp paper towel to avoid generating dust. For liquid spills, use an inert absorbent material to contain the spill.

  • Cleanup:

    • Solids: Carefully wipe the area with a wet paper towel, working from the outside of the spill inwards.

    • Liquids: Use absorbent pads to soak up the spill.

  • Decontamination: After removing the bulk of the spill, decontaminate the area with a suitable cleaning agent.

  • Disposal: All materials used for spill cleanup must be disposed of as hazardous waste.

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

EstriolD3_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_area Prepare & Decontaminate Designated Area prep_ppe->prep_area weigh Weigh this compound (in fume hood) prep_area->weigh dissolve Prepare Solution (if applicable) weigh->dissolve experiment Perform Experiment dissolve->experiment decon_area Decontaminate Work Area & Equipment experiment->decon_area waste_liquid Dispose of Liquid Waste (solutions) experiment->waste_liquid doff_ppe Doff PPE Correctly decon_area->doff_ppe waste_solid Dispose of Solid Waste (PPE, consumables) doff_ppe->waste_solid waste_pickup Arrange Hazardous Waste Pickup waste_solid->waste_pickup waste_liquid->waste_pickup

Safe handling workflow for this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.